Product packaging for tris[4-(2-methylpropyl)phenyl] phosphate(Cat. No.:CAS No. 68937-40-6)

tris[4-(2-methylpropyl)phenyl] phosphate

Cat. No.: B167221
CAS No.: 68937-40-6
M. Wt: 494.6 g/mol
InChI Key: LWYPBQJBRGDLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydraulic fluids are a large group of liquids made of many kinds of chemicals. They are used in automobile automatic transmissions, brakes, and power steering;  fork lift trucks;  tractors;  bulldozers;  industrial machinery;  and airplanes. The three most common types of hydraulic fluids are mineral oil, organophosphate ester, and polyalphaolefin. Some of the trade names for hydraulic fluids include Durad®, Fyrquel®, Skydrol®, Houghton-Safe®, Pydraul®, Reofos®, Reolube®, and Quintolubric®. (Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services. ) Some hydraulic fluids have a bland, oily smell and others have no smell;  some will burn and some will not burn. Certain hydraulic fluids are produced from crude oil and others are manufactured.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39O4P B167221 tris[4-(2-methylpropyl)phenyl] phosphate CAS No. 68937-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris[4-(2-methylpropyl)phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O4P/c1-22(2)19-25-7-13-28(14-8-25)32-35(31,33-29-15-9-26(10-16-29)20-23(3)4)34-30-17-11-27(12-18-30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYPBQJBRGDLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC(C)C)OC3=CC=C(C=C3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867770
Record name Tris[4-(2-methylpropyl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, isobutylenated, phosphate (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68937-40-6, 68759-64-8
Record name Isobutylenated phenol phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, isobutylenated, phosphate (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris[4-(2-methylpropyl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, isobutylenated, phosphate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISOBUTYLENATED TRIPHENYLPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE77R3GK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-depth Technical Guide: tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Weight and Structure

Tris[4-(2-methylpropyl)phenyl] phosphate, an organophosphate compound, possesses a precise molecular structure that dictates its chemical and physical properties. The molecular formula for this compound is C30H39O4P.[1][2][][4][5] Based on this composition, the calculated molecular weight is 494.6 g/mol .[1][2][][5][6]

Identifier Value
IUPAC Name This compound[1][]
CAS Number 68937-40-6[1][6]
Molecular Formula C30H39O4P[1][2][][4][5]
Molecular Weight 494.6 g/mol [1][2][][5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

  • Alkylation: The initial step involves the Friedel-Crafts alkylation of phenol with isobutylene. This reaction is catalyzed by an acid and results in the formation of isobutylenated phenol.

  • Phosphorylation: The isobutylenated phenol is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to yield the final this compound product.[1]

Logical Relationship of Synthesis

Caption: Synthesis pathway of this compound.

Applications and Research Context

This compound is primarily utilized as a flame retardant and plasticizer in a variety of industrial applications.[1] Its effectiveness as a flame retardant is attributed to its ability to form a protective char layer during combustion, which acts as a barrier to heat and oxygen.[1][6]

Experimental Workflow for Flammability Testing

The evaluation of flame retardancy often involves standardized testing protocols. A general workflow for such an experiment is outlined below.

Flammability_Testing_Workflow Start Start: Material Preparation Sample_Prep Prepare polymer samples with and without this compound Start->Sample_Prep UL94_Test UL 94 Vertical Burn Test Sample_Prep->UL94_Test LOI_Test Limiting Oxygen Index (LOI) Test Sample_Prep->LOI_Test Cone_Calorimetry Cone Calorimetry Analysis Sample_Prep->Cone_Calorimetry Data_Collection Data Collection: - Time to ignition - Heat release rate - Smoke production UL94_Test->Data_Collection LOI_Test->Data_Collection Cone_Calorimetry->Data_Collection Analysis Comparative Analysis of Flammability Characteristics Data_Collection->Analysis Conclusion Conclusion: Evaluate Flame Retardant Efficacy Analysis->Conclusion

Caption: General workflow for evaluating the efficacy of a flame retardant.

References

physical and chemical properties of tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Tris[4-(2-methylpropyl)phenyl] Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and relevant biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and material science.

Core Chemical and Physical Properties

This compound is an organophosphate ester.[1] It is characterized by three 4-(2-methylpropyl)phenyl groups attached to a central phosphate moiety.[1] This compound is primarily utilized as a flame retardant and plasticizer in various polymers and coatings.[1][][3]

Physical and Chemical Data Summary

The quantitative are summarized in the table below for easy reference.

PropertyValue
IUPAC Name This compound
Synonyms Tris(isobutylphenyl) phosphate, Phenol, isobutylenated, phosphate (3:1), DURAD220B[1][3][4]
CAS Number 68937-40-6[1][3][4][5][6][7]
Molecular Formula C₃₀H₃₉O₄P[1][][3][4][6][7]
Molecular Weight 494.6 g/mol [1][][3][4][5][6][7]
Boiling Point 534.5°C at 760 mmHg[][3]
Density 1.083 g/cm³[][3]
Flash Point 290°C[3]
Vapor Pressure 5.8 x 10⁻¹¹ mmHg at 25°C[3]
Refractive Index 1.543[3]
Water Solubility 0.002 mg/L[5]
Log Kₒw (estimated) 7.08[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

Synthesis Protocol

The synthesis of this compound is typically a two-step process involving the alkylation of phenol followed by phosphorylation.[1][5]

  • Precursor Synthesis: Friedel-Crafts Alkylation

    • Objective: To synthesize the precursor, 4-(2-methylpropyl)phenol.

    • Reactants: Phenol and isobutylene (2-methylpropene).[5]

    • Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is commonly used.

    • Mechanism: This reaction is an electrophilic aromatic substitution where the isobutylene alkylates the phenol. While both ortho and para substitution can occur, the reaction equilibrium favors the formation of the more stable para isomer.[5]

  • Esterification: Phosphorylation

    • Objective: To form the final this compound product.

    • Reactants: 4-(2-methylpropyl)phenol and phosphorus oxychloride (POCl₃) in a 3:1 molar ratio.[5]

    • Reaction Conditions: The reaction is typically heated to 80–100°C, and a catalyst like magnesium chloride (MgCl₂) can be used to achieve higher yields (>85%).[5]

    • Mechanism: This is a nucleophilic substitution reaction. The hydroxyl group of three equivalents of 4-(2-methylpropyl)phenol sequentially attacks the electrophilic phosphorus atom in phosphorus oxychloride, with the elimination of a hydrogen chloride (HCl) molecule at each step.[5]

  • Purification

    • The crude product is purified via fractional distillation under reduced pressure (0.1–1 mmHg) to remove any unreacted phenol and byproducts.[5]

    • Purity is confirmed using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.[5]

Synthesis_Workflow Synthesis Workflow cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_phosphorylation Step 2: Phosphorylation cluster_purification Step 3: Purification Phenol Phenol Alkylation Alkylation Reaction (Lewis Acid Catalyst) Phenol->Alkylation Isobutylene Isobutylene Isobutylene->Alkylation Precursor 4-(2-methylpropyl)phenol Alkylation->Precursor Phosphorylation Esterification (3:1 Molar Ratio) Precursor->Phosphorylation POCl3 Phosphorus Oxychloride POCl3->Phosphorylation Crude_Product Crude Product Phosphorylation->Crude_Product Purification Fractional Distillation (Reduced Pressure) Crude_Product->Purification Final_Product This compound Purification->Final_Product Analytical_Workflow Analytical Workflow for Environmental Samples cluster_extraction Extraction cluster_analysis Analysis Sample Environmental Sample (Solid or Liquid) Solid_Matrix Solid Matrix (Soil, Sediment) Sample->Solid_Matrix if solid Liquid_Matrix Liquid Matrix (Water) Sample->Liquid_Matrix if liquid UAE Ultrasonic-Assisted Extraction (UAE) Solid_Matrix->UAE SPE Solid-Phase Extraction (SPE) Liquid_Matrix->SPE Extract Sample Extract UAE->Extract SPE->Extract Analysis_Method Chromatographic Analysis (GC-MS or LC-MS/MS) Extract->Analysis_Method Data Quantitative Data Analysis_Method->Data Flame_Retardancy_Mechanism Flame Retardancy Mechanism Compound Tris[4-(2-methylpropyl)phenyl] Phosphate Heat Heat / Combustion Compound->Heat Decomposition Thermal Decomposition Heat->Decomposition Polyphosphoric_Acid Polyphosphoric Acid Formation Decomposition->Polyphosphoric_Acid Char_Formation Catalyzes Polymer Dehydration & Cross-linking Polyphosphoric_Acid->Char_Formation Char_Layer Insulating Char Layer Char_Formation->Char_Layer Inhibition Inhibits Combustion Char_Layer->Inhibition

References

In-Depth Technical Guide to the Thermal Decomposition of Tris[4-(2-methylpropyl)phenyl] Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate, also known as tris(4-isobutylphenyl) phosphate, is an organophosphorus compound with the chemical formula C₃₀H₃₉O₄P.[1] It belongs to the class of triaryl phosphates, which are widely employed as flame retardants in plastics, coatings, and other polymeric materials.[2] The efficacy of these compounds is intrinsically linked to their thermal decomposition behavior. Understanding the temperatures at which degradation occurs, the nature of the decomposition products, and the underlying chemical pathways is paramount for predicting material performance, assessing potential hazards, and ensuring regulatory compliance.

This guide synthesizes the current understanding of the thermal decomposition of triaryl phosphates and applies this knowledge to this compound. It provides detailed experimental methodologies for researchers seeking to perform their own thermal analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 68937-40-6[1]
Molecular Formula C₃₀H₃₉O₄P[1]
Molecular Weight 494.60 g/mol [1]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 534.5°C at 760 mmHg[1]
Density 1.083 g/cm³[1]

Thermal Decomposition of Triaryl Phosphates: A General Overview

Triaryl phosphates are recognized for their high thermal stability.[3] Studies on various commercial triaryl phosphate esters indicate that their thermal degradation generally initiates at temperatures above 310°C in an inert atmosphere.[3] The decomposition process is influenced by the nature of the substituent groups on the aryl rings.

The primary mechanism of flame retardancy for compounds like this compound involves both condensed-phase and gas-phase actions.[2]

  • Condensed Phase Action: Upon heating, the phosphate ester can hydrolyze to form phosphoric acid, which then catalyzes the dehydration and cross-linking of the polymer matrix. This leads to the formation of a protective char layer that insulates the underlying material from the heat source and limits the release of flammable volatiles.[2]

  • Gas Phase Action: At combustion temperatures, the compound can decompose to release phosphorus-containing radical species. These radicals can interfere with the chain reactions of combustion in the gas phase, thereby inhibiting the flame.

A study on a commercial triaryl phosphate hydraulic fluid, which is a mixture of various triaryl phosphates, revealed that in the presence of air and at temperatures below its boiling point, it slowly decomposes to release phenolic fragments.[4]

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. For the identification of decomposition products, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is the method of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Sample Pan: Platinum or alumina pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 50 cm³/min.[4]

  • Heating Rate: A linear heating rate of 10°C/min is standard for initial screening.[3]

  • Temperature Range: 30°C to 700°C.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. Key data points to extract include the onset temperature of decomposition (Tonset), and the temperatures at which 5%, 10%, and 50% weight loss occur (Td5%, Td10%, Td50%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tmax).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Size: 2-5 mg.

  • Sample Pan: Sealed aluminum pans. For decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products.

  • Atmosphere: Nitrogen or air, with a typical purge rate.

  • Heating Rate: 10°C/min.

  • Temperature Range: Dependent on the expected transitions, but a range from ambient to above the decomposition temperature is typical.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a broad exothermic or endothermic event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Size: Approximately 100 micrograms.

  • Pyrolysis Temperature: A range of temperatures should be investigated, for example, 500°C, 700°C, and 900°C, to observe the evolution of different products at different stages of decomposition.[5]

  • Carrier Gas: Helium.

  • GC Column: A standard non-polar or medium-polarity column suitable for separating a wide range of organic compounds.

  • GC Oven Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.

  • MS Detection: Electron ionization (EI) at 70 eV.

  • Data Analysis: The mass spectra of the separated compounds are compared with spectral libraries (e.g., NIST) for identification.

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Compound This compound TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC PyGCMS Pyrolysis-GC-MS Compound->PyGCMS Decomposition_Profile Decomposition Profile (Tonset, Td5%, Td10%, Tdmax) TGA->Decomposition_Profile Thermal_Transitions Thermal Transitions (Melting, Decomposition) DSC->Thermal_Transitions Decomposition_Products Identification of Decomposition Products PyGCMS->Decomposition_Products Mechanism Elucidation of Decomposition Mechanism Decomposition_Profile->Mechanism Decomposition_Products->Mechanism Decomposition_Pathway cluster_products Primary Decomposition Products cluster_secondary_products Secondary Products Parent This compound Phenolic_Fragment 4-(2-methylpropyl)phenol Parent->Phenolic_Fragment Heat (Δ) Phosphoric_Acid Phosphoric Acid Derivatives Parent->Phosphoric_Acid Heat (Δ) Isobutylene Isobutylene Phenolic_Fragment->Isobutylene Phenol Phenol Phenolic_Fragment->Phenol Char Carbonaceous Char Phosphoric_Acid->Char Catalyzes

References

An In-depth Technical Guide on the Environmental Fate and Transport of Tris[4-(2-methylpropyl)phenyl] Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[4-(2-methylpropyl)phenyl] phosphate, also known as tris(4-isobutylphenyl)phosphate, is an organophosphate ester utilized primarily as a flame retardant and plasticizer in various industrial applications.[1] Its molecular structure, characterized by three 4-(2-methylpropyl)phenyl groups attached to a phosphate moiety, imparts properties that enhance fire resistance in polymers and coatings.[1] Despite its industrial importance, there is a notable scarcity of comprehensive data regarding its environmental fate and transport. This technical guide synthesizes the available information on its physicochemical properties and qualitative environmental behavior, while also highlighting significant data gaps in experimental research. The potential for environmental persistence and bioaccumulation is inferred from its structural characteristics and limited solubility data. This document aims to provide a foundational understanding for researchers and professionals, and to underscore the need for further empirical studies to fully characterize the environmental risk profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior and partitioning in various environmental compartments.

PropertyValueSource
CAS Number 68937-40-6[1][2][3][4]
Molecular Formula C30H39O4P[1][3]
Molecular Weight 494.6 g/mol [1][2]
Water Solubility 0.002 mg/L[2]
Synonyms Tris(isobutylphenyl) phosphate, Tris(4-isobutylphenyl)phosphate, Isobutylenated phenol phosphate (3:1)[1][3][4]

Environmental Fate and Transport

Detailed experimental data on the environmental fate and transport of this compound are largely unavailable in the public domain. However, based on its physicochemical properties, a qualitative assessment of its likely environmental behavior can be made.

Abiotic Degradation

Hydrolysis: Specific data on the hydrolytic stability and reaction kinetics of this compound in aqueous environments are currently lacking.[2] To ascertain its persistence in water bodies, studies determining its rate of hydrolysis under varying pH and temperature conditions would be necessary. Such research would typically involve monitoring the disappearance of the parent compound and the emergence of hydrolysis products, such as diaryl and monoaryl phosphates, over time to calculate hydrolysis rate constants (k_h) and half-lives (t_1/2).[2]

Photolysis: Detailed studies on the photochemical degradation of this compound are not currently available in scientific literature.[2] Understanding its susceptibility to direct and indirect photolysis is essential for evaluating its persistence in atmospheric and sunlit aquatic environments.

Biodegradation
Environmental Partitioning

Sorption and Mobility: The sorption of a chemical to soil and sediment is a critical process governing its mobility and bioavailability.[2] With a very low water solubility of 0.002 mg/L, this compound is expected to exhibit strong partitioning from the water column to sediment and soil organic matter.[2] Its high predicted octanol-water partition coefficient (Kow) further suggests that its movement through the soil profile will be extremely limited, leading to its classification as immobile in soil.[2] Consequently, soil and sediment are anticipated to be the primary environmental sinks for this compound, where it may accumulate.[2]

Bioaccumulation: Although no specific bioaccumulation factor (BCF) data were found, the high lipophilicity suggested by its low water solubility indicates a potential for bioaccumulation in aquatic and terrestrial organisms.

Experimental Protocols: Data Gaps and Research Needs

A thorough review of the available literature reveals a significant lack of detailed experimental protocols for determining the environmental fate parameters of this compound. To address this, standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines should be employed.

Needed Experimental Data and Suggested Protocols:

  • Hydrolysis: OECD Guideline 111: Hydrolysis as a Function of pH.

  • Photolysis: OECD Guideline 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis.

  • Biodegradation: OECD Guideline 301: Ready Biodegradability.

  • Soil Sorption/Desorption: OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method.

  • Octanol-Water Partition Coefficient (Kow): OECD Guideline 107 or 117: Partition Coefficient (n-octanol/water).

  • Bioaccumulation: OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.

Visualization of Environmental Fate and Transport

The following diagrams illustrate the expected environmental fate pathways and a conceptual experimental workflow for assessing the environmental risk of this compound.

Environmental_Fate_Pathways cluster_environment Environmental Compartments cluster_degradation Degradation Processes Atmosphere Atmosphere Water Water Atmosphere->Water Deposition Soil Soil Atmosphere->Soil Deposition Photolysis Photolysis Atmosphere->Photolysis Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Bioaccumulation Hydrolysis Hydrolysis Water->Hydrolysis Biodegradation Biodegradation Water->Biodegradation Soil->Water Runoff/Leaching (Limited) Soil->Biota Uptake Soil->Biodegradation Sediment->Biota Uptake Sediment->Biodegradation Industrial Use Industrial Use This compound This compound Industrial Use->this compound Release This compound->Atmosphere Volatilization This compound->Water Effluent Discharge This compound->Soil Spills/Disposal

Caption: Conceptual diagram of the environmental fate and transport pathways for this compound.

Experimental_Workflow cluster_input Initial Assessment cluster_fate_studies Environmental Fate Studies cluster_transport_studies Environmental Transport Studies cluster_output Risk Assessment Literature_Review Literature Review & Physicochemical Properties Hydrolysis_Study Hydrolysis (OECD 111) Literature_Review->Hydrolysis_Study Photolysis_Study Photolysis (OECD 316) Literature_Review->Photolysis_Study Biodegradation_Study Biodegradation (OECD 301) Literature_Review->Biodegradation_Study Sorption_Study Soil Sorption (OECD 106) Literature_Review->Sorption_Study Bioaccumulation_Study Bioaccumulation (OECD 305) Literature_Review->Bioaccumulation_Study Data_Analysis Data Analysis & Modeling Hydrolysis_Study->Data_Analysis Photolysis_Study->Data_Analysis Biodegradation_Study->Data_Analysis Sorption_Study->Data_Analysis Bioaccumulation_Study->Data_Analysis Risk_Characterization Environmental Risk Characterization Data_Analysis->Risk_Characterization

Caption: Proposed experimental workflow for characterizing the environmental fate and transport of this compound.

Conclusion and Recommendations

This compound is a commercially relevant organophosphate ester for which there is a significant deficit of empirical data on its environmental fate and transport. Based on its low water solubility, it is predicted to be immobile in soil and to partition to sediment in aquatic systems, with a potential for bioaccumulation. However, without experimental data on its degradation rates, its environmental persistence remains unknown.

It is strongly recommended that further research be conducted to quantify the key environmental fate parameters of this compound. Adherence to standardized testing guidelines will ensure the generation of high-quality data necessary for a comprehensive environmental risk assessment. This will enable a more accurate prediction of its environmental behavior and potential impacts, providing a sound scientific basis for any future regulatory considerations.

References

An In-depth Technical Guide on the Toxicological Profile of Tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[4-(2-methylpropyl)phenyl] phosphate, also known as tris(4-isobutylphenyl) phosphate, is an organophosphate ester utilized primarily as a flame retardant and plasticizer in various industrial applications. Despite its commercial relevance, a comprehensive toxicological profile for this specific compound is notably absent in the public domain. This technical guide aims to synthesize the currently available information regarding its chemical identity and properties, while highlighting the significant data gaps in its toxicological assessment. This document underscores the urgent need for dedicated research to elucidate the potential risks associated with human and environmental exposure to this compound.

Chemical Identity and Properties

This compound is an organophosphate compound with the molecular formula C30H39O4P.[1] It is characterized by three 4-(2-methylpropyl)phenyl groups attached to a central phosphate moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 68937-40-6[1][2][3]
Molecular Formula C30H39O4P[1]
Molecular Weight 494.6 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms Tris(t-butylphenyl) phosphate, Durad 220B(TM), Isobutylenated phenol phosphate (3:1)[1]
InChI Key LWYPBQJBRGDLOI-UHFFFAOYSA-N[1][2]

Toxicological Data: A Notable Scarcity

General concerns for organophosphate esters as a class include the potential for endocrine disruption and neurotoxicity.[1][2] However, specific data for this compound is limited.

Due to the absence of published studies, quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) for this compound are not available.

Experimental Protocols: A Call for Future Research

The lack of toxicological data is directly linked to the absence of published experimental studies on this compound. Therefore, this guide cannot provide detailed methodologies for key experiments. Future research should prioritize conducting a comprehensive suite of toxicological assays to fill this void.

A proposed experimental workflow for assessing the toxicology of this compound is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute and Sub-chronic Toxicity cluster_2 Phase 3: Developmental and Reproductive Toxicity (DART) cluster_3 Phase 4: Mechanistic Studies Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Acute Oral Toxicity\n(e.g., OECD 423) Acute Oral Toxicity (e.g., OECD 423) Cytotoxicity Assays\n(e.g., MTT, LDH)->Acute Oral Toxicity\n(e.g., OECD 423) Provides dose-range finding Genotoxicity Assays\n(e.g., Ames test, Micronucleus test) Genotoxicity Assays (e.g., Ames test, Micronucleus test) 90-Day Sub-chronic Oral Toxicity Study\n(e.g., OECD 408) 90-Day Sub-chronic Oral Toxicity Study (e.g., OECD 408) Genotoxicity Assays\n(e.g., Ames test, Micronucleus test)->90-Day Sub-chronic Oral Toxicity Study\n(e.g., OECD 408) Endocrine Disruption Assays\n(e.g., Estrogen/Androgen receptor binding) Endocrine Disruption Assays (e.g., Estrogen/Androgen receptor binding) Reproduction/Developmental Toxicity Screening Test\n(e.g., OECD 421) Reproduction/Developmental Toxicity Screening Test (e.g., OECD 421) Endocrine Disruption Assays\n(e.g., Estrogen/Androgen receptor binding)->Reproduction/Developmental Toxicity Screening Test\n(e.g., OECD 421) Neurotoxicity Screening\n(e.g., Neurite outgrowth assays) Neurotoxicity Screening (e.g., Neurite outgrowth assays) 28-Day Repeated Dose Toxicity Study\n(e.g., OECD 407) 28-Day Repeated Dose Toxicity Study (e.g., OECD 407) Acute Oral Toxicity\n(e.g., OECD 423)->28-Day Repeated Dose Toxicity Study\n(e.g., OECD 407) 28-Day Repeated Dose Toxicity Study\n(e.g., OECD 407)->90-Day Sub-chronic Oral Toxicity Study\n(e.g., OECD 408) Prenatal Developmental Toxicity Study\n(e.g., OECD 414) Prenatal Developmental Toxicity Study (e.g., OECD 414) 90-Day Sub-chronic Oral Toxicity Study\n(e.g., OECD 408)->Prenatal Developmental Toxicity Study\n(e.g., OECD 414) Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) 90-Day Sub-chronic Oral Toxicity Study\n(e.g., OECD 408)->Transcriptomics (RNA-seq) Identification of Signaling Pathways Identification of Signaling Pathways Transcriptomics (RNA-seq)->Identification of Signaling Pathways Proteomics Proteomics Proteomics->Identification of Signaling Pathways Metabolomics Metabolomics Metabolomics->Identification of Signaling Pathways

Caption: Proposed experimental workflow for toxicological assessment.

Signaling Pathways: Uncharted Territory

Due to the lack of mechanistic studies, there is no information available on the specific signaling pathways that may be modulated by this compound. Research into its mechanism of action is a critical next step.

A generalized logical relationship for investigating potential mechanisms of toxicity for an organophosphate ester is presented below.

G Exposure Exposure Absorption Absorption Exposure->Absorption Route of entry Distribution Distribution Absorption->Distribution Systemic circulation Metabolism Metabolism Distribution->Metabolism Bioactivation/Detoxification Target Organ Interaction Target Organ Interaction Distribution->Target Organ Interaction Metabolism->Target Organ Interaction Cellular Effects Cellular Effects Target Organ Interaction->Cellular Effects e.g., Receptor binding, Enzyme inhibition Adverse Outcome Adverse Outcome Cellular Effects->Adverse Outcome e.g., Apoptosis, Necrosis, Altered gene expression

Caption: Logical flow from exposure to adverse outcome.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. The available information is limited to its chemical identity and its use as a flame retardant. There is a pressing need for comprehensive toxicological studies to be conducted to assess its potential risks to human health and the environment. Future research should focus on:

  • In vitro and in vivo toxicity testing to determine key toxicological endpoints.

  • Mechanistic studies to identify the molecular targets and signaling pathways affected by the compound.

  • Environmental fate and transport studies to understand its persistence and potential for bioaccumulation.

The generation of this critical data will enable a thorough risk assessment and inform regulatory decisions regarding the use of this compound.

References

Unmasking the Endocrine Disrupting Potential of Tris[4-(2-methylpropyl)phenyl] Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tris[4-(2-methylpropyl)phenyl] phosphate (TMPP), a member of the broader class of tris(methylphenyl) phosphates (TMPPs) or tricresyl phosphates (TCPs), has come under scientific scrutiny for its potential to interfere with the endocrine system. As a widely used organophosphate flame retardant and plasticizer, human and environmental exposure is a growing concern. This technical guide provides a comprehensive overview of the current scientific evidence on the endocrine-disrupting properties of TMPP, with a focus on its effects on steroidogenesis, receptor-mediated pathways, and reproductive health. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the endocrine-disrupting effects of tris(methylphenyl) phosphate (TMPP/TCP).

Table 1: In Vitro Effects of TMPP/TCP on Steroid Hormone Production and Gene Expression

Cell LineEndpointConcentration/DoseObserved EffectReference
H295R17β-estradiol (E2) Production0.01 and 1 mg/LIncreased E2:Testosterone ratio[1]
H295RTestosterone (T) ProductionNot specifiedIncreased[2][3]
H295RCYP11A1 Gene Expression≥0.1 mg/LUpregulated[1]
H295RCYP11B2 Gene Expression1 mg/LUpregulated[1]
H295RCYP19A1 Gene Expression1 mg/LUpregulated[1]
H295RHSD3ß2 Gene Expression1 mg/LUpregulated[1]
H295RSULT1E1 Gene Expression1 mg/LDownregulated[1]
H295RSULT2A1 Gene Expression1 mg/LDownregulated[1]
KGNProgesterone (P4) Production1-50 µMIncreased basal production[4][5]
KGN17β-estradiol (E2) Production1-50 µMIncreased basal production[4][5]
KGNSTAR, CYP11A1, CYP19A1, HSD3B2, NR5A1 Gene Expression≥5 µMIncreased basal expression[5]
MA-10Progesterone Production10 µMIncreased[1]
MA-10Cell Viability≥20 µMSignificantly decreased[1]

Table 2: In Vitro Effects of TMPP/TCP on Nuclear Receptor Activity

Cell LineReceptorAssay TypeConcentrationObserved EffectReference
MVLNEstrogen Receptor (ER)Binding AssayNot specifiedDid not bind to ER[1]
MVLNEstrogen Receptor (ER)Antagonism AssayConcentration-dependentReduced binding of E2 to ER[1][2]
CHO-K1Estrogen Receptor α (ERα)Reporter Gene Assay3·10-5 MWeak agonist[1]
CHO-K1Androgen Receptor (AR)Reporter Gene Assay3·10-5 MAntagonist against DHT-induced activity[1]
CHO-K1Glucocorticoid Receptor (GR)Reporter Gene Assay3·10-5 MAntagonist against hydrocortisone-induced activity[1]
COS-7Pregnane X Receptor (PXR)Reporter Gene Assay3·10-5 MAgonist[1]
COS-7Peroxisome Proliferator-Activated Receptor γ (PPARγ)Reporter Gene Assay3·10-5 MSlight agonist[1]

Table 3: In Vivo Reproductive and Developmental Effects of TMPP/TCP in Rodents

SpeciesExposure RouteDoseEndpointObserved EffectReference
Swiss (CD-1) MiceFeed0.2%Fertility (F0 generation)Impaired in both males and females[6]
Swiss (CD-1) MiceFeed0.2%Number of litters per pairDecreased[6]
Swiss (CD-1) MiceFeed0.2%Proportion of pups born aliveSignificantly decreased[6]
Swiss (CD-1) MiceFeed0.2%Pup weightSignificantly decreased[6]
Swiss (CD-1) MiceFeed0.2%Testis and epididymal weights (F0 males)Decreased[6]
Swiss (CD-1) MiceFeed0.2%Seminiferous tubule atrophy (F0 males)Dose-related[6]
Swiss (CD-1) MiceFeed0.05% and 0.1%Sperm motility (F1 males)Decreased[6]
Long-Evans RatsGavageMales: 100, 200 mg/kg/day; Females: 200, 400 mg/kg/dayReproductive ToxicityAssessed in a one-generation study

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

H295R Steroidogenesis Assay

The H295R cell line, derived from a human adrenocortical carcinoma, is a widely accepted in vitro model for assessing effects on steroidogenesis as it expresses all the key enzymes required for the synthesis of androgens, estrogens, glucocorticoids, and mineralocorticoids.[7]

Objective: To determine the effects of a test chemical on the production of steroid hormones, primarily 17β-estradiol (E2) and testosterone (T).

Methodology:

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO2.

  • Plating: Cells are seeded in multi-well plates and allowed to acclimate for 24 hours.[8]

  • Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., TMPP/TCP at 0.001, 0.01, 0.1, 1, 10, and 100 mg/L) and a solvent control.[1] Cells are exposed for a 48-hour period.[1][8]

  • Hormone Analysis: After exposure, the cell culture medium is collected for hormone quantification. Hormone levels (e.g., E2 and T) are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Cytotoxicity Assessment: Cell viability is assessed in the exposed cells using a standard method like the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.[1]

  • Gene Expression Analysis (Optional): Cellular RNA can be extracted to quantify the expression of key steroidogenic genes (e.g., CYP11A1, CYP19A1) using quantitative real-time polymerase chain reaction (qRT-PCR).[1]

MVLN Cell Luciferase Reporter Assay for Estrogen Receptor Activity

The MVLN cell line is a genetically modified human breast cancer cell line (MCF-7) that contains an estrogen-responsive element (ERE) linked to a luciferase reporter gene. This allows for the quantification of estrogen receptor activation or antagonism.

Objective: To assess the estrogenic or anti-estrogenic activity of a test chemical.

Methodology:

  • Cell Culture: MVLN cells are maintained in a suitable culture medium.

  • Plating: Cells are seeded in multi-well plates.

  • Exposure:

    • Agonist Assay: Cells are exposed to various concentrations of the test substance to determine if it can activate the estrogen receptor and induce luciferase expression.

    • Antagonist Assay: Cells are co-exposed to a known estrogen receptor agonist (e.g., 17β-estradiol) and various concentrations of the test substance to determine if it can inhibit the agonist-induced luciferase expression.[1]

  • Luciferase Activity Measurement: After the exposure period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., solvent for agonist assay, agonist alone for antagonist assay) to determine the estrogenic or anti-estrogenic potential of the test substance.

KGN Granulosa Cell Steroidogenesis Assay

The KGN cell line is a human ovarian granulosa-like tumor cell line that is used to study ovarian steroidogenesis.

Objective: To evaluate the effects of a test chemical on progesterone (P4) and 17β-estradiol (E2) production in an ovarian cell model.

Methodology:

  • Cell Culture: KGN cells are cultured in an appropriate medium.

  • Exposure: Cells are exposed to the test substance (e.g., TMPP at 1-50 µM) for a specified period, such as 48 hours.[4][5] Experiments can be conducted with or without a stimulant of steroidogenesis like dibutyryl cyclic AMP (dbcAMP).[4][5]

  • Hormone Analysis: The culture medium is collected, and the concentrations of P4 and E2 are quantified.

  • Gene Expression Analysis: RNA is extracted from the cells to measure the expression of genes involved in steroidogenesis (e.g., STAR, CYP11A1, CYP19A1, HSD3B2) by qRT-PCR.[5]

In Vivo Continuous Breeding Study in Mice

This protocol is designed to assess the effects of a test substance on fertility and reproductive performance over a continuous exposure period.

Objective: To evaluate the impact of a test substance on male and female fertility, as well as on litter size, pup survival, and growth.

Methodology:

  • Animal Model: Swiss (CD-1) mice are a common model for this type of study.[6]

  • Exposure: The test substance (e.g., TCP) is mixed into the feed at various concentrations (e.g., 0, 0.05, 0.1, and 0.2% by weight).[6]

  • Continuous Breeding Phase: Breeding pairs (F0 generation) are continuously housed and exposed to the treated feed for a defined period (e.g., 98 days).[6] During this time, data on the number of litters, litter size, and pup viability and weight are collected.

  • Crossover Mating Trial: To determine the specific effects on male versus female fertility, a crossover mating trial can be conducted where treated males are mated with control females, and treated females are mated with control males.[6]

  • F1 Generation Assessment: The last litter from the continuous breeding phase (F1 generation) can be raised to maturity and assessed for reproductive performance and other endpoints like sperm parameters.[6]

  • Histopathology: At the end of the study, tissues from the F0 and F1 generations, particularly reproductive organs, are collected for histopathological examination.[6]

Visualization of Pathways and Workflows

Signaling Pathway: Disruption of Steroidogenesis by TMPP/TCP

The following diagram illustrates the key points in the steroidogenic pathway that are affected by TMPP/TCP based on the available in vitro data.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B2 Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Multiple Steps Estrogens Estrogens (e.g., 17β-Estradiol) Androgens->Estrogens CYP19A1 (Aromatase) Sulfated_Steroids Sulfated Steroids (Inactive) Androgens->Sulfated_Steroids SULT2A1 Estrogens->Sulfated_Steroids SULT1E1 TMPP TMPP/TCP CYP11A1 CYP11A1 TMPP->CYP11A1 Upregulates HSD3B2 HSD3B2 TMPP->HSD3B2 Upregulates CYP19A1 CYP19A1 TMPP->CYP19A1 Upregulates SULT1E1 SULT1E1 TMPP->SULT1E1 Downregulates SULT2A1 SULT2A1 TMPP->SULT2A1 Downregulates

Caption: TMPP/TCP disrupts steroidogenesis by upregulating key synthesis enzymes and downregulating sulfotransferase enzymes.

Experimental Workflow: In Vitro Assessment of Endocrine Disruption

This diagram outlines a general workflow for the in vitro assessment of the endocrine-disrupting potential of a test compound like TMPP/TCP.

G start Start: Test Compound (e.g., TMPP/TCP) cell_culture Cell Culture (e.g., H295R, MVLN, KGN) start->cell_culture exposure Exposure to Test Compound (Dose-Response) cell_culture->exposure cytotoxicity Cytotoxicity Assay (e.g., MTT) exposure->cytotoxicity steroidogenesis Steroidogenesis Assay (Hormone Measurement) exposure->steroidogenesis receptor_activity Receptor Activity Assay (e.g., Luciferase Reporter) exposure->receptor_activity gene_expression Gene Expression Analysis (qRT-PCR) exposure->gene_expression data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis steroidogenesis->data_analysis receptor_activity->data_analysis gene_expression->data_analysis end Conclusion on Endocrine Disrupting Potential data_analysis->end

Caption: A generalized workflow for in vitro evaluation of endocrine-disrupting chemicals.

Conclusion

The available evidence strongly indicates that tris(methylphenyl) phosphate (TMPP/TCP) possesses endocrine-disrupting properties. In vitro studies consistently demonstrate its ability to alter steroid hormone synthesis and interact with key nuclear receptors, including the estrogen and androgen receptors. These molecular-level effects are corroborated by in vivo data showing adverse impacts on fertility and reproductive outcomes in rodents. The provided data and protocols serve as a valuable resource for the scientific community to further investigate the mechanisms of TMPP/TCP toxicity and to inform regulatory decisions regarding its use. Further research is warranted to fully elucidate the dose-response relationships and the potential for adverse effects in humans at current exposure levels.

References

Neurotoxicity of Tris[4-(2-methylpropyl)phenyl] Phosphate: A Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the neurotoxicity of tris[4-(2-methylpropyl)phenyl] phosphate are not publicly available at the time of this review. This document summarizes the neurotoxic potential of structurally related organophosphate flame retardants (OPFRs) to infer potential hazards and guide future research.

Introduction

This compound, also known as isobutylphenyl diphenyl phosphate, belongs to the class of organophosphate flame retardants (OPFRs). These compounds are widely used in a variety of consumer and industrial products, leading to ubiquitous human exposure. While OPFRs were introduced as replacements for phased-out polybrominated diphenyl ethers (PBDEs), concerns about their potential health effects, including neurotoxicity, are growing. This technical guide provides a comprehensive overview of the current understanding of OPFR neurotoxicity, with a focus on compounds structurally similar to this compound, to inform future research and risk assessment.

General Concerns Regarding Organophosphate Flame Retardant Neurotoxicity

Research into the biological activity of various OPFRs has revealed potential toxic effects, including endocrine disruption and neurotoxicity.[1] Concerns have been raised about the potential for organophosphate-induced delayed neurotoxicity (OPIDN) due to structural similarities with potent neurotoxicants like tri-ortho cresyl phosphate (TOCP).[2][3] Studies on several OPFRs have demonstrated their potential to cause developmental and neurodevelopmental toxicity.[4]

Neurotoxicity of Structurally Related Organophosphate Flame Retardants

The lack of direct data on this compound necessitates an examination of structurally similar compounds to anticipate potential neurotoxic mechanisms. Key examples include triphenyl phosphate (TPHP), isopropylated phenyl phosphates, and butylated triaryl phosphates.

Triphenyl Phosphate (TPHP) and Isopropylated Phenyl Phosphate (IPP)

Studies on Sprague Dawley rats have shown that developmental exposure to TPHP and IPP can lead to neurodevelopmental effects.[4] Offspring development was found to be sensitive to exposure to these compounds.[4]

Butylated and Isopropylated Triaryl Phosphates

Acute hen studies, a model for OPIDN, have shown that butylated triaryl phosphates did not demonstrate a potential to elicit OPIDN after a single dose.[2][3] While some mixed isopropyl phenyl phosphates are neurotoxic, they are significantly less potent than TOCP.[2][3] Most commercial isopropylated triaryl phosphates did not show a potential for acute OPIDN at a limit dose of 2000 mg/kg.[2][3] However, it is noted that some early studies suggesting neurotoxicity tested these compounds at very high doses.[2][3]

Potential Mechanisms of Neurotoxicity

Based on studies of various OPFRs, several potential mechanisms of neurotoxicity have been identified. These mechanisms may be relevant for assessing the potential neurotoxicity of this compound.

Oxidative Stress

One of the primary mechanisms implicated in the neurotoxicity of OPFRs is the induction of oxidative stress. This can lead to cellular damage and apoptosis.

Neurotransmitter System Disruption

Several OPFRs have been shown to interfere with various neurotransmitter systems, which can lead to behavioral and cognitive deficits.

Apoptosis

Exposure to certain OPFRs can trigger programmed cell death, or apoptosis, in neuronal cells.

The diagram below illustrates a generalized workflow for investigating the neurotoxicity of an organophosphate flame retardant, such as this compound, based on common methodologies used for related compounds.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (e.g., Zebrafish, Rodent Models) Neuronal Cell Lines Neuronal Cell Lines Exposure Exposure Neuronal Cell Lines->Exposure Cell Viability Assays Cell Viability Assays Exposure->Cell Viability Assays Oxidative Stress Markers Oxidative Stress Markers Exposure->Oxidative Stress Markers Apoptosis Assays Apoptosis Assays Exposure->Apoptosis Assays Neurotransmitter Receptor Binding Neurotransmitter Receptor Binding Exposure->Neurotransmitter Receptor Binding Data Analysis Data Analysis Cell Viability Assays->Data Analysis Oxidative Stress Markers->Data Analysis Apoptosis Assays->Data Analysis Neurotransmitter Receptor Binding->Data Analysis Animal Model Animal Model Dosing Dosing Animal Model->Dosing Behavioral Analysis Behavioral Analysis Dosing->Behavioral Analysis Histopathology of Brain Tissue Histopathology of Brain Tissue Dosing->Histopathology of Brain Tissue Neurochemical Analysis Neurochemical Analysis Dosing->Neurochemical Analysis Behavioral Analysis->Data Analysis Histopathology of Brain Tissue->Data Analysis Neurochemical Analysis->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment G OPFR Exposure OPFR Exposure Increased ROS Production Increased ROS Production OPFR Exposure->Increased ROS Production Disruption of Neurotransmitter Systems Disruption of Neurotransmitter Systems OPFR Exposure->Disruption of Neurotransmitter Systems Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Activation of Caspases Activation of Caspases Mitochondrial Dysfunction->Activation of Caspases Apoptosis Apoptosis Activation of Caspases->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Altered Neuronal Signaling Altered Neuronal Signaling Disruption of Neurotransmitter Systems->Altered Neuronal Signaling Altered Neuronal Signaling->Neurotoxicity

References

An In-depth Technical Guide to Tris[4-(2-methylpropyl)phenyl] Phosphate and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[4-(2-methylpropyl)phenyl] phosphate, a member of the triaryl phosphate ester family, is a compound of significant industrial interest, primarily utilized as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and biological activities, with a particular focus on its isomers. Due to the synthetic route, the para-substituted isomer is the most prevalent and well-characterized. Information on the ortho- and meta-isomers is limited, likely due to steric hindrance and lower thermodynamic stability, respectively. This document collates available quantitative data, details experimental protocols for synthesis and analysis, and presents signaling pathways associated with the biological effects of related triaryl phosphates, offering insights into the potential mechanisms of action for this class of compounds.

Introduction

This compound, also known as tris(4-isobutylphenyl) phosphate, is an organophosphate ester with the chemical formula C30H39O4P.[1][2][3] It belongs to the broader class of triaryl phosphates, which are widely used in various industrial applications. The primary functions of this compound are as a flame retardant and a plasticizer in polymers and coatings.[4] Its flame-retardant properties are attributed to its ability to form a protective char layer upon combustion, which acts as a barrier to heat and oxygen.[4] The isobutyl groups on the phenyl rings enhance its compatibility with non-polar polymers.

While the para-isomer is the most common, the synthesis can theoretically lead to the formation of ortho- and meta-isomers. However, the Friedel-Crafts alkylation reaction used to synthesize the precursor, 4-(2-methylpropyl)phenol, strongly favors the formation of the para-isomer due to thermodynamic stability. The ortho-position is sterically hindered by the bulky isobutyl group, making the formation of tris(o-isobutylphenyl) phosphate less likely. The meta-isomer is also less favored electronically. Consequently, the vast majority of available data pertains to the para-isomer.

Physicochemical Properties

PropertyThis compound2-(2-methylpropyl)phenol3-(2-methylpropyl)phenol
CAS Number 68937-40-6[1][2][3]31195-95-6[5][6]30749-25-8[7]
Molecular Formula C30H39O4P[1][2][3]C10H14O[5]C10H14O[7]
Molecular Weight 494.6 g/mol [1][2][3]150.22 g/mol [5]150.22 g/mol [7]
Boiling Point 534.5 °C at 760 mmHg[1]237-238 °C at 760 mmHg[5]Not available
Density 1.083 g/cm³[1]Not availableNot available
Flash Point 290 °C[1]106.7 °C (est.)[5]Not available
Vapor Pressure 5.8 x 10⁻¹¹ mmHg at 25 °C[1]0.1 mmHg at 25 °C (est.)[5]Not available
Water Solubility Very low (immiscible)Not availableNot available
Refractive Index 1.543[1]Not availableNot available

Synthesis

The synthesis of this compound is a two-step process. The first step is the Friedel-Crafts alkylation of phenol with isobutylene to produce 4-(2-methylpropyl)phenol. The second step is the phosphorylation of the resulting alkylated phenol with phosphorus oxychloride.

Experimental Protocol: Synthesis of 4-(2-methylpropyl)phenol

This protocol is a representative procedure based on general methods for Friedel-Crafts alkylation.

Materials:

  • Phenol

  • Isobutylene (gas or liquid)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst (e.g., graphite)[8]

  • Dry, non-polar solvent (e.g., hexane or dichloromethane)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Distillation apparatus

  • Reaction flask with a stirrer, condenser, and gas inlet (if using gaseous isobutylene)

Procedure:

  • In a clean, dry reaction flask, dissolve phenol in the chosen solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath.

  • Carefully add the Lewis acid catalyst in portions while stirring. Anhydrous aluminum chloride is highly reactive with moisture and should be handled with care.[9]

  • Slowly bubble isobutylene gas through the reaction mixture or add liquid isobutylene dropwise. The reaction is exothermic and the temperature should be maintained between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

  • Quench the reaction by slowly adding ice-cold water, followed by dilute HCl to dissolve the aluminum salts.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 4-(2-methylpropyl)phenol. The para-isomer is the major product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the phosphorylation of phenols.[10][11]

Materials:

  • 4-(2-methylpropyl)phenol

  • Phosphorus oxychloride (POCl₃)

  • A non-reactive solvent such as toluene or dichloromethane

  • A tertiary amine base (e.g., triethylamine or pyridine) to act as an HCl scavenger

  • Distillation apparatus

  • Reaction flask with a stirrer, dropping funnel, and condenser

Procedure:

  • In a dry reaction flask, dissolve 4-(2-methylpropyl)phenol (3 molar equivalents) and the tertiary amine base (3 molar equivalents) in the solvent.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture and filter to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Synthesis_Workflow phenol Phenol alkylation Friedel-Crafts Alkylation phenol->alkylation isobutylene Isobutylene isobutylene->alkylation alkyl_phenol 4-(2-methylpropyl)phenol alkylation->alkyl_phenol phosphorylation Phosphorylation alkyl_phenol->phosphorylation pocl3 Phosphorus Oxychloride pocl3->phosphorylation final_product Tris[4-(2-methylpropyl)phenyl] phosphate phosphorylation->final_product

Caption: General synthesis workflow for this compound.

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method for the analysis of triaryl phosphates in various matrices.[4][12][13]

Representative GC-MS Protocol for the Analysis of this compound

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column)

GC Conditions (typical):

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions (typical):

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Characteristic ions for this compound would be determined from its mass spectrum.

Sample Preparation:

  • Samples (e.g., polymer extracts, environmental samples) are typically extracted with a suitable organic solvent (e.g., dichloromethane or acetone).

  • The extract is then concentrated and may require a clean-up step, such as solid-phase extraction (SPE) using a Florisil cartridge, to remove interfering substances.[12]

  • An internal standard (e.g., deuterated triphenyl phosphate) is often added before analysis for accurate quantification.[14]

Biological Activity and Signaling Pathways

Specific toxicological data for this compound is limited. However, studies on related "butylated triphenyl phosphates" and other triaryl phosphates indicate potential for endocrine disruption and reproductive toxicity.[3][15] These effects are often mediated through interactions with nuclear receptors and interference with steroid hormone synthesis and metabolism.[2][16][17]

Endocrine Disruption

Several triaryl phosphates have been shown to exhibit agonistic or antagonistic activity towards various nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), and pregnane X receptor (PXR).[2][16] For example, triphenyl phosphate (TPP) has been shown to act as an estrogen receptor α (ERα) agonist.[18] Butylated triphenyl phosphates have been linked to elevated estradiol levels and abnormal reproductive cycles in animal studies.[1][19] These compounds can also interfere with the synthesis of steroid hormones by altering the expression of key enzymes such as aromatase (CYP19A1).[2]

Endocrine_Disruption_Pathway cluster_cell Target Cell TAOP Triaryl Organophosphate (e.g., Butylated Triphenyl Phosphate) ER Estrogen Receptor (ER) TAOP->ER Binds to AR Androgen Receptor (AR) TAOP->AR Binds to PXR Pregnane X Receptor (PXR) TAOP->PXR Activates Hormone_Synthesis Steroidogenic Enzymes (e.g., Aromatase) TAOP->Hormone_Synthesis Modulates Gene_Expression Altered Gene Expression ER->Gene_Expression Regulates AR->Gene_Expression Regulates PXR->Gene_Expression Regulates Cellular_Response Endocrine Disruption Hormone_Synthesis->Cellular_Response Leads to Gene_Expression->Cellular_Response Results in

Caption: Potential endocrine disruption pathways of triaryl organophosphates.
Neurotoxicity

While high doses of some organophosphates are known to cause neurotoxicity through the inhibition of acetylcholinesterase (AChE), the organophosphate esters used as flame retardants are generally less potent AChE inhibitors.[20] However, emerging evidence suggests that they can exert developmental neurotoxicity through non-cholinergic mechanisms.[20][21] These can include disruption of glutamatergic and GABAergic neurotransmission, and induction of neuroinflammation.[20][22] Some organophosphates have also been shown to induce oxidative stress and dysregulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which can lead to apoptosis.[23][24]

Neurotoxicity_Pathway cluster_neuron Neuron OPE Organophosphate Ester Glutamate_Receptor Glutamate Receptor OPE->Glutamate_Receptor Perturbs GABA_Receptor GABA Receptor OPE->GABA_Receptor Perturbs Oxidative_Stress Oxidative Stress OPE->Oxidative_Stress Induces Neuroinflammation Neuroinflammation OPE->Neuroinflammation Induces Neuronal_Damage Neuronal Damage / Apoptosis Glutamate_Receptor->Neuronal_Damage GABA_Receptor->Neuronal_Damage MAPK_Pathway MAPK Signaling Oxidative_Stress->MAPK_Pathway Activates MAPK_Pathway->Neuronal_Damage Leads to Neuroinflammation->Neuronal_Damage

Caption: Potential non-cholinergic neurotoxicity pathways of organophosphate esters.

Isomers of this compound

As previously mentioned, the para-isomer is the most common and well-studied. The ortho- and meta-isomers are not commercially prevalent and there is a lack of specific data for them.

  • Tris(o-isobutylphenyl) phosphate: The synthesis of the precursor, 2-(2-methylpropyl)phenol, is disfavored due to steric hindrance from the bulky isobutyl group at the ortho position. This steric hindrance would also make the subsequent phosphorylation step more difficult. The physical properties of 2-isobutylphenol, such as a lower boiling point compared to the para-isomer, may be influenced by intramolecular hydrogen bonding.[25]

  • Tris(m-isobutylphenyl) phosphate: The meta-position is less sterically hindered than the ortho-position, but electronic effects during the Friedel-Crafts alkylation still favor para-substitution. Therefore, 3-(2-methylpropyl)phenol is a minor product in the initial synthesis step.

The biological activities of the ortho- and meta-isomers have not been specifically studied. However, it is known for other triaryl phosphates, such as tricresyl phosphate, that the ortho-isomer (tri-o-cresyl phosphate, TOCP) is significantly more neurotoxic than the meta- and para-isomers.[19] This suggests that the isomeric form can have a profound impact on the toxicological profile.

Conclusion

This compound is an industrially important flame retardant and plasticizer. This guide has provided an overview of its synthesis, properties, and potential biological activities, with a focus on its para-isomer due to its prevalence. While data on the ortho- and meta-isomers are scarce, the principles of organic synthesis and the known properties of related compounds suggest that their formation is less favorable and their biological activities could differ significantly. Further research is needed to fully characterize the properties and potential health effects of all isomers of this compound to ensure its safe use. The provided experimental protocols and signaling pathway diagrams offer a foundation for researchers and drug development professionals working with this class of compounds.

References

commercial production of tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Commercial Production of Tris[4-(2-methylpropyl)phenyl] Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organophosphate compound primarily utilized as a flame retardant and plasticizer in a variety of industrial applications. Its chemical structure, featuring three 4-(2-methylpropyl)phenyl groups attached to a central phosphate moiety, imparts desirable fire-resistant properties to polymers and coatings. This technical guide provides a comprehensive overview of the , detailing the synthetic pathway, experimental protocols, and relevant chemical data. The synthesis is a two-step process involving the Friedel-Crafts alkylation of phenol followed by phosphorylation. This document is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 68937-40-6
Molecular Formula C₃₀H₃₉O₄P
Molecular Weight 494.60 g/mol
Boiling Point 534.5°C at 760 mmHg
Density 1.083 g/cm³
Purity (Typical) >95%

Commercial Production Methodology

The commercial synthesis of this compound is typically achieved through a two-stage process:

  • Step 1: Friedel-Crafts Alkylation of Phenol

  • Step 2: Phosphorylation of 4-(2-methylpropyl)phenol

An overview of this synthetic workflow is illustrated in the diagram below.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Phosphorylation cluster_2 Purification Phenol Phenol Alkylation_Reaction Alkylation Reaction Phenol->Alkylation_Reaction Isobutylene Isobutylene Isobutylene->Alkylation_Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) Acid_Catalyst->Alkylation_Reaction 4_isobutylphenol 4-(2-methylpropyl)phenol Alkylation_Reaction->4_isobutylphenol Phosphorylation_Reaction Phosphorylation Reaction 4_isobutylphenol->Phosphorylation_Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Phosphorylation_Reaction Final_Product This compound Phosphorylation_Reaction->Final_Product Purification Fractional Distillation (under reduced pressure) Final_Product->Purification

Caption: Synthetic workflow for this compound production.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the production of this compound.

Step 1: Synthesis of 4-(2-methylpropyl)phenol (Friedel-Crafts Alkylation)

This reaction involves the electrophilic aromatic substitution of phenol with isobutylene, catalyzed by a strong acid or a Lewis acid.[1][2] The para-substituted product is favored due to its higher thermodynamic stability.[1][2]

Reactants and Catalysts:

CompoundRole
PhenolAromatic Substrate
IsobutyleneAlkylating Agent
Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)Catalyst

Generalized Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and gas inlet, molten phenol is charged.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., aluminum chloride) is added to the phenol.[3]

  • The mixture is heated to a temperature range of 50-125°C.[2]

  • Isobutylene gas is then bubbled through the reaction mixture with vigorous stirring.

  • The reaction is monitored for the consumption of phenol and the formation of the desired product. Initially, a mixture of ortho and para isomers is formed, but with time, the equilibrium shifts towards the more stable para isomer.[2]

  • Upon completion, the catalyst is neutralized. In the case of a Lewis acid catalyst, this is typically done by quenching with water.

  • The organic layer is separated, washed, and the crude 4-(2-methylpropyl)phenol is purified by distillation.

Step 2: Synthesis of this compound (Phosphorylation)

In this step, the synthesized 4-(2-methylpropyl)phenol undergoes esterification with phosphorus oxychloride.[1][4]

Reactants:

CompoundRoleMolar Ratio
4-(2-methylpropyl)phenolNucleophile3
Phosphorus Oxychloride (POCl₃)Electrophile1
Magnesium Chloride (MgCl₂) (optional)CatalystCatalytic amount

Generalized Procedure:

  • Three molar equivalents of 4-(2-methylpropyl)phenol are charged into a reaction vessel.[1]

  • A catalytic amount of a Lewis acid, such as magnesium chloride, may be added.[1]

  • The mixture is heated to a temperature between 80-100°C.[1]

  • One molar equivalent of phosphorus oxychloride is added dropwise to the heated phenol derivative with constant stirring. The reaction is exothermic and produces hydrogen chloride (HCl) gas as a byproduct, which must be scrubbed.[1]

  • After the addition is complete, the reaction mixture is maintained at the elevated temperature to drive the reaction to completion.

  • The crude product is then purified. A common method for purification is fractional distillation under reduced pressure (0.1–1 mmHg) to remove any unreacted starting materials and byproducts.[1] The expected yield for this step is generally greater than 85%.[1]

Mechanism of Action as a Flame Retardant

This compound functions as a flame retardant primarily in the condensed phase. During combustion, it undergoes thermal decomposition to form phosphoric acid. The phosphoric acid then catalyzes the dehydration of the polymer matrix, leading to the formation of a char layer. This char layer acts as an insulating barrier, reducing the transfer of heat and combustible gases to the flame, thereby inhibiting the combustion process.[4]

G Heat Heat Polymer_plus_Phosphate Polymer + this compound Heat->Polymer_plus_Phosphate Decomposition Thermal Decomposition Polymer_plus_Phosphate->Decomposition Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Char_Formation Catalytic Dehydration & Char Formation Phosphoric_Acid->Char_Formation Insulating_Barrier Insulating Char Layer Char_Formation->Insulating_Barrier Reduced_Combustion Reduced Combustion Insulating_Barrier->Reduced_Combustion Inhibits heat & fuel transfer

References

An In-depth Technical Guide to Tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of tris[4-(2-methylpropyl)phenyl] phosphate, a significant organophosphate ester utilized primarily as a flame retardant and plasticizer. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its synonyms, trade names, chemical properties, synthesis, analytical methods, and biological interactions.

Chemical Identity and Synonyms

This compound is known by various names in scientific literature and commercial applications. A comprehensive list of its synonyms and trade names is provided below.

Synonyms:

  • tris(4-isobutylphenyl) phosphate

  • Isobutylenated phenol phosphate (3:1)

  • Phenol, isobutylenated, phosphate (3:1)

  • Triisobutylenated triphenylphosphate

  • 4-(2-Methylpropyl)-phenol Phosphate

Trade Names:

  • Durad 220B

  • Durad 550B

  • DURADMP280B

Chemical Identifiers:

  • CAS Number: 68937-40-6

  • EINECS Number: 273-065-8

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a comparative overview of its characteristics.

PropertyValueReference
Molecular Formula C₃₀H₃₉O₄P[1]
Molecular Weight 494.60 g/mol [1]
Appearance Data not available
Boiling Point 534.5 °C at 760 mmHg[2]
Density 1.083 g/cm³[2]
Flash Point 290 °C[2]
Water Solubility 0.002 mg/L[3]
Vapor Pressure 5.8E-11 mmHg at 25°C[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the alkylation of phenol followed by phosphorylation.[4] While specific, detailed industrial protocols are proprietary, the general methodology is described below.

Step 1: Friedel-Crafts Alkylation of Phenol

The initial step involves the formation of the precursor, 4-(2-methylpropyl)phenol, through the Friedel-Crafts alkylation of phenol with isobutylene.[3]

  • Reactants: Phenol and isobutylene (2-methylpropene).

  • Catalyst: An acid catalyst, such as a Lewis acid, is generally employed.

  • Reaction Type: Electrophilic aromatic substitution.

  • General Conditions: The reaction conditions are optimized to favor the formation of the para-substituted product, 4-(2-methylpropyl)phenol, over the ortho-isomer due to steric hindrance.[3] This typically involves controlling temperature, catalyst concentration, and the molar ratio of the reactants.

Step 2: Phosphorylation of 4-(2-methylpropyl)phenol

The resulting 4-(2-methylpropyl)phenol is then reacted with a phosphorus-containing reagent to form the final phosphate ester.[4]

  • Reactants: 4-(2-methylpropyl)phenol and phosphorus oxychloride (POCl₃).

  • Reaction Type: Nucleophilic substitution at the phosphorus center.

  • General Procedure: Three equivalents of 4-(2-methylpropyl)phenol are reacted with one equivalent of phosphorus oxychloride. The hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic phosphorus atom and leading to the sequential displacement of chloride ions and the formation of hydrogen chloride (HCl) as a byproduct.[3] The reaction is typically carried out in a 3:1 molar ratio of the phenol to phosphorus oxychloride.[3]

Analytical Methodologies

The quantification and identification of this compound in various matrices, such as environmental samples or commercial products, are crucial for research and regulatory purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like this compound.

  • Sample Preparation: Extraction of the analyte from the sample matrix is the first critical step. This can be achieved using various techniques such as solid-phase extraction (SPE) for water samples or solvent extraction for solid samples.[5] The choice of solvent and extraction conditions depends on the sample matrix.

  • GC Separation: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used for separation.[5] The oven temperature is programmed to ramp up to allow for the separation of different components in the sample extract.

  • MS Detection: A mass spectrometer is used for detection and quantification. The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting specific ions characteristic of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound and related compounds.

  • Stationary Phase: A reverse-phase column, such as a C8 or C18 column, is typically used.[6]

  • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid for improved peak shape, is a common mobile phase.[6][7] The separation can be performed using either an isocratic or a gradient elution method.[6][7]

  • Detection: A UV detector is commonly used for quantification, with the detection wavelength typically set around 220 nm.[6] For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS/MS).

Mechanism of Action and Biological Activity

Flame Retardant Mechanism

This compound functions as a flame retardant primarily through a condensed-phase mechanism. When exposed to high temperatures during combustion, it decomposes to form phosphoric acid. This phosphoric acid then catalyzes the dehydration of the polymer matrix, leading to the formation of a protective char layer on the surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion.

Biological Activity and Signaling Pathways

Organophosphate esters, including this compound, have come under scrutiny for their potential biological effects, particularly as endocrine-disrupting chemicals (EDCs).[1][8] While specific research on this compound is limited, studies on related organophosphate flame retardants suggest potential interactions with various signaling pathways.

One key pathway of concern is the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation.[9][10] Some organophosphate flame retardants have been shown to act as ligands for the AhR, leading to its activation and subsequent downstream effects.[1]

The diagram below illustrates a generalized workflow for assessing the endocrine-disrupting potential of a compound like this compound, focusing on its interaction with nuclear receptors such as the AhR and estrogen receptors (ER).

G Workflow for Assessing Endocrine Disruption Potential cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & Interpretation A Compound Exposure (e.g., this compound) B Cell-Based Assays (e.g., H295R, MVLN) A->B C Receptor Binding Assays (e.g., AhR, ER) A->C D Gene Expression Analysis (e.g., qPCR for CYP1A1, Vitellogenin) B->D C->D I Pathway Analysis D->I E Animal Exposure (e.g., Zebrafish) F Hormone Level Measurement (e.g., E2, Testosterone) E->F G Phenotypic Analysis (e.g., Reproductive success, Development) E->G H Dose-Response Modeling F->H G->H J Risk Assessment H->J I->J

Caption: Workflow for Assessing Endocrine Disruption Potential.

Studies on other organophosphate flame retardants have indicated that they can modulate the activity of estrogen receptors, leading to alterations in the expression of estrogen-responsive genes.[1] The potential for this compound to act as an endocrine disruptor warrants further investigation to fully characterize its toxicological profile and potential risks to human health and the environment.

References

A Comprehensive Technical Review of Tris[4-(2-methylpropyl)phenyl] Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[4-(2-methylpropyl)phenyl] phosphate is a member of the organophosphate ester (OPE) class of chemicals, primarily utilized as a flame retardant and plasticizer in a variety of commercial and industrial products. Its molecular structure, featuring isobutylphenyl groups, imparts specific physicochemical properties that are advantageous for its application in polymers. However, the widespread use of OPEs has led to their detection in various environmental compartments, raising concerns about their potential impact on ecosystem and human health. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its synthesis, chemical properties, and known biological activities. Due to a notable scarcity of research focused specifically on this compound, this review also draws upon data from structurally related and well-studied organophosphate flame retardants (OPFRs) to infer potential toxicological profiles and mechanisms of action, while clearly indicating where such data is not specific to the title compound. This guide aims to be a valuable resource for researchers by summarizing current knowledge, highlighting significant data gaps, and providing detailed experimental context where available.

Chemical and Physical Properties

This compound is a triaryl phosphate ester. Its chemical structure consists of a central phosphate core bonded to three 4-(2-methylpropyl)phenol moieties.

PropertyValueReference
CAS Number 68937-40-6[1][2][3]
Molecular Formula C30H39O4P[2][3]
Molecular Weight 494.60 g/mol [2][3]
Log Kow (estimated) 7.08[1]
Water Solubility (estimated) 0.002 mg/L[1]
Physical Description Liquid[2]

Synthesis

The synthesis of this compound is typically a two-step process involving the formation of the alkylated phenol precursor followed by phosphorylation.

Experimental Protocol: General Synthesis

Step 1: Friedel-Crafts Alkylation of Phenol

The precursor, 4-(2-methylpropyl)phenol, is synthesized via the Friedel-Crafts alkylation of phenol with isobutylene.[4] This electrophilic aromatic substitution reaction is generally catalyzed by a strong acid, such as a Lewis acid. The reaction equilibrium favors the formation of the more stable para-substituted isomer.

Step 2: Phosphorylation

The resulting 4-(2-methylpropyl)phenol is then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl3), in a 3:1 molar ratio.[4] This is a nucleophilic substitution reaction where the hydroxyl group of the phenol attacks the electrophilic phosphorus atom, leading to the sequential displacement of chloride ions and the formation of the tri-substituted phosphate ester. Each substitution step eliminates a molecule of hydrogen chloride (HCl).

G phenol Phenol alkylation Friedel-Crafts Alkylation (Acid Catalyst) phenol->alkylation isobutylene Isobutylene isobutylene->alkylation precursor 4-(2-methylpropyl)phenol alkylation->precursor phosphorylation Phosphorylation precursor->phosphorylation POCl3 Phosphorus Oxychloride POCl3->phosphorylation product This compound phosphorylation->product HCl HCl (byproduct) phosphorylation->HCl

Figure 1: General synthesis pathway for this compound.

Applications

This compound is primarily used as a flame retardant and a plasticizer in a variety of polymers.[4] Its incorporation into materials enhances their fire resistance and improves their flexibility and durability.

Mechanism of Flame Retardancy

The flame retardant efficacy of this compound is attributed to its action in both the condensed (solid) and gas phases during combustion.

  • Condensed Phase Action: Upon thermal decomposition, the phosphate ester hydrolyzes to form phosphoric acid, which then polymerizes to polyphosphoric acid. This acidic layer catalyzes the dehydration and cross-linking of the polymer matrix, promoting the formation of a stable, insulating layer of carbonaceous char.[5] This char layer acts as a physical barrier, limiting heat transfer to the underlying material and restricting the diffusion of flammable volatile compounds and oxygen to the combustion zone.[5]

  • Gas Phase Action: While the primary mechanism for many organophosphorus flame retardants is in the condensed phase, some can also exhibit gas-phase activity by releasing phosphorus-containing radicals that can quench the high-energy radicals (H• and OH•) that propagate the combustion chain reaction.

G cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer heat Heat polymer->heat decomposition Thermal Decomposition heat->decomposition char Char Layer Formation (Insulating Barrier) decomposition->char volatiles Flammable Volatiles decomposition->volatiles radicals Free Radicals (H•, OH•) volatiles->radicals combustion Combustion radicals->combustion inhibition Radical Quenching (Flame Inhibition) inhibition->radicals opfr Tris[4-(2-methylpropyl)phenyl] Phosphate opfr->decomposition opfr->inhibition

Figure 2: Dual-phase flame retardant mechanism of organophosphate esters.

Biological Activity and Toxicology

There is a significant lack of published toxicological data specifically for this compound. The information presented in this section is largely based on studies of other organophosphate flame retardants, and it is crucial to note that these findings may not be directly applicable to the title compound. Further research is needed to determine its specific toxicological profile.

Potential for Endocrine Disruption

Several OPFRs have been identified as potential endocrine-disrupting chemicals (EDCs). They can interfere with hormone signaling pathways, including those of estrogens, androgens, and thyroid hormones.

  • Estrogenic and Anti-Androgenic Effects: Some OPFRs have been shown to interact with estrogen receptors (ERs) and androgen receptors (ARs).[1] For example, triphenyl phosphate (TPhP) has been reported to act as an ERα agonist, while tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) can act as an ERα antagonist.[6] Both compounds have also been shown to activate the G protein-coupled estrogen receptor (GPER).[6] Disruption of estrogen and androgen signaling can have adverse effects on reproductive health.[1]

  • Thyroid Hormone Disruption: Exposure to some OPFRs, such as TDCIPP, has been associated with altered thyroid hormone levels in both human and animal studies.[2] The mechanisms may involve interference with thyroid hormone synthesis, transport, and metabolism.[1]

G cluster_estrogen Estrogen Pathway cluster_androgen Androgen Pathway cluster_thyroid Thyroid Pathway OPFR Organophosphate Flame Retardants (e.g., TPhP, TDCIPP) ER Estrogen Receptor (ERα) OPFR->ER Agonism/ Antagonism GPER G Protein-Coupled Estrogen Receptor (GPER) OPFR->GPER Activation E2_synthesis 17β-estradiol (E2) Synthesis OPFR->E2_synthesis Promotion AR Androgen Receptor (AR) OPFR->AR Interaction TH_synthesis Thyroid Hormone Synthesis OPFR->TH_synthesis Interference TH_transport Thyroid Hormone Transport OPFR->TH_transport Interference

Figure 3: Potential endocrine-disrupting mechanisms of organophosphate flame retardants.

Potential for Neurotoxicity

Neurotoxicity is another area of concern for some OPFRs. Studies on compounds like TDCIPP have demonstrated neurotoxic effects in various model organisms.

  • Mechanisms of Neurotoxicity: The neurotoxicity of some OPFRs has been linked to the induction of oxidative stress, neuroinflammation, mitochondrial damage, and epigenetic alterations.[7] For instance, in C. elegans, TDCIPP exposure has been shown to increase reactive oxygen species (ROS) levels and affect the p38 MAPK signaling pathway, leading to inhibited motor behavior.[8]

Quantitative Toxicity Data for Related OPFRs
CompoundTest Organism/SystemEndpointValueReference
Tris(1-chloro-2-propyl) phosphate (TCPP)Rat (oral)LD501017-4200 mg/kg[5]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Rat (oral)LD501.85-4.5 g/kg[9]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Mouse (oral)LD502.25-2.67 g/kg[9]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Avian HepatocytesLC5060.3 ± 45.8 µM[10]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Avian Neuronal CellsLC5028.7 ± 19.1 µM[10]
Tris(chloropropyl) phosphate (TCPP)Chlorococcum sp.IC50Highly Toxic (<1 mg/L)[11]
Tris(chloropropyl) phosphate (TCPP)Dunaliella tertiolectaIC50Toxic (1-10 mg/L)[11]

Environmental Fate and Analytical Methods

Environmental Fate

The high estimated log Kow of 7.08 for this compound suggests a strong tendency to adsorb to organic matter in soil and sediment.[1] Its low estimated water solubility (0.002 mg/L) further indicates that it is likely to be immobile in soil with a low potential for leaching into groundwater.[1] Therefore, the primary environmental sinks for this compound are expected to be soil and sediment.

Analytical Methods

The quantification of OPFRs in environmental and biological matrices typically involves chromatographic techniques coupled with mass spectrometry.

  • Sample Preparation: For solid samples like soil and dust, ultrasonic-assisted extraction (UAE) is a common technique. For aqueous samples, solid-phase extraction (SPE) is widely used for extraction and pre-concentration.[5]

  • Analytical Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for the detection and quantification of OPFRs.

G cluster_sample Sample Type cluster_extraction Extraction cluster_analysis Analysis solid Solid Matrix (Soil, Dust) UAE Ultrasonic-Assisted Extraction (UAE) solid->UAE liquid Liquid Matrix (Water) SPE Solid-Phase Extraction (SPE) liquid->SPE GCMS Gas Chromatography- Mass Spectrometry (GC-MS) UAE->GCMS LCMSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) UAE->LCMSMS SPE->GCMS SPE->LCMSMS

Figure 4: General analytical workflow for the determination of organophosphate flame retardants.

Conclusion and Future Directions

This compound is an effective flame retardant with a well-understood mechanism of action in this application. However, there is a significant lack of research on its biological activities and toxicological profile. While studies on related OPFRs suggest potential for endocrine disruption and neurotoxicity, dedicated research on this compound is urgently needed to accurately assess its potential risks to human health and the environment. Future research should focus on:

  • Quantitative Toxicity Studies: Determining key toxicological parameters such as LD50 and IC50 values through in vivo and in vitro studies.

  • Mechanistic Studies: Investigating the specific molecular mechanisms of action, particularly in relation to endocrine and nervous system endpoints.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of the compound in biological systems.

  • Environmental Monitoring: Conducting comprehensive monitoring studies to determine its prevalence in various environmental compartments and in human populations.

A deeper understanding of the toxicological properties of this compound is essential for a comprehensive risk assessment and for ensuring its safe use in consumer and industrial products.

References

Methodological & Application

Application Notes and Protocols: Mechanism of Char Formation by Tris[4-(2-methylpropyl)phenyl] Phosphate in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate is an organophosphorus flame retardant utilized to enhance the fire safety of polymeric materials. Its efficacy lies in its ability to promote the formation of a protective char layer during thermal decomposition, a process that significantly impedes the combustion cycle. These application notes provide a detailed overview of the char formation mechanism, relevant experimental protocols for evaluation, and representative data to illustrate the flame-retardant effects.

Organophosphate esters (OPEs) are widely employed as flame retardants and plasticizers in a vast array of consumer and industrial products, including plastics, textiles, and electronics.[1] Their primary function in fire safety is to form a protective char layer upon combustion, which acts as a barrier to heat and oxygen, thereby slowing the spread of fire.[1][2][3] this compound operates predominantly through a condensed-phase mechanism. During a fire, the polymer begins to decompose under the influence of heat, a process known as pyrolysis, releasing flammable volatile compounds that fuel the flames. In the presence of this compound, this process is altered. The flame retardant decomposes to produce phosphoric acid and subsequently polyphosphoric acid.[1] This acidic species acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains. This results in the formation of a stable, insulating char layer on the polymer's surface. This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and prevents the escape of flammable gases, thus starving the fire of fuel.

Mechanism of Action

The flame retardant action of this compound in polymers can be summarized in the following key steps:

  • Thermal Decomposition of the Flame Retardant: Upon exposure to high temperatures, this compound undergoes thermal decomposition. The primary products of this decomposition are phosphoric acid and isobutyl-substituted phenol derivatives.

  • Catalytic Dehydration and Crosslinking: The generated phosphoric acid, and its polymeric form, polyphosphoric acid, act as powerful catalysts for the dehydration of the polymer backbone. This process removes water molecules and promotes the formation of carbon-carbon double bonds.

  • Char Formation: The extensive cross-linking and cyclization reactions lead to the formation of a three-dimensional, carbonaceous network known as char. This char is thermally stable and acts as an insulating barrier.

  • Barrier Effect: The char layer performs several crucial functions:

    • Thermal Shielding: It insulates the underlying polymer from the heat of the flame, reducing the rate of pyrolysis.

    • Mass Transfer Barrier: It hinders the diffusion of flammable volatile decomposition products from the polymer to the flame.

    • Oxygen Barrier: It limits the access of oxygen to the polymer surface, which is necessary for combustion.

This condensed-phase mechanism is highly effective in reducing the heat release rate, smoke production, and overall flammability of the polymer.

Signaling Pathway and Experimental Workflow Diagrams

Char_Formation_Mechanism cluster_conditions Initial State cluster_process Combustion Process cluster_outcome Flame Retardant Effect Polymer Polymer Matrix Heat Heat Input (from flame) FR Tris[4-(2-methylpropyl)phenyl] Phosphate Decomposition Thermal Decomposition of Flame Retardant Heat->Decomposition Acid Formation of Phosphoric/Polyphosphoric Acid Decomposition->Acid Catalysis Catalytic Dehydration & Crosslinking of Polymer Acid->Catalysis Char Char Layer Formation Catalysis->Char Barrier Insulating Barrier Char->Barrier ReducedHRR Reduced Heat Release Rate Barrier->ReducedHRR ReducedSmoke Reduced Smoke Production Barrier->ReducedSmoke

Caption: Mechanism of char formation by this compound.

Experimental_Workflow cluster_analysis Flammability and Thermal Analysis start Start: Polymer and Flame Retardant compounding Melt Compounding/ Solution Mixing start->compounding specimen_prep Specimen Preparation (e.g., Injection Molding, Compression Molding) compounding->specimen_prep tga Thermogravimetric Analysis (TGA) (Char Yield, Thermal Stability) specimen_prep->tga cone Cone Calorimetry (HRR, THR, Smoke) specimen_prep->cone ul94 UL-94 Vertical Burn Test (Flammability Classification) specimen_prep->ul94 loi Limiting Oxygen Index (LOI) (Minimum Oxygen for Combustion) specimen_prep->loi data_analysis Data Analysis and Mechanism Elucidation tga->data_analysis cone->data_analysis ul94->data_analysis loi->data_analysis

Caption: Experimental workflow for evaluating flame retardant performance.

Data Presentation

The following tables present representative quantitative data for the flame-retardant performance of triaryl phosphates in common polymers. Note: This data is for illustrative purposes and is derived from studies on analogous compounds such as triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP), as specific data for this compound was not available in the cited literature.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

MaterialTemperature at 5% Weight Loss (°C)Char Yield at 700°C (%)
Neat Polycarbonate (PC)48025
PC + 10 wt% RDP46035
Neat Polypropylene (PP)380<1
PP + 20 wt% TPP3608

Table 2: Representative Cone Calorimetry Data (Heat Flux: 35 kW/m²)

MaterialPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
Neat PC5508060
PC + 10 wt% RDP3506555
Neat PP120011040
PP + 20 wt% TPP7009035

Table 3: Representative Flammability Data

MaterialLimiting Oxygen Index (LOI) (%)UL-94 Rating (3.2 mm)
Neat PC26V-2
PC + 10 wt% RDP32V-0
Neat PP18Not Rated
PP + 20 wt% TPP24V-2

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of flame retardants in polymers.

Protocol 1: Sample Preparation by Melt Compounding
  • Drying: Dry the polymer pellets and the this compound in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 120°C for polycarbonate, 80°C for polypropylene) for at least 4 hours to remove any residual moisture.

  • Premixing: Physically premix the dried polymer pellets and the flame retardant at the desired weight percentage in a sealed container.

  • Melt Compounding: Process the mixture using a twin-screw extruder. Set the temperature profile of the extruder zones according to the processing window of the polymer.

  • Pelletizing: Extrude the molten blend through a die and pelletize the resulting strands.

  • Specimen Molding: Dry the compounded pellets and then use an injection molding or compression molding machine to prepare specimens of the required dimensions for subsequent testing (e.g., TGA, cone calorimetry, UL-94, LOI).

Protocol 2: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for temperature and weight using standard reference materials.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) into a tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air) at a flow rate of 20-50 mL/min.

    • Heating Rate: A constant heating rate of 10°C/min is standard.

    • Temperature Range: Typically from room temperature to 800°C.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (temperature at 5% weight loss) and the percentage of residual mass (char yield) at a specified high temperature (e.g., 700°C).

Protocol 3: Cone Calorimetry
  • Instrument Calibration: Calibrate the cone calorimeter for heat flux and gas analysis.

  • Sample Preparation: Mount a 100 mm x 100 mm x 3 mm specimen in the sample holder. Wrap the edges and bottom of the specimen in aluminum foil.

  • Experimental Conditions:

    • Heat Flux: A constant heat flux, typically 35 kW/m² or 50 kW/m², is applied from a conical heater.

    • Ignition: A spark igniter is positioned above the sample to ignite the pyrolysis gases.

  • Data Acquisition: Continuously measure the oxygen concentration in the exhaust stream, from which the heat release rate is calculated. Also, record the time to ignition, mass loss, and smoke production.

  • Data Analysis: Determine key parameters such as the time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and total smoke released (TSR).

Protocol 4: UL-94 Vertical Burn Test
  • Sample Preparation: Prepare five bar specimens of the material with dimensions of 125 mm x 13 mm and a specified thickness (e.g., 3.2 mm).

  • Conditioning: Condition the specimens at 23°C and 50% relative humidity for at least 48 hours.

  • Test Procedure:

    • Mount a specimen vertically in a clamp.

    • Place a layer of dry cotton below the specimen.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the duration of flaming after the first flame application (t1).

    • Immediately after the flaming ceases, reapply the flame for another 10 seconds.

    • Record the duration of flaming (t2) and glowing (t3) after the second flame application.

    • Note if any dripping particles ignite the cotton.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.

Protocol 5: Limiting Oxygen Index (LOI)
  • Sample Preparation: Prepare strip specimens of the material, typically 70-150 mm long, 6.5 mm wide, and 3 mm thick.

  • Test Procedure:

    • Mount the specimen vertically in the center of a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

    • Ignite the top of the specimen with a flame.

    • Adjust the oxygen concentration in the gas mixture until the specimen just supports flaming combustion for 3 minutes or burns for a length of 50 mm.

  • Data Analysis: The LOI is the minimum percentage of oxygen in the oxygen/nitrogen mixture that is required to sustain combustion.

Conclusion

This compound is an effective char-forming flame retardant for a variety of polymers. Its mechanism of action is primarily based in the condensed phase, where it catalyzes the formation of a protective char layer that insulates the polymer and reduces the release of flammable volatiles. The experimental protocols provided herein offer a standardized approach to quantifying the flame-retardant efficacy of this and other similar additives, enabling researchers to systematically evaluate and optimize the fire safety of polymeric materials. While specific performance data for this compound is not widely published, the representative data for analogous triaryl phosphates demonstrates the significant improvements in thermal stability and flame retardancy that can be achieved with this class of compounds.

References

Application Notes and Protocols: Tris[4-(2-methylpropyl)phenyl] Phosphate as a Lubricant Anti-Wear Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris[4-(2-methylpropyl)phenyl] phosphate as an anti-wear additive in lubricating oils. This document outlines its mechanism of action, presents typical performance data, and provides detailed experimental protocols for its evaluation.

Introduction

This compound is a triaryl phosphate ester that serves as an effective ashless anti-wear and mild extreme pressure additive in a variety of lubricants.[1] Like other triaryl phosphates, its primary function is to protect metal surfaces from wear under boundary lubrication conditions, where high loads and low speeds can lead to direct metal-to-metal contact.[1][2] These additives are crucial in applications such as hydraulic fluids, turbine oils, and engine oils to extend the operational life of machinery.[2][3] Concerns about the potential toxicity of some triaryl phosphate isomers have led to the development of more highly substituted and generally safer alternatives, such as butylated and isobutylated triaryl phosphates.[4][5]

Mechanism of Action

The anti-wear properties of this compound are attributed to its ability to form a protective tribochemical film on ferrous metal surfaces at elevated temperatures and pressures. This process can be summarized in the following steps:

  • Adsorption: The polar phosphate ester molecules adsorb onto the metal surface.

  • Tribochemical Reaction: Under the high temperatures and pressures generated at asperity contacts, the additive undergoes a tribochemical reaction. This reaction is often catalyzed by the metal surface itself.[2]

  • Film Formation: The reaction leads to the formation of a durable, glassy film composed of iron phosphates and polyphosphates.[2] This film is sacrificial and possesses a lower shear strength than the underlying metal, which helps to reduce friction and prevent adhesive wear.

The presence of oxygen is often essential for the reaction of triaryl phosphates with the metal surface to form the protective phosphate layer.[2]

Performance Data

Lubricant FormulationWear Scar Diameter (mm)Coefficient of Friction
Group II Base Oil0.790.12
Group II Base Oil + 1.0% wt. BTPP0.480.08

Note: The data presented is representative and can vary based on the specific base oil, additive concentration, and test conditions.

Experimental Protocols

The following are detailed protocols for evaluating the anti-wear properties of this compound in a lubricant formulation.

Protocol 1: Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid.

1. Objective: To evaluate the effectiveness of this compound in reducing wear under specified conditions.

2. Materials and Equipment:

  • Four-Ball Wear Test Machine
  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)
  • Test lubricant (base oil with and without the additive)
  • Heptane (for cleaning)
  • Microscope with a calibrated scale for measuring wear scars

3. Procedure:

  • Thoroughly clean the steel balls and the test cup with heptane and allow them to dry.
  • Clamp three of the steel balls securely in the test cup.
  • Pour the test lubricant into the cup to a level that covers the three stationary balls.
  • Place the fourth steel ball in the chuck of the test machine.
  • Assemble the test cup onto the machine.
  • Apply a load of 392 N (40 kgf).
  • Set the temperature to 75°C.
  • Start the machine and run at a rotational speed of 1200 rpm for 60 minutes.
  • At the end of the test, stop the machine, remove the test cup, and discard the lubricant.
  • Remove the three stationary balls and clean them with heptane.
  • Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of motion) to the nearest 0.01 mm.
  • Calculate the average wear scar diameter for the three balls.

4. Data Analysis: Compare the average wear scar diameter of the base oil with that of the formulation containing this compound. A smaller wear scar diameter indicates better anti-wear performance.

Protocol 2: Four-Ball Extreme Pressure (EP) Test (ASTM D2783)

This test method is used to determine the load-carrying properties of a lubricating fluid.

1. Objective: To evaluate the ability of this compound to prevent seizure and welding under extreme pressure conditions.

2. Materials and Equipment:

  • Four-Ball EP Test Machine
  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)
  • Test lubricant
  • Heptane

3. Procedure:

  • Clean and assemble the four balls in the test cup as described in Protocol 1.
  • Fill the test cup with the test lubricant.
  • Start the machine at a rotational speed of 1770 rpm.
  • Begin with an initial load and run the test for 10 seconds.
  • If no seizure or welding occurs, increase the load to the next increment and repeat the 10-second test with a fresh set of balls and lubricant.
  • Continue this process until welding of the balls occurs.
  • Record the load at which welding occurs (Weld Point).
  • Also, determine the Load Wear Index (LWI), which is a measure of the lubricant's ability to prevent wear at high loads.

4. Data Analysis: A higher Weld Point and LWI indicate superior extreme pressure properties.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis A Prepare Lubricant Blends (Base Oil +/- Additive) C Perform Four-Ball Wear Test (ASTM D4172) A->C D Perform Four-Ball EP Test (ASTM D2783) A->D B Clean Test Components (Steel Balls, Test Cup) B->C B->D E Measure Wear Scar Diameter C->E F Determine Weld Point & LWI D->F G Compare Performance Data E->G F->G

Caption: Experimental workflow for evaluating lubricant additives.

Mechanism_of_Action cluster_lubricant Lubricant Bulk cluster_interface Metal Surface Interface cluster_result Result Additive Tris[4-(2-methylpropyl)phenyl] Phosphate Adsorption Adsorption of Phosphate Ester Additive->Adsorption Diffusion Reaction Tribochemical Reaction (High Temperature & Pressure) Adsorption->Reaction Boundary Lubrication Film Formation of Iron Polyphosphate Tribofilm Reaction->Film Protection Reduced Friction & Wear Film->Protection

Caption: Proposed mechanism of anti-wear action.

References

analytical methods for tris[4-(2-methylpropyl)phenyl] phosphate detection

Author: BenchChem Technical Support Team. Date: November 2025

An increasing focus on the environmental and biological impacts of organophosphate esters has necessitated the development of robust analytical methods for their detection. Tris[4-(2-methylpropyl)phenyl] phosphate (TMPP) is an organophosphate compound utilized as a flame retardant and plasticizer in various industrial applications.[1] Its potential for environmental persistence and toxicological effects, including endocrine disruption and neurotoxicity, underscores the importance of sensitive and accurate detection methods.[1] This document provides detailed application notes and protocols for the analysis of TMPP in environmental matrices, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established techniques for analogous organophosphate flame retardants and can be adapted for TMPP analysis.

Analytical Methods Overview

The primary analytical techniques for the quantification of TMPP and other organophosphate esters are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of these compounds in complex matrices. The choice between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like TMPP.[2] The sample extract is vaporized and separated based on boiling points and interactions with the stationary phase in the GC column. The separated compounds are then ionized and detected by the mass spectrometer.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suitable for a wide range of organophosphate esters, including those that may be thermally labile. The separation occurs in the liquid phase, followed by ionization and detection using tandem mass spectrometry, which provides excellent specificity and reduces background interference.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of organophosphate flame retardants analogous to TMPP. These values can serve as a benchmark for method development and validation for TMPP analysis.

Analytical MethodMatrixAnalyteLimit of Quantification (LOQ)Recovery (%)Reference
GC-MSIndoor DustTCPP0.14 µg/gNot Reported[3]
GC-MSIndoor DustTPP0.15 µg/gNot Reported[3]
LC-MS/MSFood Packaging LaminatesTNPP0.50 µg/dm²87-114[4][5]
LC-MS/MSIndoor DustVarious Aryl-OPEs0.09 - 3.2 ng/gNot Reported[6]
GC-FPDRat and Mouse PlasmaTCPP~5 ng/mLNot Reported[7]
GC-MSFish TissueVarious PFRs0.004 - 0.059 ng/g56-108[8]

TCPP: Tris(1-chloro-2-propyl)phosphate, TPP: Triphenyl phosphate, TNPP: Tris(nonylphenyl)phosphite, Aryl-OPEs: Aryl Organophosphate Esters, PFRs: Organophosphorus Flame Retardants, GC-FPD: Gas Chromatography with Flame Photometric Detection.

Experimental Protocols

Protocol 1: Sample Preparation for Solid Matrices (e.g., Soil, Sediment, Dust)

This protocol describes the extraction of TMPP from solid environmental samples using ultrasonic-assisted extraction (UAE).[2]

1. Materials and Reagents:

  • Sample (soil, sediment, or dust), homogenized and sieved

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Acetone, HPLC grade

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica)

  • Internal standard solution (e.g., deuterated TPP)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Nitrogen evaporator

2. Extraction Procedure:

  • Weigh approximately 5 grams of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with the internal standard solution.

  • Add 20 mL of a 1:1 (v/v) mixture of DCM and hexane.

  • Place the tube in an ultrasonic bath and extract for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 3-6) two more times with fresh solvent.

  • Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Further concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

3. Clean-up Procedure (SPE):

  • Condition an SPE cartridge by passing 5 mL of hexane followed by 5 mL of DCM.

  • Load the concentrated extract onto the cartridge.

  • Elute interfering compounds with 10 mL of hexane.

  • Elute the TMPP fraction with 15 mL of a 1:1 (v/v) mixture of DCM and acetone.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen for GC-MS or LC-MS/MS analysis.

Protocol 2: GC-MS Analysis

This protocol provides a general procedure for the analysis of TMPP using GC-MS.

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)

  • Autosampler

2. GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

3. Data Analysis:

  • Identify TMPP based on its retention time and characteristic ions.

  • Quantify TMPP using a calibration curve prepared from analytical standards and normalized to the internal standard.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of TMPP using LC-MS/MS.

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)

  • Autosampler

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Program:

    • Start with 50% B, hold for 1 minute

    • Linear gradient to 95% B over 10 minutes

    • Hold at 95% B for 5 minutes

    • Return to 50% B and equilibrate for 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[4][9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3. Data Analysis:

  • Identify TMPP based on its retention time and specific precursor-product ion transitions.

  • Quantify TMPP using a calibration curve prepared from analytical standards and normalized to the internal standard.

Visualizations

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Clean-up Sample Solid Sample (Soil, Sediment, Dust) Spike Spike with Internal Standard Sample->Spike Add_Solvent Add Extraction Solvent (DCM/Hexane) Spike->Add_Solvent Ultrasonicate Ultrasonic Extraction Add_Solvent->Ultrasonicate Centrifuge Centrifugation Ultrasonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction (2x) Collect_Supernatant->Repeat_Extraction Combine_Extracts Combine Extracts Repeat_Extraction->Combine_Extracts Dry_Extract Dry with Na2SO4 Combine_Extracts->Dry_Extract Concentrate_1 Concentrate (Rotovap) Dry_Extract->Concentrate_1 Concentrate_2 Concentrate (Nitrogen) Concentrate_1->Concentrate_2 Load_Sample Load Concentrated Extract Concentrate_2->Load_Sample SPE_Condition Condition SPE Cartridge Elute_Interferences Elute Interferences Load_Sample->Elute_Interferences Elute_TMPP Elute TMPP Fraction Elute_Interferences->Elute_TMPP Concentrate_Final Concentrate to Final Volume Elute_TMPP->Concentrate_Final Final_Extract Final Extract for Analysis Concentrate_Final->Final_Extract

Caption: Workflow for the extraction and clean-up of TMPP from solid matrices.

Analytical_Workflow cluster_chromatography Chromatography cluster_mass_spectrometry Mass Spectrometry cluster_data_analysis Data Analysis Sample_Injection Sample Injection Separation Chromatographic Separation (GC or LC) Sample_Injection->Separation Ionization Ionization (e.g., EI, ESI, APCI) Separation->Ionization Mass_Analysis Mass Analysis (Single Quad or Tandem MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Identification (Retention Time, Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the instrumental analysis of TMPP.

References

Application Notes and Protocols for the GC-MS Analysis of Tris[4-(2-methylpropyl)phenyl] Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate, also known as tris(4-isobutylphenyl) phosphate, is an organophosphate ester (OPE) utilized as a flame retardant and plasticizer in a variety of commercial products.[1][2] The increasing use of OPEs as replacements for brominated flame retardants has led to a greater need for robust analytical methods to monitor their presence in environmental and consumer product matrices. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental health.

Principle

The analytical method involves the extraction of this compound from a sample matrix, followed by separation, identification, and quantification using GC-MS. The gas chromatograph separates the target analyte from other components in the extract based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the analyte molecules and detects the resulting ions, providing a characteristic mass spectrum for identification and quantification. For enhanced sensitivity and selectivity, the analysis is often performed in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. Below are protocols for solid matrices (e.g., polymers, dust) and aqueous matrices.

1.1. Solid Matrix (e.g., Plastic, Dust)

This protocol is adapted from methods for extracting OPEs from consumer products and dust.[3][4]

  • Sample Homogenization:

    • Cut solid plastic samples into small pieces (approximately 1-2 mm).

    • For dust samples, sieve to remove larger debris.

  • Ultrasonic Extraction:

    • Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Spike with an appropriate internal standard (e.g., deuterated TPP-d15).

    • Vortex the tube for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean collection tube.

    • Repeat the extraction process (steps 2-7) two more times with fresh solvent.

    • Combine the supernatants.

  • Extract Concentration and Clean-up:

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • The extract can be further cleaned using solid-phase extraction (SPE) with a silica or Florisil cartridge if high levels of interfering compounds are expected.

    • Elute the SPE cartridge with an appropriate solvent mixture (e.g., hexane:ethyl acetate).

    • Evaporate the cleaned extract to near dryness and reconstitute in 1 mL of ethyl acetate for GC-MS analysis.

1.2. Aqueous Matrix (e.g., Water)

This protocol is based on solid-phase extraction methods for OPEs in water samples.[5][6]

  • Sample Pre-treatment:

    • Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove suspended particles.

    • Spike the filtered water sample with an internal standard (e.g., TPP-d15).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under a vacuum or a stream of nitrogen for at least 30 minutes.

  • Elution and Concentration:

    • Elute the retained analytes from the cartridge with 10 mL of ethyl acetate.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Pulsed Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Transfer Line Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of this compound. This data is based on typical performance for similar organophosphate esters and should be validated by the end-user.

Analyte CAS Number Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) LOD (ng/mL) LOQ (ng/mL) Recovery (%)
This compound68937-40-6~ 18.5437325, 1330.51.585 - 105

LOD: Limit of Detection, LOQ: Limit of Quantification. Recovery is typically assessed by spiking a blank matrix at a known concentration.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation patterns. The molecular ion [M]+ at m/z 494 is likely to be of low abundance. Key fragment ions are proposed based on the structure and common fragmentation pathways of aromatic phosphate esters. A prominent fragment is expected from the loss of a C4H9 radical from one of the isobutylphenyl groups, followed by further fragmentation.

  • m/z 437: Loss of a butyl group (-C4H9).

  • m/z 325: Loss of a C10H13O group.

  • m/z 133: Fragment corresponding to the isobutylphenol moiety.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Accuracy: The accuracy of the method should be determined by analyzing spiked samples at different concentration levels. The recovery should typically be within 80-120%.

  • Precision: The precision of the method, expressed as the relative standard deviation (RSD), should be evaluated through replicate analyses of spiked samples. The RSD should generally be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response of blank samples.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Solid or Aqueous) Homogenize Homogenization/ Filtration Sample->Homogenize Extract Extraction (Ultrasonic or SPE) Homogenize->Extract Concentrate Concentration & Clean-up Extract->Concentrate Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway Parent This compound [M]+ (m/z 494) Frag1 [M - C4H9]+ (m/z 437) Parent->Frag1 - C4H9 Frag2 [M - C10H13O]+ (m/z 325) Parent->Frag2 - C10H13O Frag3 Isobutylphenol fragment (m/z 133) Parent->Frag3 Further Fragmentation

Caption: Proposed fragmentation of the target analyte.

References

Application Note: Quantitative Analysis of Tris[4-(2-methylpropyl)phenyl] Phosphate in Environmental Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate, also known as isobutylphenyl diphenyl phosphate (IBPDP), is an organophosphate ester used as a flame retardant and plasticizer in various consumer and industrial products. Its potential for environmental persistence and adverse health effects necessitates sensitive and reliable analytical methods for its quantification in various matrices.[1] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of this compound. The described protocol is suitable for analyzing environmental samples, such as water and sediment, and can be adapted for other complex matrices.

Experimental Protocols

1. Materials and Reagents

  • This compound certified reference standard (≥98% purity)

  • Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) as an internal standard (IS) (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Glass fiber filters (1 µm)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol separately. Store at 4°C.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards ranging from 0.1 to 500 ng/mL.[3]

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with methanol.

3. Sample Preparation

  • Water Samples:

    • Filter the water sample (250 mL) through a 1 µm glass fiber filter.

    • Spike the filtered sample with 100 µL of the 100 ng/mL internal standard solution.

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 10 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Sediment/Solid Samples:

    • Homogenize the sample.

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Spike with 100 µL of the 100 ng/mL internal standard solution.

    • Add 10 mL of acetonitrile and perform pressurized liquid extraction (PLE) or ultrasonic liquid extraction.[4]

    • Centrifuge the extract and collect the supernatant.

    • The extract can be further cleaned up using SPE as described for water samples if high matrix interference is observed.[1][3]

    • Evaporate the final extract and reconstitute in 1 mL of the initial mobile phase.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.9 µm) is suitable for separation.[2]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[2]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[2]

    • Flow Rate: 0.25 mL/min.[2]

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-10 min: 10-95% B

      • 10-14 min: 95% B

      • 14.1-18 min: 10% B

  • Mass Spectrometry (MS) System:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: (Note: These are hypothetical transitions and should be optimized empirically)

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 453.3 321.2 (Quantifier) 25
    453.3 135.1 (Qualifier) 40

    | TDTBPP (IS) | 663.4 | 457.3 (Quantifier) | 30 |

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water or Sediment Sample Spike Spike with Internal Standard Sample->Spike Extract Solid Phase Extraction (SPE) or Pressurized Liquid Extraction (PLE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Generate Report Quant->Report

Caption: LC-MS/MS workflow for IBPDP quantification.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound. The chromatographic conditions provided good separation from matrix interferences. Method validation was performed to assess linearity, sensitivity, accuracy, and precision.

Table 1: Method Validation Summary

Parameter Result
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.09 ng/g[5]
Accuracy (Recovery %) 71.6% - 114%[3]

| Precision (RSD %) | < 15% |

The method showed a wide linear dynamic range with a correlation coefficient exceeding 0.99, indicating a strong linear relationship between concentration and response. The low LOD and LOQ demonstrate the high sensitivity of the method, making it suitable for trace-level analysis in environmental samples.[3][5] The accuracy, assessed through spike-recovery experiments at different concentration levels, was found to be within the acceptable range of 71.6% to 114%.[3] The precision, expressed as the relative standard deviation (RSD), was below 15%, indicating good reproducibility of the method.[4]

Method Validation Logic

G Start Method Development Validation Perform Method Validation Start->Validation Linearity Linearity & Range (r² > 0.99) Validation->Linearity Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD % < 15%) Validation->Precision Decision All Criteria Met? Linearity->Decision Sensitivity->Decision Accuracy->Decision Precision->Decision Pass Method is Validated Decision->Pass Yes Fail Optimize Method & Re-validate Decision->Fail No Fail->Validation

Caption: Decision workflow for LC-MS/MS method validation.

Conclusion

This application note presents a highly sensitive, accurate, and robust LC-MS/MS method for the quantification of this compound in environmental matrices. The detailed sample preparation and instrument parameters provide a solid foundation for laboratories to implement this method for environmental monitoring and research purposes. The method's performance characteristics make it a valuable tool for assessing the environmental fate and exposure risks associated with this organophosphate compound.

References

Application Notes and Protocols for 1H and 31P NMR Spectroscopy of Tris[4-(2-methylpropyl)phenyl] Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate is an organophosphate ester of significant industrial interest, often utilized as a flame retardant and plasticizer.[1][2] Its molecular structure, characterized by a central phosphate group bonded to three 4-isobutylphenyl moieties, dictates its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ³¹P NMR, serves as an indispensable tool for the structural elucidation and purity assessment of this compound. This document provides detailed application notes on the expected NMR spectra and a comprehensive protocol for acquiring high-quality NMR data for this compound.

Principle of NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ³¹P, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure, connectivity, and dynamics.

  • ¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. Chemical shifts (δ) in ¹H NMR are influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

  • ³¹P NMR Spectroscopy: Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and informative technique for the analysis of organophosphorus compounds.[3] The chemical shift range for ³¹P is much wider than for ¹H, which minimizes signal overlap and allows for the clear distinction of different phosphorus environments. The chemical shift of the phosphorus atom in triaryl phosphates is influenced by the nature of the substituents on the aromatic rings.[4][5]

Predicted NMR Data

Based on the structure of this compound and typical chemical shifts for similar triaryl phosphates, the following ¹H and ³¹P NMR data are expected when recorded in a standard deuterated solvent such as CDCl₃.

¹H NMR Spectral Data (Predicted)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.10 - 7.30m12HAr-H
b2.45d6H-CH₂-
c1.85m3H-CH-
d0.90d18H-CH₃
³¹P NMR Spectral Data (Predicted)
SignalChemical Shift (δ, ppm)MultiplicityAssignment
a-15 to -25sP =O

Note: The predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and instrument used.

Experimental Protocols

This section outlines a detailed methodology for the acquisition of ¹H and ³¹P NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ³¹P NMR, an external reference (e.g., 85% H₃PO₄) is typically used, but for routine analysis, the spectrometer's internal reference is often sufficient after proper calibration.

  • Dissolution: Secure the cap on the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous and free of any particulate matter.

  • Transfer: Carefully place the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's instructions.

¹H NMR Acquisition Protocol
  • Instrument Setup:

    • Tune and match the ¹H probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 (can be adjusted based on sample concentration).

    • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): 16 ppm (centered around 5 ppm).

    • Temperature: 298 K.

³¹P NMR Acquisition Protocol
  • Instrument Setup:

    • Tune and match the ³¹P probe.

    • The lock and shim settings from the ¹H experiment can typically be used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

    • Number of Scans (NS): 64 (can be adjusted based on sample concentration).

    • Receiver Gain (RG): Set automatically or adjusted manually.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 200 ppm (centered around 0 ppm, can be adjusted based on the expected chemical shift).

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ³¹P) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing:

    • ¹H NMR: Reference the spectrum to the TMS signal at 0.00 ppm.

    • ³¹P NMR: Reference the spectrum to the external 85% H₃PO₄ standard at 0.00 ppm.

  • Integration: Integrate all signals to determine their relative areas.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_H1 1H NMR Acquisition setup->acq_H1 acq_P31 31P NMR Acquisition setup->acq_P31 ft Fourier Transformation acq_H1->ft acq_P31->ft phase Phase & Baseline Correction ft->phase ref Referencing phase->ref integrate Integration & Peak Picking ref->integrate assign Spectral Assignment integrate->assign report Reporting assign->report

Caption: Workflow for NMR analysis.

Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its predicted ¹H NMR signals.

Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_spectrum Predicted 1H NMR Signals struct This compound H_ar Ar-H (7.10 - 7.30 ppm, m) struct->H_ar Aromatic Protons H_ch2 -CH2- (2.45 ppm, d) struct->H_ch2 Methylene Protons H_ch -CH- (1.85 ppm, m) struct->H_ch Methine Proton H_ch3 -CH3 (0.90 ppm, d) struct->H_ch3 Methyl Protons

Caption: Structure-spectrum correlation.

References

Application Note: Solid-Phase Extraction of Tris[4-(2-methylpropyl)phenyl] Phosphate from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate, also known as tris(4-isobutylphenyl) phosphate, is an organophosphate ester used as a flame retardant and plasticizer. Due to its widespread use, it has the potential to contaminate environmental water sources. Its hydrophobic nature and low water solubility make solid-phase extraction (SPE) an ideal technique for its isolation and preconcentration from aqueous matrices prior to chromatographic analysis. This document provides a detailed protocol for the SPE of this compound from water samples, intended for researchers, scientists, and professionals in drug development and environmental analysis.

Principle of the Method

Given the nonpolar, hydrophobic characteristics of this compound, a reversed-phase SPE mechanism is employed. In this method, a water sample is passed through a solid sorbent packed in a cartridge. The hydrophobic analyte partitions from the polar aqueous phase and is retained on the nonpolar sorbent. Subsequently, interfering polar compounds are washed away, and the target analyte is eluted with a small volume of a nonpolar organic solvent. This process effectively removes matrix interferences, concentrates the analyte, and allows for solvent exchange to a medium compatible with the subsequent analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Choice of SPE Sorbent

The selection of the appropriate sorbent is critical for achieving high recovery. For hydrophobic compounds like this compound, several types of reversed-phase sorbents are suitable. These include:

  • C18 (Octadecyl-bonded silica): A widely used sorbent that offers strong hydrophobic retention.

  • Polymeric Sorbents (e.g., Styrene-DVB): These sorbents provide high surface area and are stable across a wide pH range, making them robust for various water matrices. They are particularly effective for the extraction of polar and medium-polarity species from large water volumes.[1]

  • Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are polymeric sorbents that offer retention for a broad range of compounds, from polar to nonpolar.

For this application, a polymeric reversed-phase sorbent is recommended due to its high capacity and stability.

Quantitative Data Summary

While specific quantitative data for the SPE of this compound is not extensively documented, the following table summarizes typical performance metrics for the analysis of similar hydrophobic organophosphate esters in water, providing an expected range of performance for the proposed method. The general recovery for organophosphate flame retardants from water samples using SPE is reported to be in the range of 67% to 105%.[2]

ParameterTypical ValueCompound ClassAnalytical MethodReference
Recovery 72.5% - 89.1%Hydrophobic Organophosphate EstersGC-MS[3]
Limit of Detection (LOD) 0.038 - 1 µg/LVarious Organophosphate EstersGC-MS[3]
Limit of Quantification (LOQ) 0.10 - 3.59 µg/LVarious Organophosphate EstersGC-MS[3]
Relative Standard Deviation (RSD) < 10%Hydrophobic Organophosphate EstersGC-MS[3]

Note: The values presented are representative of the performance expected for hydrophobic organophosphate esters and should be validated for this compound in the user's laboratory.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from water samples using a polymeric reversed-phase SPE cartridge.

Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase (e.g., Styrene-DVB), 200 mg / 6 mL

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent Water (HPLC grade)

  • Nitrogen gas, high purity

  • Glassware: Volumetric flasks, beakers, graduated cylinders

  • Sample Collection Bottles: Amber glass, 1 L

  • Filtration Apparatus: Glass fiber filters (0.45 µm)

  • SPE Vacuum Manifold

  • Evaporation System (e.g., nitrogen evaporator)

Protocol Steps

  • Sample Pretreatment:

    • Collect water samples in 1 L amber glass bottles.

    • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

    • If the analyte is known to adsorb to the container walls, rinse the sample bottle with the elution solvent after the sample has passed through the SPE cartridge and combine this rinse with the eluate.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 5 mL of ethyl acetate through the cartridge to wet the sorbent and remove any organic impurities.

    • Pass 5 mL of methanol through the cartridge to flush the ethyl acetate.

    • Pass 10 mL of reagent water through the cartridge to equilibrate the sorbent to the aqueous sample conditions. Do not allow the sorbent to go dry at this stage.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned SPE cartridge.

    • Maintain a slow and steady flow rate of approximately 5-10 mL/min to ensure efficient retention of the analyte.

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove any co-adsorbed polar impurities.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-15 minutes. This step is crucial for ensuring efficient elution with an organic solvent.

  • Elution:

    • Place a collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge by passing 8-10 mL of ethyl acetate or dichloromethane through the sorbent. Collect the eluate. A slow flow rate during elution is recommended to ensure complete desorption.

  • Eluate Post-Treatment:

    • Concentrate the collected eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

    • The concentrated extract is now ready for analysis by GC-MS or LC-MS. If necessary, a solvent exchange can be performed by evaporating to near dryness and reconstituting in a solvent compatible with the analytical instrument.

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in developing an SPE method.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection (1L Water Sample) Filtration 2. Filtration (0.45 µm Filter) SampleCollection->Filtration Conditioning 3. Conditioning (Ethyl Acetate, Methanol, Water) Filtration->Conditioning Loading 4. Sample Loading (5-10 mL/min) Conditioning->Loading Washing 5. Washing (5% MeOH in Water) Loading->Washing Drying 6. Drying (Nitrogen Stream) Washing->Drying Elution 7. Elution (Ethyl Acetate) Drying->Elution Concentration 8. Concentration (Under Nitrogen) Elution->Concentration Analysis 9. GC/MS or LC/MS Analysis Concentration->Analysis

Figure 1: Experimental workflow for the SPE of this compound.

SPE_Method_Development start Start: Define Analyte and Matrix sorbent Select Sorbent (Reversed-Phase: C18, Polymeric) start->sorbent condition Optimize Conditioning Solvent (Methanol, Acetonitrile) sorbent->condition load Optimize Loading Conditions (Flow Rate, Sample Volume) condition->load wash Optimize Wash Solvent (Remove Interferences, Retain Analyte) load->wash elute Optimize Elution Solvent (Solvent Type & Volume for >95% Recovery) wash->elute validate Method Validation (Recovery, Precision, LOD, LOQ) elute->validate end Final Protocol validate->end

References

Application Note: Ultrasonic-Assisted Extraction of Tris[4-(2-methylpropyl)phenyl] Phosphate from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate, a member of the organophosphate ester (OPE) family, is utilized as a flame retardant and plasticizer in various commercial products. The widespread use of OPEs has led to their ubiquitous presence in the environment, including in soil and sediment.[1] Monitoring the concentration of these compounds in environmental matrices is crucial for assessing their potential ecological and human health impacts. Ultrasonic-assisted extraction (UAE) offers a rapid, efficient, and less solvent-intensive alternative to traditional extraction methods for isolating OPEs from solid samples.[2] This application note provides a detailed protocol for the extraction of this compound from soil and sediment using UAE, followed by analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

This section details the methodology for the ultrasonic-assisted extraction of this compound from soil and sediment samples.

1. Sample Preparation:

  • Soil and Sediment Collection: Collect representative samples from the area of interest using appropriate sampling tools to avoid cross-contamination.

  • Sample Storage: Store samples in clean glass containers at 4°C to minimize degradation of the target analyte.

  • Drying and Sieving: Freeze-dry the soil or sediment samples to a constant weight.[3][4] Once dried, gently disaggregate the sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

2. Ultrasonic-Assisted Extraction (UAE):

  • Sample Weighing: Accurately weigh approximately 5-10 g of the prepared soil or sediment sample into a glass centrifuge tube.

  • Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the sample.[5] This solvent mixture is effective for extracting a wide range of organophosphate esters.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as a deuterated analog of the analyte (e.g., triphenyl phosphate-d15), to correct for matrix effects and variations in extraction efficiency.[6]

  • Ultrasonication: Place the sample tube in an ultrasonic bath. Sonicate the sample for a period of 15-30 minutes at a controlled temperature (e.g., 25-30°C) to prevent thermal degradation of the analyte. The ultrasonic waves facilitate the penetration of the solvent into the sample matrix, enhancing extraction efficiency.

  • Centrifugation and Collection: After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid material from the solvent extract. Carefully decant the supernatant into a clean collection flask.

  • Repeated Extraction: To ensure complete extraction of the target analyte, repeat the extraction process (solvent addition, sonication, and centrifugation) on the sample residue at least two more times. Combine all the solvent extracts.

3. Extract Cleanup (Solid-Phase Extraction - SPE):

  • Concentration: Concentrate the combined extracts to a small volume (approximately 1-2 mL) using a gentle stream of nitrogen.

  • SPE Cartridge Conditioning: Use a solid-phase extraction (SPE) cartridge (e.g., silica gel or a combination of silica gel and alumina) for cleanup.[7] Condition the cartridge by passing a few milliliters of the elution solvent through it.

  • Sample Loading and Elution: Load the concentrated extract onto the conditioned SPE cartridge. Elute the target analyte using an appropriate solvent or solvent mixture. For OPEs, a mixture of n-hexane and acetone is often effective.[6] This step helps to remove interfering co-extracted substances from the sample matrix.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

4. Instrumental Analysis (GC-MS):

  • Instrumentation: Analyze the final extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separation: Separate the target analyte from other components on a suitable capillary column (e.g., a 5% phenyl methyl silicone column).[8]

  • Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

Data Presentation

The following tables summarize typical performance data for the extraction of organophosphate esters from soil and sediment using various methods, including those similar to the UAE protocol described.

Table 1: Recovery of Organophosphate Esters from Soil and Sediment

CompoundMatrixExtraction MethodSpiked Concentration (ng/g)Recovery (%)Reference
Organophosphate InsecticidesSedimentUAME1, 5, 2065.2 - 141[5]
Pyrethroid InsecticidesSedimentUAME1, 5, 2071.0 - 104[5]
Organophosphate Flame RetardantsSedimentMAENot Specified78 - 105[9]
Organophosphate Flame RetardantsSedimentMAENot Specified62 - 106[10]
Organophosphorus Flame RetardantsSoil/FishUAE2.5, 25 ng/mL (extract)75.0 - 124.8[3]

UAME: Ultrasound-Assisted Microwave Extraction; MAE: Microwave-Assisted Extraction; UAE: Ultrasonic-Assisted Extraction

Table 2: Method Detection and Quantification Limits for Organophosphate Esters

CompoundMatrixAnalytical MethodMethod Detection Limit (ng/g)Method Quantification Limit (ng/g)Reference
Organophosphate InsecticidesSedimentGC-MS0.31 - 0.45Not Reported[5]
Pyrethroid InsecticidesSedimentGC-MS0.27 - 0.70Not Reported[5]
Organophosphate Flame RetardantsSedimentGC-ICP-MSNot Reported2 - 4[9]
Organophosphate EstersSoilGC-MS0.10 - 0.220.33 - 0.72[7]
Organophosphate Flame RetardantsSedimentGC-MSNot Reported0.1 - 0.4[10]

Visualization

The following diagram illustrates the complete workflow for the ultrasonic-assisted extraction and analysis of this compound from soil and sediment.

UAE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis A Soil/Sediment Sampling B Freeze-Drying & Sieving A->B C Weigh Sample (5-10 g) B->C D Add n-hexane:acetone (1:1) & Internal Standard C->D E Ultrasonication (15-30 min) D->E F Centrifugation & Supernatant Collection E->F G Repeat Extraction (2x) F->G H Combine & Concentrate Extracts G->H I Solid-Phase Extraction (SPE) H->I J Concentrate to Final Volume (1 mL) I->J K GC-MS Analysis J->K

Caption: Workflow for UAE of this compound.

References

Application Notes and Protocols for Formulating Polymers with Tris[4-(2-methylpropyl)phenyl] Phosphate for Fire Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate, also known as tris(isobutylphenyl) phosphate, is an organophosphate ester utilized as a flame retardant and plasticizer in a variety of polymeric materials. Its chemical structure, featuring three 4-(2-methylpropyl)phenyl groups attached to a central phosphate moiety, enhances its efficacy in improving the fire resistance of polymers. This document provides detailed application notes and experimental protocols for incorporating this flame retardant into polymer matrices to enhance their fire-resistant properties.

Chemical Structure:

  • Chemical Name: this compound

  • CAS Number: 68937-40-6

  • Molecular Formula: C₃₀H₃₉O₄P

  • Molecular Weight: 494.6 g/mol

Mechanism of Fire Retardancy

This compound primarily functions in the condensed phase to impart flame retardancy to polymers. During combustion, the heat causes the phosphate ester to decompose, forming phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer and the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier that:

  • Inhibits the release of flammable volatile gases.

  • Reduces heat transfer from the flame to the underlying polymer.

  • Limits the access of oxygen to the polymer surface.

Additionally, some organophosphate flame retardants can also exhibit a gas-phase mechanism by releasing phosphorus-containing radicals that interrupt the free radical chain reactions of combustion in the flame.

Applications in Polymer Systems

This compound is suitable for use in a range of thermoplastic polymers, including:

  • Polycarbonate (PC)

  • Polypropylene (PP)

  • Acrylonitrile-Butadiene-Styrene (ABS)

  • PC/ABS Blends

  • Polyurethanes (PU)

Its efficacy is dependent on the polymer type, the loading level of the flame retardant, and the potential use of synergistic additives.

Quantitative Fire Resistance Data

While specific performance data for this compound is not extensively available in public literature, the following tables provide illustrative examples of the expected fire-retardant performance of similar aryl phosphate esters in common polymer systems. Researchers should use these as a baseline and perform their own empirical testing to determine the optimal loading level for their specific application.

Table 1: Illustrative Fire Resistance of Polycarbonate (PC) Formulations

FormulationLoading Level (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (3.2 mm)
Neat PC0~25V-2
PC + Aryl Phosphate5 - 828 - 32V-0
PC + Aryl Phosphate8 - 1232 - 36V-0

Table 2: Illustrative Fire Resistance of Polypropylene (PP) Formulations

FormulationLoading Level (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (3.2 mm)
Neat PP0~18Not Rated
PP + Aryl Phosphate15 - 2024 - 28V-2
PP + Aryl Phosphate + Synergist*15 - 2028 - 35V-0

*Synergists such as ammonium polyphosphate (APP) or melamine polyphosphate (MPP) are often required in polyolefins to achieve higher levels of fire resistance.

Table 3: Illustrative Fire Resistance of PC/ABS Blend Formulations

FormulationLoading Level (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (1.6 mm)
Neat PC/ABS (70/30)0~23V-2
PC/ABS + Aryl Phosphate10 - 1528 - 33V-0
PC/ABS + Aryl Phosphate15 - 2033 - 38V-0

Experimental Protocols

Protocol for Sample Preparation via Melt Blending

This protocol describes the general procedure for incorporating this compound into a thermoplastic polymer using a twin-screw extruder.

Materials and Equipment:

  • Base polymer resin (e.g., PC, PP, PC/ABS)

  • This compound

  • Twin-screw extruder

  • Strand pelletizer

  • Injection molding machine or compression molder

  • Drying oven

Procedure:

  • Drying: Dry the polymer resin and the flame retardant to the manufacturer's recommended specifications to prevent hydrolytic degradation during processing. Typically, this involves drying at 80-120°C for 2-4 hours.

  • Premixing: Dry blend the polymer pellets and the desired weight percentage of this compound in a bag or a blender to ensure a homogenous mixture before extrusion.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the base polymer. A typical profile increases from the feed zone to the metering zone.

    • Feed the premixed material into the extruder at a constant rate.

    • The screw speed should be optimized to ensure good dispersion of the flame retardant without causing excessive shear degradation of the polymer.

    • The molten polymer blend is extruded through a die to form strands.

  • Pelletization: Cool the polymer strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Drying of Pellets: Dry the compounded pellets to remove any moisture absorbed from the water bath.

  • Specimen Molding: Use an injection molding machine or a compression molder to produce test specimens of the required dimensions for flammability and mechanical testing (e.g., for UL 94, LOI, and cone calorimetry).

Protocol for Flammability Testing

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

  • Mount a vertically oriented test specimen in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen.

  • Vary the oxygen concentration in subsequent tests until the minimum concentration that supports combustion for a specified duration or extent of burning is determined.

The UL 94 test is a widely used method to assess the flammability of plastic materials.

Procedure:

  • Condition the test specimens (typically 125 mm x 13 mm x specified thickness) prior to testing.

  • Mount a specimen vertically in a test chamber.

  • Apply a calibrated blue flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds and then remove it.

  • Record the second afterflame time (t2) and the afterglow time.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior.

The cone calorimeter is one of the most effective bench-scale instruments for evaluating the fire performance of materials.[1] It measures parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and smoke production.[1]

Procedure:

  • Prepare a test specimen of standard dimensions (typically 100 mm x 100 mm x desired thickness).[2]

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in a sample holder.[2]

  • Position the sample holder under a conical radiant heater that exposes the sample to a constant heat flux (e.g., 35 or 50 kW/m²).[2]

  • An igniter is positioned above the sample to ignite the flammable gases that are evolved.

  • During the test, the oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate.

  • The mass of the sample is continuously monitored to determine the mass loss rate.

  • Smoke obscuration is measured using a laser system in the exhaust duct.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_testing Flammability Testing drying Drying of Polymer and Flame Retardant premixing Premixing drying->premixing extrusion Melt Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing molding Specimen Molding pelletizing->molding loi LOI Test molding->loi ul94 UL 94 Test molding->ul94 cone Cone Calorimetry molding->cone

Caption: Experimental workflow for sample preparation and flammability testing.

Mechanism of Action

mechanism_of_action Polymer Polymer + this compound Decomposition Decomposition of Flame Retardant Polymer->Decomposition Heat Heat from Ignition Source Heat->Polymer PhosphoricAcid Formation of Phosphoric Acid Decomposition->PhosphoricAcid GasPhase Gas Phase Inhibition (minor pathway) Decomposition->GasPhase CharFormation Catalytic Char Formation PhosphoricAcid->CharFormation CharLayer Stable Insulating Char Layer CharFormation->CharLayer ReducedFlammability Reduced Flammability CharLayer->ReducedFlammability GasPhase->ReducedFlammability

Caption: Condensed-phase mechanism of this compound.

References

handling and safety precautions for tris[4-(2-methylpropyl)phenyl] phosphate in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate is an organophosphate compound utilized primarily as a flame retardant and plasticizer in various industrial applications.[1] Due to its potential health and environmental hazards, strict adherence to safety protocols is paramount in a laboratory setting. Research has indicated potential toxic effects, including endocrine disruption and neurotoxicity, necessitating careful handling.[1] This document provides detailed application notes and protocols for the safe handling of this compound to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

2.1 GHS Hazard Statements:

  • H361: Suspected of damaging fertility or the unborn child.

  • H400: Very toxic to aquatic life.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

2.2 Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₃₀H₃₉O₄P[1][2]
Molecular Weight 494.60 g/mol [2]
Appearance White solid/powder[3]
Melting Point 168 - 172 °C[3]
Boiling Point 265 °C (at 13 hPa)
Density 1.143 g/cm³ (at 25 °C)

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4]

  • Eye Protection: Chemical safety goggles or glasses with side shields should be worn.[4][5] Contact lenses should not be worn.[4]

  • Skin and Body Protection: Wear a lab coat or suitable protective clothing.[4][5] For handling the neat chemical, disposable Tyvek-type sleeves taped to gloves can provide additional protection.[6]

  • Respiratory Protection: If there is a risk of inhalation, especially when handling the powder form, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4][6]

Experimental Protocols

4.1 Handling and Storage:

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Avoid the formation of dust and aerosols.

    • Do not breathe vapors or spray mist.[7]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[5][7]

    • Keep containers tightly closed.[5][7]

    • Store locked up.

    • The material may be stored in a refrigerator.[6]

4.2 First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air.[6] If symptoms such as wheezing, coughing, or shortness of breath occur, seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[6] Seek medical attention even if no immediate symptoms like redness or irritation develop.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

4.3 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, foam, or halon extinguisher. A water spray can also be used.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

4.4 Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation.[5] Avoid breathing vapors, mist, or gas.[8]

  • Environmental Precautions: Prevent the substance from entering drains and public waters.[4]

  • Containment and Cleaning Up:

    • For spills, isolate the area for at least 50 meters (150 feet) for liquids and 25 meters (75 feet) for solids.[6]

    • Contain the spill with dikes or absorbents to prevent migration.[4]

    • Use an absorbent material to collect the spill.[4]

    • Sweep or shovel the spilled material into an appropriate container for disposal.[4]

Visualized Workflows and Relationships

Hazard_Control_Hierarchy cluster_controls Hierarchy of Hazard Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective Spill_Response_Workflow cluster_workflow Chemical Spill Response Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess Secure Secure the Area (Restrict Access) Assess->Secure PPE Don Appropriate PPE Secure->PPE Contain Contain the Spill (Use Absorbents) PPE->Contain Cleanup Clean Up Spill (Follow SOPs) Contain->Cleanup Dispose Dispose of Waste (Hazardous Waste Stream) Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Document and Report the Incident Decontaminate->Report End End Report->End

References

Application Notes and Protocols for the Disposal of Tris[4-(2-methylpropyl)phenyl] Phosphate Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the disposal of tris[4-(2-methylpropyl)phenyl] phosphate (also known as tris(isobutylphenyl) phosphate) waste. The protocols are based on established advanced oxidation processes (AOPs) for structurally similar aromatic phosphate esters and are intended for laboratory-scale waste treatment.

Introduction

This compound is a non-chlorinated organophosphate ester used as a flame retardant and plasticizer. Due to its suspected reproductive toxicity and high toxicity to aquatic life with long-lasting effects, proper disposal of waste containing this compound is crucial to prevent environmental contamination.[1] Standard disposal methods often involve incineration at a licensed facility. However, for laboratory-scale liquid waste, chemical degradation prior to disposal can be a viable option to reduce its hazardous nature.

Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants by generating highly reactive radicals, such as hydroxyl radicals (•OH). This document details protocols for two such methods: UV/H₂O₂ treatment and the Photo-Fenton reaction. An analytical method for monitoring the degradation process is also provided.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 68937-40-6--INVALID-LINK--
Molecular Formula C₃₀H₃₉O₄P--INVALID-LINK--
Molecular Weight 494.6 g/mol --INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Density 1.083 g/cm³--INVALID-LINK--
Water Solubility Very lowAssumed from similar compounds

Hazard Information

This compound is classified as a hazardous substance. Key hazard statements are summarized in Table 2.

Hazard StatementDescriptionGHS Classification
H361 Suspected of damaging fertility or the unborn child.Reproductive toxicity, Category 2
H410 Very toxic to aquatic life with long lasting effects.Hazardous to the aquatic environment, long-term hazard, Category 1

Source: Safety Data Sheet[1]

Experimental Protocols for Waste Disposal

The following protocols are adapted from studies on the degradation of other aromatic phosphate esters and should be optimized for the specific waste matrix.

This protocol is adapted from the degradation of triphenyl phosphate using a UV/H₂O₂ system.[2] The UV/H₂O₂ process generates hydroxyl radicals (•OH) which are powerful oxidizing agents that can break down the this compound molecule.

Materials:

  • Waste solution containing this compound

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Stir plate and stir bar

  • pH meter

  • Analytical standards of this compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Characterize the initial concentration of this compound in the waste solution using the analytical protocol described in section 5.

  • pH Adjustment: Adjust the pH of the waste solution to the desired level (e.g., pH 7) using dilute H₂SO₄ or NaOH.

  • Reaction Setup: Place a known volume of the pH-adjusted waste solution into the UV photoreactor. Add a stir bar and place the reactor on a stir plate.

  • Initiation of Reaction: While stirring, add the required concentration of H₂O₂. For a starting point, a concentration of 0.05 M H₂O₂ can be used.[2]

  • UV Irradiation: Turn on the UV lamp to initiate the degradation reaction.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a radical scavenger (e.g., sodium sulfite) or by placing it in the dark and on ice.

  • Sample Preparation for Analysis: Filter the quenched aliquot through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the samples using the HPLC-MS/MS method described in section 5 to determine the remaining concentration of this compound.

  • Termination of the Reaction: Once the degradation is complete (as determined by analysis), turn off the UV lamp.

  • Final Disposal: The treated solution, now containing degradation byproducts of lower toxicity, can be disposed of according to local regulations for aqueous chemical waste.

This protocol is adapted from the degradation of organophosphorus pesticides using the photo-Fenton process.[3][4] This method uses ferrous ions (Fe²⁺) and H₂O₂ in the presence of UV light to generate hydroxyl radicals.

Materials:

  • Waste solution containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • UV photoreactor

  • Stir plate and stir bar

  • pH meter

  • Analytical standards and solvents as in Protocol 1

Procedure:

  • Sample Preparation: Determine the initial concentration of this compound in the waste solution.

  • pH Adjustment: Adjust the pH of the waste solution to approximately 4.5 with dilute H₂SO₄.[3][4]

  • Reaction Setup: Place a known volume of the waste solution into the UV photoreactor with a stir bar.

  • Addition of Fenton Reagents:

    • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.5 mmol/L).[3]

    • While stirring, add the required amount of H₂O₂ (e.g., 7.5 mmol/L).[3]

  • UV Irradiation: Turn on the UV lamp to start the photo-Fenton reaction.

  • Sampling and Analysis: Follow steps 6-9 from Protocol 1 to monitor the degradation of the target compound.

  • Termination and Disposal: After the reaction is complete, turn off the UV lamp. Adjust the pH to neutral and dispose of the treated solution in accordance with local regulations.

Analytical Protocol for Monitoring

This protocol for the quantification of this compound is based on methods for similar compounds and should be validated for the specific application.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the precursor.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile) at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Analysis: Inject the prepared standards and the filtered samples from the degradation experiments into the HPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Degradation cluster_analysis Analysis cluster_disposal Final Disposal Waste Waste Solution pH_adjust pH Adjustment Waste->pH_adjust Reactor Photoreactor pH_adjust->Reactor Add_reagents Add Reagents (H2O2 / Fe2+) Reactor->Add_reagents UV_irrad UV Irradiation Add_reagents->UV_irrad Sampling Time-based Sampling UV_irrad->Sampling Quench Quench Reaction Sampling->Quench Analyze HPLC-MS/MS Analysis Quench->Analyze Final_disp Dispose Treated Waste Analyze->Final_disp

Caption: Workflow for the degradation of this compound waste.

degradation_pathway TMPP Tris[4-(2-methylpropyl)phenyl] phosphate Intermediate1 Hydroxylated Intermediates TMPP->Intermediate1 Hydroxylation Intermediate2 Diaryl/Monoaryl Phosphates (P-O Bond Cleavage) TMPP->Intermediate2 Hydrolysis OH •OH (Hydroxyl Radical) OH->TMPP OH->Intermediate1 OH->Intermediate2 Mineralization Mineralization Products (CO2, H2O, PO4³⁻) Intermediate1->Mineralization Further Oxidation Intermediate2->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound by AOPs.

Safety Precautions

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle concentrated hydrogen peroxide with extreme care as it is a strong oxidizer.

  • UV radiation is harmful to the eyes and skin. Ensure the UV photoreactor is properly shielded.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

By following these protocols, researchers can effectively and safely treat laboratory-scale waste of this compound, minimizing its environmental impact. It is imperative to validate and optimize these adapted methods for the specific waste composition and concentration.

References

Application Notes and Protocols for Tris[4-(2-methylpropyl)phenyl] Phosphate in Consumer Products and Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[4-(2-methylpropyl)phenyl] phosphate is an organophosphate ester utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] Its primary function is to enhance the fire resistance of polymers and coatings by forming a protective char layer upon combustion, which impedes the spread of fire.[1][2] This compound is not chemically bound to the materials it is added to, leading to its potential release into the environment through volatilization, leaching, and abrasion. Concerns regarding its potential for endocrine disruption and neurotoxicity have prompted research into its presence in consumer goods and its biological effects.[1][2]

These application notes provide an overview of the uses of this compound, summarize available data on the concentration of related compounds in consumer-related materials, and offer detailed protocols for its extraction and analysis. Additionally, potential toxicological signaling pathways are illustrated to guide further research.

Applications in Consumer Products and Materials

This compound and its isomers are incorporated into a wide array of common materials to improve flexibility and reduce flammability. Key application areas include:

  • Plastics and Polymers: Used as a plasticizer to enhance the durability and flexibility of various plastics.

  • Textiles and Upholstery: Applied as a flame retardant in furniture, carpets, and draperies.

  • Electronics: Incorporated into the plastic casings of electronic devices to meet fire safety standards.

  • Building Materials: Used in insulation and other construction materials to reduce fire risk.

Quantitative Data on Structurally Similar Organophosphate Esters

CompoundMatrixMedian Concentration (ng/g)Reference
Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP)E-waste Dust14,400[3]
Triphenyl phosphate (TPhP)E-waste Dust41,500[3]
Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP)House Dust4,900[3]
Triphenyl phosphate (TPhP)House Dust2,100[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Plastic Materials using Ultrasonic-Assisted Extraction (UAE)

This protocol describes a general method for the extraction of this compound from plastic matrices, adapted from methodologies for other organophosphate esters.

Materials:

  • Plastic sample (e.g., from electronic casings, toys)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Acetone, HPLC grade

  • Analytical balance

  • Grinder or cryogenic mill

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (glass, with PTFE-lined caps)

  • Glass fiber filters (0.45 µm)

  • Syringe and syringe filters

  • Vials for sample collection

Procedure:

  • Sample Preparation:

    • Cut the plastic sample into small pieces (approximately 1-2 mm).

    • If possible, cryogenically mill the sample to a fine powder to increase surface area.

    • Accurately weigh approximately 1.0 g of the prepared sample into a glass centrifuge tube.

  • Extraction:

    • Add 10 mL of dichloromethane to the centrifuge tube containing the sample.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the extract from the solid material.

    • Carefully decant the supernatant (the DCM extract) into a clean collection vial.

    • Repeat the extraction process (steps 2.1-2.4) on the solid residue with a fresh 10 mL aliquot of DCM to ensure complete extraction.

    • Combine the two extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined DCM extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of methanol for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

  • Filtration:

    • Filter the reconstituted sample through a 0.45 µm syringe filter into a clean autosampler vial.

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound using LC-MS/MS, a highly sensitive and selective technique.

Instrumentation and Columns:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Standards: Certified reference standards of this compound.

LC-MS/MS Parameters:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • Start at 50% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B over 0.1 minutes.

    • Hold at 50% B for 2.9 minutes for column re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. As a starting point for structurally similar compounds, monitor multiple transitions for confirmation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Consumer Product (e.g., Plastic Casing) grind Grinding/ Milling start->grind weigh Weighing grind->weigh add_solvent Add Dichloromethane weigh->add_solvent sonicate Ultrasonic Bath (30 min) add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge collect_extract Collect Supernatant centrifuge->collect_extract evaporate Evaporate Solvent collect_extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Syringe Filtration reconstitute->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Workflow for the extraction and analysis of this compound.

Potential Signaling Pathways of Toxicity

The following diagrams illustrate potential signaling pathways that may be perturbed by this compound and other organophosphate esters, leading to endocrine disruption and neurotoxicity. These are based on findings for structurally related compounds.

Endocrine Disruption Pathway

endocrine_disruption compound Tris[4-(2-methylpropyl)phenyl] phosphate er Estrogen Receptor (ER) compound->er Binds to/Interferes with ar Androgen Receptor (AR) compound->ar Binds to/Interferes with thr Thyroid Hormone Receptor (THR) compound->thr Binds to/Interferes with hormone_synthesis Disrupted Hormone Synthesis & Metabolism compound->hormone_synthesis gene_expression Altered Gene Expression er->gene_expression ar->gene_expression thr->gene_expression adverse_outcomes Adverse Health Effects (e.g., Reproductive issues, Developmental problems) gene_expression->adverse_outcomes hormone_synthesis->adverse_outcomes

Caption: Potential endocrine disruption mechanism of this compound.

Neurotoxicity Pathway

neurotoxicity_pathway compound Tris[4-(2-methylpropyl)phenyl] phosphate ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) compound->ros mapk p38 MAPK Signaling Pathway ros->mapk Activates inflammation Neuroinflammation mapk->inflammation apoptosis Neuronal Apoptosis mapk->apoptosis neurotoxicity Neurotoxicity (e.g., altered neurodevelopment, behavioral changes) inflammation->neurotoxicity apoptosis->neurotoxicity

Caption: A potential neurotoxicity pathway involving oxidative stress and MAPK signaling.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Tris[4-(2-methylpropyl)phenyl] Phosphate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris[4-(2-methylpropyl)phenyl] phosphate. Given its high lipophilicity and very low aqueous solubility, this compound presents challenges for in vitro testing. This guide offers practical solutions and detailed protocols to help you achieve and maintain the desired concentrations in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound is a highly hydrophobic molecule with extremely low water solubility (approximately 0.002 mg/L)[1]. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment like cell culture medium, the compound's solubility limit is often exceeded, causing it to precipitate out of solution.

Q2: What is the best solvent to use for my stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays[2][3]. It is a powerful aprotic solvent that can dissolve many lipophilic compounds. Ethanol can also be used, but it may have more pronounced cytotoxic effects on cells at lower concentrations compared to DMSO[2].

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity[4]. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Primary cells are often more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.

Q4: Can I use surfactants to improve the solubility of this compound in my assay?

A4: Yes, non-ionic surfactants like Tween® 20 and Tween® 80 can be used to increase the aqueous solubility of hydrophobic compounds by forming micelles that encapsulate the compound[5][6]. However, it is important to use them at concentrations below their critical micelle concentration (CMC) and to test for potential cytotoxicity, as surfactants can disrupt cell membranes.

Q5: Are there other methods to improve solubility besides using co-solvents and surfactants?

A5: Other techniques for enhancing the solubility of poorly soluble drugs include the use of cyclodextrins to form inclusion complexes, formulation as a nanosuspension, or creating solid dispersions[7]. For most standard in vitro assays, the use of co-solvents and, cautiously, surfactants, are the most straightforward and common approaches.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous medium. The compound's aqueous solubility limit is drastically exceeded.- Prepare a more dilute stock solution in DMSO.- Perform a serial dilution of the stock solution into the aqueous medium rather than a single large dilution.- Gently agitate the medium while adding the compound solution dropwise.
The medium becomes cloudy or hazy after adding the compound. Formation of a fine precipitate or an emulsion.- Try using a co-solvent such as PEG 400 or glycerol in the final dilution[8].- Consider using a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.05%) in the final medium. Always include a surfactant-only vehicle control.
Inconsistent results between experiments. Variability in compound solubility and concentration.- Ensure the stock solution is fully dissolved before each use by vortexing or brief sonication.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect for any signs of precipitation before adding to cells.
Observed cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) or surfactant is too high.- Reduce the final concentration of the solvent in the culture medium. For DMSO, aim for ≤0.5%[4].- Perform a dose-response curve for the solvent alone to determine the no-observed-adverse-effect level (NOAEL) for your specific cell line.

Quantitative Data

Solvent/Medium Compound Known/Expected Solubility Notes
WaterThis compound~ 0.002 mg/L[1]Extremely low solubility.
DMSOThis compoundExpected to be highA suitable solvent for preparing high-concentration stock solutions.
EthanolThis compoundExpected to be moderate to highAnother option for stock solutions, though potentially more cytotoxic to cells than DMSO[2].
Cell Culture Medium (e.g., DMEM) + ≤0.5% DMSOThis compoundVery low, dependent on final concentrationPrecipitation is highly likely at micromolar concentrations without additional solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Cell Culture Medium

This protocol describes the standard method for preparing a stock solution of a highly hydrophobic compound and its subsequent dilution for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed sterile cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution: a. In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. d. Visually inspect the solution to ensure there are no visible particles.

  • Prepare Intermediate Dilutions (if necessary): a. To avoid precipitation from a large dilution factor, it is recommended to perform serial dilutions. b. For example, dilute the 50 mM stock solution 1:10 in sterile DMSO to obtain a 5 mM intermediate stock.

  • Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm the sterile cell culture medium to 37°C. b. While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Crucially, ensure the final concentration of DMSO in the medium does not exceed the tolerance level of your cells (typically ≤0.5%). c. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Using a Surfactant (Tween® 80) to Improve Aqueous Solubility

This protocol outlines the use of a non-ionic surfactant to aid in the solubilization of this compound in an aqueous medium.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile 10% (v/v) Tween® 80 solution in water (filter-sterilized)

  • Pre-warmed sterile cell culture medium

Procedure:

  • Prepare a Working Solution of the Surfactant: a. Dilute the sterile 10% Tween® 80 stock solution in your cell culture medium to achieve a final Tween® 80 concentration that is non-toxic to your cells (e.g., start with a final concentration of 0.01% to 0.05%).

  • Add the Compound to the Surfactant-Containing Medium: a. Pre-warm the medium containing the desired final concentration of Tween® 80 to 37°C. b. While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired compound concentration. c. Ensure the final DMSO concentration remains within the tolerated limit for your cells.

  • Important Considerations: a. Vehicle Control: It is essential to have a vehicle control that contains the same final concentrations of both DMSO and Tween® 80 as your experimental conditions to account for any effects of the solvents and surfactant on the cells. b. Cytotoxicity Testing: Before conducting your main experiment, it is highly recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of Tween® 80 concentrations to determine the non-toxic working range for your specific cell line.

Visualizations

experimental_workflow Workflow for Preparing this compound for In Vitro Assays start Start: this compound powder stock_prep Prepare High-Concentration Stock Solution in DMSO (e.g., 10-50 mM) start->stock_prep dissolution_check Ensure Complete Dissolution (Vortex/Sonicate) stock_prep->dissolution_check dissolution_check->stock_prep Not Dissolved direct_dilution Direct Dilution into Pre-warmed Aqueous Medium dissolution_check->direct_dilution Completely Dissolved precipitation_check Precipitation Observed? direct_dilution->precipitation_check troubleshoot Troubleshooting Strategies precipitation_check->troubleshoot Yes no_precipitation No Precipitation: Proceed with In Vitro Assay precipitation_check->no_precipitation No serial_dilution Use Serial Dilution in Medium troubleshoot->serial_dilution cosolvent Add Co-solvent (e.g., PEG 400) troubleshoot->cosolvent surfactant Use Surfactant (e.g., Tween® 80) troubleshoot->surfactant vehicle_control Include Appropriate Vehicle Control(s) no_precipitation->vehicle_control

Caption: Decision workflow for preparing this compound solutions.

signaling_pathway_placeholder Logical Relationships in Solubility Enhancement compound This compound (Highly Lipophilic) stock Concentrated Stock Solution compound->stock dmso DMSO (Organic Co-solvent) dmso->stock dilution Dilution stock->dilution aqueous Aqueous Medium (e.g., Cell Culture Medium) aqueous->dilution precipitation Precipitation (Low Aqueous Solubility) dilution->precipitation soluble_complex Solubilized Compound (Stable in Aqueous Medium) dilution->soluble_complex with aid of: surfactant Surfactant (e.g., Tween® 80) (Forms Micelles) surfactant->soluble_complex

Caption: Logical relationships in the solubilization of a hydrophobic compound.

References

overcoming matrix effects in LC-MS/MS analysis of tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of tris[4-(2-methylpropyl)phenyl] phosphate and related organophosphorus compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development and sample analysis.

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, which is often analyzed in complex matrices like plasma, sediment, or tissue, these effects can lead to ion suppression or, more rarely, enhancement.[2][3] This interference compromises the accuracy, precision, and sensitivity of the analysis by causing poor reproducibility and inaccurate quantification.[4] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[2][5]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The post-column infusion method is a widely used qualitative technique to identify matrix effects.[6][7] This involves infusing a constant flow of the analyte standard into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at specific retention times indicates the presence of ion suppression or enhancement zones in the chromatogram.[7] A quantitative assessment can be performed by comparing the peak area of an analyte spiked into a post-extraction blank sample matrix to the peak area of the analyte in a neat solution.[1]

Q3: My analyte signal is significantly suppressed. What are the primary strategies to resolve this?

A3: There are two main approaches to combat matrix effects: either minimize the interfering components or compensate for their effect.[1][4]

  • Minimization Strategies: Focus on removing interferences before they enter the mass spectrometer. This includes:

    • Optimizing Sample Preparation: Employing more effective cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simpler methods like Protein Precipitation (PPT).[8][9]

    • Improving Chromatographic Separation: Modifying the LC method (e.g., adjusting the gradient, changing the mobile phase, or using a different column) to separate the analyte from matrix components.[6] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide better resolution and reduce co-elution.[8][10]

  • Compensation Strategies: Use a corrective tool to account for signal variability. This includes:

    • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for compensation. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The consistent ratio of the analyte to the SIL-IS allows for accurate quantification.[6][11]

    • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[9]

Below is a troubleshooting workflow to guide your decision-making process.

G Troubleshooting Workflow for Matrix Effects start Signal Suppression or Poor Reproducibility Observed check_prep Is Sample Preparation Adequate? start->check_prep improve_prep Improve Sample Cleanup: - Switch from PPT to SPE/LLE - Optimize SPE wash/elution steps check_prep->improve_prep No check_chrom Is Chromatographic Separation Optimal? check_prep->check_chrom Yes end_node Re-evaluate Method Performance improve_prep->end_node improve_chrom Improve Chromatography: - Adjust gradient profile - Change mobile phase pH/organic solvent - Use a different column (e.g., UPLC) check_chrom->improve_chrom No use_is Is a Co-eluting Internal Standard Being Used? check_chrom->use_is Yes improve_chrom->end_node implement_is Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) use_is->implement_is No use_is->end_node Yes (SIL-IS) matrix_match Use Matrix-Matched Calibration Standards implement_is->matrix_match matrix_match->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

Q4: Which sample preparation technique is most effective for reducing matrix effects from biological samples?

A4: The choice of sample preparation is critical. Protein precipitation (PPT) is often the least effective method, as it leaves many matrix components, like phospholipids, in the final extract, leading to significant matrix effects.[8] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) provide much cleaner extracts.[8][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences and dramatically reducing matrix effects.[8]

Q5: Is it possible to find a commercially available stable isotope-labeled internal standard for this compound?

A5: While a specific SIL-IS for the this compound isomer may be difficult to source, related labeled organophosphorus flame retardants are available. For example, Deuterium-labeled triphenyl phosphate (D15-TPP) has been successfully used as an internal standard for the analysis of related isopropylated triphenyl phosphates.[12] It is crucial to verify that the chosen internal standard co-elutes with the analyte and behaves similarly during ionization to provide reliable correction.[13] If a direct SIL-IS is unavailable, a structural analog can be used, but a SIL-IS is always the preferred choice.[10]

Q6: Can simply diluting my sample extract solve the matrix effect problem?

A6: Yes, diluting the sample can be a simple and effective strategy to reduce matrix effects.[1][7] This approach lowers the concentration of interfering components introduced into the ion source. However, this is only feasible if the analyte concentration is high enough to remain above the limit of quantification (LOQ) after dilution.[6] This strategy may not be suitable for trace-level analysis where maximum sensitivity is required.

Quantitative Data Summary

The effectiveness of different sample preparation techniques in reducing matrix components from biological plasma is summarized below.

Sample Preparation MethodEffectiveness in Removing PhospholipidsAnalyte RecoveryKey Advantages / Disadvantages
Protein Precipitation (PPT) LowHighAdvantage: Fast, simple, and inexpensive. Disadvantage: Results in significant matrix effects due to residual components.[8]
Liquid-Liquid Extraction (LLE) HighVariable (can be low for polar analytes)Advantage: Provides clean extracts.[8] Disadvantage: Can have lower recovery for certain analytes; more labor-intensive.
Reversed-Phase SPE Moderate to HighGoodAdvantage: Cleaner extracts than PPT.[8] Disadvantage: May not remove all polar interferences.
Mixed-Mode SPE Very HighGood to HighAdvantage: Dramatically reduces matrix components, leading to minimal matrix effects.[8] Disadvantage: More complex method development.

Experimental Protocols

Here are detailed protocols for common sample preparation techniques used to minimize matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

Principle: This protocol uses a mixed-mode SPE cartridge to selectively retain the analyte while allowing matrix components to be washed away. The purified analyte is then eluted with a strong solvent.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric mixed-mode cation exchange)

  • SPE vacuum manifold

  • Human plasma sample

  • Internal Standard (e.g., D15-TPP) spiking solution

  • Reagents: Formic acid, Methanol (MeOH), Acetonitrile (ACN), Deionized water

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 0.1% Formic acid in Water

  • Wash Solvent: 0.1% Formic acid in 10% Methanol/Water

  • Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50)

  • Centrifuge, collection tubes, evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples. To 200 µL of plasma, add 20 µL of the internal standard spiking solution. Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Place the SPE cartridge on the manifold. Pass 1 mL of Methanol through the cartridge.

  • Equilibration: Pass 1 mL of 0.1% Formic acid in Water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a flow rate of approximately 1 mL/min.

  • Washing: Pass 1 mL of the Wash Solvent through the cartridge to remove residual interferences. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Place clean collection tubes inside the manifold. Add 1 mL of the Elution Solvent to the cartridge and apply a gentle vacuum to elute the analyte.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile/Water) for LC-MS/MS analysis.

G Solid-Phase Extraction (SPE) Workflow cluster_0 SPE Cartridge Steps condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Aqueous Solution) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute (Collect Analyte) wash->elute

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

Principle: This protocol separates the analyte from the aqueous matrix based on its differential solubility in two immiscible liquids (an aqueous phase and an organic solvent).

Materials:

  • Aqueous sample (e.g., water, buffer)

  • Internal Standard spiking solution

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • pH adjustment reagents (e.g., HCl, NaOH) if necessary

  • Glass centrifuge tubes with screw caps

  • Vortex mixer, centrifuge, evaporator

Procedure:

  • Sample Preparation: To 1 mL of the aqueous sample in a glass tube, add 20 µL of the internal standard spiking solution.

  • pH Adjustment (if required): Adjust the pH of the sample to optimize the partitioning of this compound into the organic phase. As a neutral compound, pH adjustment may not be critical but can help minimize extraction of acidic/basic interferences.

  • Extraction: Add 3 mL of MTBE to the tube. Cap the tube securely.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation between the aqueous (bottom) and organic (top) layers.

  • Collection: Carefully transfer the top organic layer to a clean tube using a glass Pasteur pipette, being careful not to disturb the aqueous layer.

  • Dry-down and Reconstitution: Evaporate the collected organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Logic for Strategy Selection

The decision to either minimize or compensate for matrix effects depends heavily on the analytical goals, particularly the required sensitivity.

G Strategy Selection for Overcoming Matrix Effects start Matrix Effects Detected sensitivity Is High Sensitivity Crucial for the Assay? start->sensitivity minimize Primary Goal: MINIMIZE Matrix Effects sensitivity->minimize Yes compensate Primary Goal: COMPENSATE for Matrix Effects sensitivity->compensate No / Or as a complementary approach minimize_actions Actions: • Optimize Sample Cleanup (SPE/LLE) • Improve Chromatographic Separation • Adjust MS Parameters minimize->minimize_actions compensate_actions Actions: • Use Stable Isotope-Labeled Internal Standard (Ideal) • Use Matrix-Matched Calibrants • Method of Standard Addition compensate->compensate_actions

Caption: Decision tree for selecting a strategy to manage matrix effects.

References

Technical Support Center: Optimizing GC-MS for Tris[4-(2-methylpropyl)phenyl] Phosphate Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of tris[4-(2-methylpropyl)phenyl] phosphate (CAS No. 68937-40-6). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) methods for the challenging separation of these complex isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its isomer separation challenging?

A1: this compound is a triaryl phosphate ester used as a flame retardant and plasticizer.[1][2] The commercial product, often referred to by its CAS number 68937-40-6, is not a single compound but a complex mixture of isomers.[3][4] The challenge arises from the structural similarity of these isomers, which include variations in the number and position of the isobutyl (2-methylpropyl) groups on the phenyl rings. These can include mono-, di-, and tri-substituted phenyl phosphate esters, as well as positional isomers (ortho-, meta-, para-), leading to very similar boiling points and polarities, making chromatographic separation difficult.[4][5]

Q2: What type of GC column is best suited for separating these isomers?

A2: The choice of stationary phase is the most critical factor for isomer separation.[6]

  • Initial Screening: A standard, non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is a good starting point for general organophosphate analysis.[7] These columns separate analytes primarily based on boiling point.

  • Enhanced Resolution: For improved separation of structurally similar isomers, a mid-polarity column, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17ms) or a cyanopropyl-based phase, can provide alternative selectivity.[6] These phases introduce dipole-dipole and pi-pi interactions, which can help differentiate isomers based on subtle differences in their structure and polarity. The separation of similar tricresyl phosphate isomers has been successfully demonstrated on such columns.[5]

  • High-Resolution Analysis: For very complex mixtures, longer columns (e.g., 30 m or 60 m) and narrower internal diameters (e.g., 0.18 mm or 0.25 mm) can significantly increase peak efficiency and resolution, although analysis times will be longer.[8][9]

Q3: How can I confirm the identity of the different isomers in my chromatogram?

A3: Isomer identification requires careful analysis of the mass spectra. While many isomers will share the same molecular ion (m/z 494.6 for the tri-isobutyl substituted version), their fragmentation patterns can differ. Look for characteristic fragment ions corresponding to the loss of alkyl chains and substituted phenol groups. For example, a key fragment would be the diphenyl phosphate ion or ions related to mono- or di-alkylated phenyl moieties. Due to the complexity, absolute identification may require authentic reference standards for each specific isomer, which are often not commercially available. In such cases, identification is often tentative and based on elution order and comparison to fragmentation patterns of similar compounds.[10][11]

Q4: Should I use an internal standard for this analysis?

A4: Yes, using an internal standard is highly recommended. Due to potential matrix interference and minor variations in instrument performance, retention times for these closely eluting isomers can shift slightly between runs.[12] An internal standard, ideally a deuterated analog of one of the target isomers or another organophosphate ester with similar chemical properties that is not present in the sample, will help to correct for these variations and ensure accurate and reproducible quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Co-elution of Isomers 1. Inappropriate GC column phase or dimensions. 2. Oven temperature ramp is too fast. 3. Carrier gas flow rate is not optimal. 4. Thick film thickness trapping analytes.1. Column Selection: Switch to a more polar column (e.g., 50% phenyl phase) to introduce different selectivity. Consider a longer column (30m -> 60m) or a smaller internal diameter (0.25mm -> 0.18mm) to increase efficiency. 2. Oven Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min), especially during the elution window of the target isomers. Add an isothermal hold period in that range. 3. Flow Rate: Optimize the carrier gas (Helium) linear velocity. For a 0.25 mm ID column, a flow rate of ~1.0-1.2 mL/min is a good starting point. 4. Film Thickness: Use a column with a standard film thickness (0.25 µm). Thicker films can increase retention but may decrease resolution for high-boiling compounds.
Peak Tailing / Asymmetric Peaks 1. Active sites in the injector liner or column. 2. Column contamination or degradation. 3. Injector temperature is too low.1. Liner Maintenance: Use a deactivated glass wool liner and replace it regularly. Active sites can cause adsorption of the phosphate group. 2. Column Care: Trim the first 10-20 cm from the inlet of the column to remove non-volatile residues. Bake out the column according to the manufacturer's instructions. 3. Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the high-boiling point analytes (e.g., 280-300°C).
Inconsistent Retention Times 1. Fluctuations in carrier gas flow or oven temperature. 2. Leaks in the system. 3. Column is not properly conditioned.1. Instrument Check: Verify that the electronic pressure control (EPC) is functioning correctly and the oven temperature is stable. 2. Leak Check: Perform a system-wide leak check, paying close attention to the injector septum and column fittings. 3. Conditioning: Ensure the column is fully conditioned at its maximum operating temperature before analysis.
Low Signal Intensity / Poor Sensitivity 1. Sub-optimal MS ionization or acquisition parameters. 2. Sample degradation in the injector. 3. Improper sample concentration.1. MS Tuning: Perform a full autotune of the mass spectrometer. For higher sensitivity, consider using Selected Ion Monitoring (SIM) mode, targeting the molecular ion and key fragment ions.[7] 2. Injector Optimization: While a high temperature is needed for vaporization, excessively high temperatures (>320°C) can cause degradation. Analyze a standard at different injector temperatures to find the optimum. 3. Sample Preparation: Ensure the final sample extract is sufficiently concentrated.

Detailed Experimental Protocol

This protocol provides a robust starting point for the GC-MS analysis of this compound isomers. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Sample Preparation (General)

  • Extraction: For solid samples, use a suitable technique like Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a solvent such as dichloromethane or ethyl acetate.[7] For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) may be appropriate.

  • Cleanup: If the sample matrix is complex (e.g., environmental or biological samples), a cleanup step using Florisil or silica gel column chromatography may be necessary to remove interferences.[13]

  • Final Solution: Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or toluene). Add an internal standard at this stage.

2. GC-MS Parameters

The following table summarizes the recommended starting parameters for a standard GC-MS system.

Parameter Recommended Setting Notes
GC System
Injector TypeSplit/SplitlessUse splitless mode for trace analysis to maximize sensitivity.
Injector Temperature280 °CHigh enough to ensure vaporization without thermal degradation.
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.2 mL/min (Constant Flow Mode)Optimize for your column dimensions.
GC Column
Stationary Phase50% Phenyl - 50% MethylpolysiloxaneProvides enhanced selectivity for aromatic isomers.
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessA good starting point for resolution and analysis time.
Oven Program
Initial Temperature100 °C
Initial Hold2 minutes
Ramp 115 °C/min to 250 °CA faster initial ramp to elute lighter compounds.
Ramp 25 °C/min to 310 °CA slower ramp to improve separation of the target isomers.
Final Hold10 minutesTo ensure all high-boiling compounds elute.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard for creating reproducible mass spectra.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
MS Transfer Line290 °CMust be hot enough to prevent analyte condensation.
Acquisition ModeFull Scan (m/z 50-550) & SIMUse Full Scan for initial method development and qualitative analysis. Use SIM for quantitative analysis to increase sensitivity.

3. Common Mass Fragments for Isomer Group Identification

Isomer Group Expected Molecular Ion (M+) Key Fragment Ions (m/z) Notes
Tri(isobutylphenyl) Phosphate494437, 381, 325, 149Loss of one, two, and three isobutyl groups (-57 amu). The ion at m/z 149 can be indicative of a substituted phenoxy group.
Di(isobutylphenyl) Phenyl Phosphate438381, 325, 94Loss of isobutyl groups. The ion at m/z 94 corresponds to the phenol fragment.
Mono(isobutylphenyl) Diphenyl Phosphate382325, 231, 94Loss of the isobutyl group. The ion at m/z 231 corresponds to the diphenyl phosphate fragment.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Extract Solvent Extraction (e.g., ASE, LLE) Sample->Extract Cleanup Matrix Cleanup (e.g., SPE, Florisil) Extract->Cleanup Concentrate Concentrate & Add Internal Standard Cleanup->Concentrate Inject Inject Sample into GC Concentrate->Inject Separate Chromatographic Separation (GC Column & Oven Program) Inject->Separate Detect Ionization & Mass Detection (MS: Scan or SIM mode) Separate->Detect Process Peak Integration & Spectral Analysis Detect->Process Quantify Quantification using Internal Standard Process->Quantify Report Generate Final Report Quantify->Report

Caption: A typical experimental workflow for the GC-MS analysis of complex samples.

Troubleshooting Decision Tree

G Start Problem: Poor Isomer Separation CheckOven Is Oven Ramp Rate Slow Enough (<5°C/min)? Start->CheckOven CheckColumn Are You Using a Mid-Polarity Column? CheckOven->CheckColumn Yes Sol_SlowRamp Solution: Decrease Ramp Rate or Add Isothermal Hold CheckOven->Sol_SlowRamp No CheckLength Is Column Length Sufficient (≥30m)? CheckColumn->CheckLength Yes Sol_ChangeColumn Solution: Switch to a 50% Phenyl or Similar Phase CheckColumn->Sol_ChangeColumn No CheckFlow Is Carrier Gas Flow Optimal (~1.2 mL/min)? CheckLength->CheckFlow Yes Sol_LongerColumn Solution: Use a Longer Column (e.g., 60m) CheckLength->Sol_LongerColumn No CheckFlow->Start Yes, Problem Persists. Re-evaluate Sample Prep. Sol_OptimizeFlow Solution: Perform a Flow Rate Optimization Study CheckFlow->Sol_OptimizeFlow No

Caption: A decision tree for troubleshooting poor chromatographic separation of isomers.

References

preventing degradation of tris[4-(2-methylpropyl)phenyl] phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tris[4-(2-methylpropyl)phenyl] phosphate during sample preparation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental workflows, leading to the degradation of the target analyte.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary causes of this compound degradation during sample preparation?

    A1: The main factors contributing to the degradation of this compound are hydrolysis, thermal stress, and photodegradation.[1][2][3] The phosphate ester bonds are susceptible to cleavage under acidic or alkaline conditions, at elevated temperatures, and upon exposure to UV light.

  • Q2: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

    A2: Lower than expected concentrations are often a result of degradation during sample handling and preparation. Review your protocol for potential exposure to high temperatures, direct sunlight or UV sources, and strong acids or bases. In aqueous samples, hydrolysis can lead to the formation of diaryl and monoaryl phosphates, reducing the concentration of the parent compound.[1]

  • Q3: What are the recommended storage conditions for samples containing this compound?

    A3: To ensure stability, samples should be stored in a cool, dark place, such as a refrigerator at approximately 4°C.[4] For long-term storage, freezing at -28°C is also a suitable option.[4] It is crucial to store samples in sealed containers to prevent contamination and evaporation of solvents.

  • Q4: Which analytical techniques are best suited for the analysis of this compound?

    A4: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of this compound, especially at low concentrations.[1] For structural confirmation, particularly to distinguish between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]

  • Q5: How can I minimize matrix effects when analyzing complex environmental or biological samples?

    A5: Solid-phase extraction (SPE) is a widely used and effective technique for both extracting and pre-concentrating this compound from complex matrices, thereby minimizing interferences.[1] The choice of SPE sorbent is critical; hydrophilic-lipophilic balanced (HLB) sorbents are often effective for a broad range of organic compounds, including organophosphate esters.[1]

Experimental Protocols

Protocol: Extraction and Analysis of this compound from Aqueous Samples with Minimized Degradation

This protocol outlines a method for the extraction and analysis of this compound from water samples, with a focus on preventing analyte degradation.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to protect from light.
  • Immediately after collection, adjust the sample pH to a neutral range (pH 6-8) using a suitable buffer to minimize acid- or base-catalyzed hydrolysis.
  • Store samples at 4°C and analyze as soon as possible, preferably within 48 hours.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
  • Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

3. Sample Concentration:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. Avoid high temperatures to prevent thermal degradation.

4. Analysis by GC-MS:

  • Transfer the concentrated sample to a GC vial.
  • Analyze the sample using a gas chromatograph coupled with a mass spectrometer.
  • Suggested GC-MS parameters:
  • Injection Volume: 1 µL
  • Inlet Temperature: 250°C
  • Carrier Gas: Helium
  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

Data Presentation

Table 1: Factors Influencing the Degradation of Organophosphate Esters (OPEs) and Recommended Prevention Strategies.

FactorPotential Impact on this compoundPrevention Strategy
pH Increased hydrolysis at acidic and alkaline pH, leading to the formation of diaryl and monoaryl phosphates.[1]Maintain sample pH in the neutral range (6-8) using buffers.
Temperature Thermal degradation can occur at elevated temperatures, leading to bond cleavage.[2]Store samples at low temperatures (e.g., 4°C) and avoid heating during sample preparation.[4]
Light Exposure Photodegradation can be initiated by UV radiation, leading to the breakdown of the molecule.[1]Use amber glassware and protect samples from direct sunlight or other UV sources.
Oxidizing Agents Oxidation can lead to the formation of various oxidized phenyl phosphates.[5]Avoid contact with strong oxidizing agents during sample preparation and storage.

Visualizations

G Troubleshooting Workflow for Low Analyte Recovery start Low Recovery of this compound Observed check_protocol Review Sample Preparation Protocol start->check_protocol check_ph Was Sample pH Neutral (6-8)? check_protocol->check_ph adjust_ph Adjust pH of Future Samples check_ph->adjust_ph No check_temp Were Samples Exposed to High Temperatures? check_ph->check_temp Yes adjust_ph->check_temp control_temp Store Samples at 4°C and Avoid Heating check_temp->control_temp Yes check_light Were Samples Exposed to UV Light? check_temp->check_light No control_temp->check_light protect_light Use Amber Vials and Protect from Light check_light->protect_light Yes check_extraction Was SPE Performed Correctly? check_light->check_extraction No protect_light->check_extraction optimize_spe Optimize SPE Protocol (e.g., sorbent, solvents) check_extraction->optimize_spe No end Re-analyze Samples Following Optimized Protocol check_extraction->end Yes optimize_spe->end

Caption: Troubleshooting workflow for low analyte recovery.

G Proposed Degradation Pathway of this compound TMPP This compound DiAPP bis[4-(2-methylpropyl)phenyl] phosphate TMPP->DiAPP Hydrolysis/Thermal/Photo-degradation MonoAPP mono[4-(2-methylpropyl)phenyl] phosphate DiAPP->MonoAPP Hydrolysis/Thermal/Photo-degradation Phenol 4-(2-methylpropyl)phenol DiAPP->Phenol Side Product MonoAPP->Phenol Side Product Phosphate Phosphate MonoAPP->Phosphate Final Product

Caption: Proposed degradation pathway of the target analyte.

References

Technical Support Center: Synthesis and Purification of Tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of tris[4-(2-methylpropyl)phenyl] phosphate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Synthesis Step 1: Friedel-Crafts Alkylation of Phenol

Problem 1: Low yield of 4-(2-methylpropyl)phenol.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Maintain the reaction temperature between 50-80°C to favor the formation of the para-substituted product.[1]
Incorrect Molar Ratio of Reactants Use an excess of the aromatic reactant (phenol) to minimize polyalkylation.
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃, H₂SO₄) is fresh and anhydrous. Moisture can deactivate the catalyst.
Poor Mixing Ensure vigorous stirring to promote efficient contact between the reactants and the catalyst.

Problem 2: Formation of significant amounts of ortho-isomer and polyalkylated byproducts.

Potential CauseRecommended Solution
Kinetic vs. Thermodynamic Control Initially, ortho and para substitution occur at similar rates. Allowing the reaction to proceed for a longer duration at an appropriate temperature can favor the formation of the more thermodynamically stable para-isomer.[1]
High Catalyst Concentration A high catalyst concentration can promote polyalkylation. A catalyst concentration of 3–10 mol% is a suggested starting point for laboratory-scale synthesis.[1]
Reaction Temperature Too High Excessively high temperatures can lead to undesired side reactions. Adhere to the recommended temperature range.
Synthesis Step 2: Phosphorylation of 4-(2-methylpropyl)phenol

Problem 3: Low yield of this compound.

Potential CauseRecommended Solution
Incomplete Reaction Ensure a 3:1 molar ratio of 4-(2-methylpropyl)phenol to phosphorus oxychloride (POCl₃) is used.[1] The reaction can be driven to completion by removing the HCl byproduct, for example, by conducting the reaction in the presence of a suitable base like pyridine or by sparging with an inert gas.
Hydrolysis of POCl₃ POCl₃ is highly sensitive to moisture. The reaction should be carried out under anhydrous conditions using dry solvents and glassware. Hydrolysis of POCl₃ leads to the formation of phosphoric acid and reduces the amount of reactant available for the desired reaction.
Side Reactions The formation of pyrophosphate byproducts can occur. Controlling the reaction temperature and the rate of addition of POCl₃ can help minimize these side reactions.

Problem 4: Product is difficult to purify and contains acidic impurities.

Potential CauseRecommended Solution
Residual HCl and Partially Reacted Intermediates After the reaction, the crude product should be washed with a dilute acid (e.g., HCl) to remove any remaining catalyst, followed by a wash with a dilute base (e.g., NaOH) to neutralize any acidic byproducts like HCl and partially hydrolyzed phosphate esters. Finally, wash with water to remove salts.
Formation of Acid-Producing Impurities Blowing steam through the crude reaction mixture at elevated temperatures (120-190°C) can help decompose and remove halogen-containing and other acid-producing impurities.
Purification

Problem 5: Difficulty in obtaining high-purity this compound.

Potential CauseRecommended Solution
Ineffective Purification Method For laboratory-scale purification, column chromatography is often effective. Use silica gel or alumina as the stationary phase. A non-polar solvent or a mixture of non-polar and slightly polar solvents (e.g., hexane/ethyl acetate) can be used as the mobile phase. The less polar product will elute before more polar impurities.
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try adjusting the solvent system polarity or using a different stationary phase. Gradient elution may also improve separation.
Product is an oil or does not crystallize If the product is an oil, it may be due to the presence of isomeric impurities or residual solvent. High vacuum distillation can be an effective purification method for non-volatile oils. For crystallization, a systematic solvent screen is recommended. Start with common solvents like ethanol, methanol, acetonitrile, or cyclohexane.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation
  • To a stirred solution of phenol in a suitable solvent (or neat), add the Lewis acid catalyst (e.g., AlCl₃, 3-10 mol%) at room temperature under an inert atmosphere.

  • Cool the mixture to the desired reaction temperature (e.g., 50°C).

  • Slowly add isobutylene gas or a solution of isobutylene in a suitable solvent.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-(2-methylpropyl)phenol by vacuum distillation or column chromatography.

General Protocol for Phosphorylation
  • In a flask equipped with a stirrer, dropping funnel, and a condenser connected to a system for HCl removal (e.g., a bubbler with a basic solution), dissolve three equivalents of 4-(2-methylpropyl)phenol in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere. A base such as pyridine can also be used as a solvent and HCl scavenger.

  • Slowly add one equivalent of phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic, so maintain the desired temperature with a cooling bath if necessary.

  • After the addition is complete, heat the reaction mixture (e.g., reflux) to drive the reaction to completion. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Wash the crude product with dilute HCl, then with dilute NaOH, and finally with water.

  • Dry the organic product and purify it by column chromatography, recrystallization, or vacuum distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_phosphorylation Step 2: Phosphorylation cluster_purification Purification Phenol Phenol Alkylation Alkylation Reaction Phenol->Alkylation Isobutylene Isobutylene Isobutylene->Alkylation Catalyst1 Lewis Acid (e.g., AlCl₃) Catalyst1->Alkylation Crude_Precursor Crude 4-(2-methylpropyl)phenol Alkylation->Crude_Precursor Precursor 4-(2-methylpropyl)phenol Crude_Precursor->Precursor Purification Phosphorylation Phosphorylation Reaction Precursor->Phosphorylation POCl3 POCl₃ POCl3->Phosphorylation Crude_Product Crude this compound Phosphorylation->Crude_Product Washing Washing Crude_Product->Washing Chromatography Column Chromatography Washing->Chromatography Recrystallization Recrystallization/ Distillation Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Purity & Molar Ratios Low_Yield->Check_Reagents Yes Optimize_Washing Optimize Washing Steps (Acid/Base/Water) Impure_Product->Optimize_Washing Yes Successful_Product Successful Product Impure_Product->Successful_Product No Check_Conditions Verify Reaction Temperature & Time Check_Reagents->Check_Conditions Check_Catalyst Check Catalyst Activity Check_Conditions->Check_Catalyst Check_Catalyst->Low_Yield Optimize_Chroma Optimize Chromatography (Solvent/Stationary Phase) Optimize_Washing->Optimize_Chroma Try_Recrystallization Attempt Recrystallization with Different Solvents Optimize_Chroma->Try_Recrystallization Try_Recrystallization->Impure_Product

Caption: Logical workflow for troubleshooting synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from both the alkylation and phosphorylation steps. In the Friedel-Crafts alkylation, you may find unreacted phenol, the ortho-isomer of 4-(2-methylpropyl)phenol, and polyalkylated phenols. During phosphorylation, impurities can include unreacted 4-(2-methylpropyl)phenol, partially phosphorylated intermediates (e.g., diphenyl and monophenyl phosphate chlorides), and hydrolysis products like phosphoric acid.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both reactions. For more quantitative analysis, gas chromatography (GC) can be used for the alkylation step, and high-performance liquid chromatography (HPLC) is suitable for the phosphorylation step. For purity assessment of the final product, quantitative ¹H and ³¹P NMR spectroscopy are powerful techniques.

Q3: What safety precautions should I take when working with phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is thoroughly dried before use to prevent vigorous reactions.

Q4: Can I use a different phosphorylating agent instead of POCl₃?

A4: While POCl₃ is the most common phosphorylating agent for this type of synthesis, other reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) followed by oxidation can also be used. However, reaction conditions will need to be adjusted accordingly.

Q5: My final product is a persistent oil. How can I induce crystallization?

A5: If the product is an oil, it may be due to impurities. Further purification by column chromatography might be necessary. To induce crystallization, you can try several techniques:

  • Solvent Screening: Attempt to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexane, pentane) dropwise until turbidity is observed.

  • Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface.

  • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution.

  • Cooling: Slowly cool the solution in a refrigerator or freezer.

Q6: What is the expected yield for this synthesis?

References

minimizing interference in NMR analysis of tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Analysis of Tris[4-(2-methylpropyl)phenyl] Phosphate

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and resolve common issues encountered during the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Category 1: Sample Preparation & Handling

Q1: What is the recommended sample concentration for the NMR analysis of this compound?

A1: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For ¹³C or ³¹P NMR, which are less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2] However, be aware that highly concentrated solutions of this compound may be viscous, which can lead to peak broadening.[1][3] If you observe broad lines, try using a more dilute sample.[4]

Q2: How do I choose the right deuterated solvent?

A2: The primary consideration is the solubility of your compound. This compound is a non-polar compound, so solvents like chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), or acetone-d₆ are good starting points.[4] The choice of solvent can also be used to resolve overlapping signals, as different solvents can induce changes in chemical shifts.[4][5] For instance, aromatic solvents like benzene-d₆ often cause different chemical shift patterns compared to chloroform-d.[4] Protic solvents should be used with caution for ³¹P NMR, as they can cause significant downfield shifts due to hydrogen bonding.[6]

Q3: My compound is not dissolving completely. What should I do?

A3: Incomplete dissolution will lead to poor magnetic field homogeneity and broad spectral lines.[1][7] To improve solubility, you can gently heat the sample or use a vortex mixer.[8] It is often best to dissolve the sample in a small vial before transferring it to the NMR tube.[2] If solubility issues persist, you may need to switch to a different deuterated solvent.[4]

Q4: How can I remove particulate matter from my sample?

A4: All samples should be filtered to remove solid particles, as they disrupt the magnetic field homogeneity and cause significant line broadening.[1][7] An effective method is to filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean NMR tube.[1] Do not use cotton wool, as it can be dissolved by many common NMR solvents.[1]

Category 2: Common Spectral Artifacts & Interferences

Q1: I see unexpected peaks in my ¹H NMR spectrum. What are they?

A1: Unexpected signals often originate from common laboratory contaminants. These include residual protons in the deuterated solvent (e.g., CHCl₃ in CDCl₃), water (H₂O), or acetone from cleaning glassware.[9] It is helpful to be familiar with the chemical shifts of these common impurities to avoid misinterpreting your spectrum.[9][10] Some compounds can also retain solvents like ethyl acetate very strongly, which may require specific removal procedures.[4]

Q2: Why are the peaks in my spectrum broad?

A2: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous. This is the most common cause and affects all peaks in the spectrum.[4][11]

  • High Sample Concentration/Viscosity: As mentioned, viscous solutions slow molecular tumbling, leading to shorter relaxation times (T2) and broader peaks.[3][8]

  • Presence of Particulate Matter: Suspended solids disrupt field homogeneity.[1][7]

  • Paramagnetic Impurities: The presence of paramagnetic metals or dissolved oxygen can cause significant line broadening.[11] Degassing the sample using a freeze-pump-thaw technique can remove dissolved oxygen.[1]

  • Chemical Exchange: If the molecule is undergoing conformational changes or exchanging protons (e.g., with trace water) on the NMR timescale, the corresponding peaks can broaden.[3][7]

Q3: My baseline is distorted. How can I fix it?

A3: A distorted baseline is typically a result of improper data processing, specifically the phasing correction. Re-processing the spectrum with careful manual phase correction usually resolves this issue. It can also be a sign of very broad signals (e.g., from polymers or aggregates) that are difficult to phase correctly or an indication of a problem with the spectrometer's receiver gain settings.

Q4: I'm observing spinning sidebands. What are they and how can I minimize them?

A4: Spinning sidebands are small satellite peaks that appear symmetrically on either side of a large signal. They are caused by an inhomogeneous magnetic field in the transverse (X, Y) plane when the sample is spinning.[12] To minimize them, you can improve the X and Y shims or turn off the sample spinner.[11] Modern spectrometers often have excellent homogeneity, making spinning unnecessary for most routine analyses.[13]

Category 3: ³¹P NMR Specific Issues

Q1: How do solvent choices affect my ³¹P NMR chemical shifts?

A1: The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, which is influenced by the solvent.[6] In aprotic solvents, changes in chemical shifts are generally minor and may correlate with the solvent's dielectric constant.[6] However, in protic solvents (like methanol-d₄ or D₂O), the ³¹P signal can shift significantly downfield due to hydrogen bonding interactions with the phosphate oxygen atoms.[6] Explicit solvent effects can be indispensable for obtaining accurate ³¹P NMR shifts.[14]

Q2: I need to perform quantitative ³¹P NMR (qNMR). How should I prepare my sample and select an internal standard?

A2: For accurate quantification, an internal standard is crucial.[15] The ideal standard should:

  • Be stable and not react with your sample.

  • Have a single, sharp ³¹P signal that is well-resolved from the analyte signals.[13]

  • Be accurately weighed.

  • Have a known purity.

Triphenyl phosphate and phosphonoacetic acid are commonly used as internal standards for ³¹P qNMR.[15][16] To ensure accurate integration, a long relaxation delay (d1) should be used during acquisition to allow for complete T1 relaxation of both the analyte and standard phosphorus nuclei.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.

Methodology:

  • Weigh Sample: Accurately weigh the required amount of the compound (e.g., 10 mg for ¹H NMR, 50 mg for ³¹P NMR) into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[2]

  • Dissolve: Vortex or gently swirl the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.[8]

  • Filter: Take a clean Pasteur pipette and plug it with a small amount of glass wool.[1]

  • Transfer: Use the filter pipette to transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.[1][2]

  • Check Height: Ensure the liquid height in the NMR tube is sufficient to cover the instrument's receiver coils (typically 4-5 cm).[7][8]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[8]

G Diagram 1: Experimental Workflow for NMR Sample Preparation A 1. Weigh Sample B 2. Add Deuterated Solvent A->B C 3. Dissolve Sample (Vortex/Heat) B->C D 4. Filter into NMR Tube via Glass Wool C->D E 5. Adjust Sample Height D->E F 6. Cap and Clean Tube E->F G Ready for Analysis F->G

Caption: Diagram 1: Experimental Workflow for NMR Sample Preparation.

Guide 2: Troubleshooting Poor Spectral Quality

Use this guide to diagnose and resolve common issues related to poor NMR spectral quality, such as broad or distorted peaks.

G Diagram 2: Troubleshooting Logic for Broad NMR Peaks Start Broad Peaks Observed? Shim Are all peaks broad and distorted? Start->Shim Yes Good Spectrum OK Start->Good No ReShim Action: Re-shim the magnet. Shim->ReShim Yes Concentration Is the sample very concentrated/viscous? Shim->Concentration No (or shimming didn't help) Bad Problem Persists ReShim->Bad Dilute Action: Prepare a more dilute sample. Concentration->Dilute Yes Particulates Is the solution cloudy or were solids present? Concentration->Particulates No Dilute->Bad Filter Action: Re-prepare sample and filter carefully. Particulates->Filter Yes Paramagnetic Action: Check for paramagnetic impurities. Degas sample. Particulates->Paramagnetic No Filter->Bad

Caption: Diagram 2: Troubleshooting Logic for Broad NMR Peaks.

Data Presentation Tables

Table 1: Recommended Sample Parameters for this compound

Parameter¹H NMR¹³C NMR³¹P NMR
Concentration 5-25 mg / 0.7 mL[1]50-100 mg / 0.7 mL[2]50-100 mg / 0.7 mL
Typical Scans 8-16512-204864-256
Relaxation Delay (d1) 1-2 s2-5 s5-10 s (up to 30s for qNMR)

Table 2: ¹H Chemical Shifts (δ, ppm) of Common Laboratory Impurities

CompoundCDCl₃Acetone-d₆Benzene-d₆DMSO-d₆
Water 1.562.840.403.33
Acetone 2.172.051.552.09
Dichloromethane 5.305.664.785.76
Ethyl Acetate 2.05, 4.12, 1.261.96, 4.05, 1.191.63, 3.88, 0.901.99, 4.03, 1.15
Hexane 0.88, 1.260.88, 1.270.90, 1.290.85, 1.24
Toluene 2.36, 7.17-7.292.32, 7.18-7.322.11, 7.01-7.102.30, 7.17-7.27
Residual Solvent7.262.057.162.50
(Data compiled from multiple sources)[4][9][10]

Table 3: Properties of Common Deuterated Solvents

SolventFormulaResidual ¹H Peak (ppm)Key Characteristics
Chloroform-d CDCl₃7.26Good general-purpose solvent for non-polar to moderately polar compounds.
Acetone-d₆ (CD₃)₂CO2.05More polar than chloroform; good for resolving overlapping peaks.[4]
Benzene-d₆ C₆D₆7.16Aromatic solvent; induces significant shifts (ASIS effect), useful for spectral simplification.[4]
DMSO-d₆ (CD₃)₂SO2.50High boiling point, very polar; useful for poorly soluble compounds but difficult to remove.[4]
Methanol-d₄ CD₃OD3.31, 4.87 (OH)Protic solvent; can exchange with labile protons (OH, NH) and affect ³¹P shifts.[6]

Table 4: Suitable Internal Standards for ³¹P qNMR

Internal StandardStructureTypical Chemical Shift (ppm)Solubility
Triphenyl phosphate (C₆H₅O)₃PO~ -18 (in CDCl₃)[16]Soluble in most organic solvents
Phosphonoacetic acid HOOCCH₂PO(OH)₂~ 15 (in D₂O)[16]Soluble in water/polar solvents
Ammonium dihydrogen phosphate NH₄H₂PO₄~ 3 (in D₂O)[16]Water soluble
(Selection depends on the analyte's solubility and chemical shift)

References

selecting the appropriate SPE sorbent for tris[4-(2-methylpropyl)phenyl] phosphate extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate Solid Phase Extraction (SPE) sorbent for the efficient extraction of tris[4-(2-methylpropyl)phenyl] phosphate. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for SPE sorbent selection?

A: Understanding the analyte's chemical properties is the first step in developing a successful SPE method.[1] this compound is a large organophosphate ester.[2] Its structure, featuring a central phosphate group and three non-polar isobutylphenyl groups, dictates its behavior.[2] Key properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValue / DescriptionImplication for SPE
Molecular Formula C₃₀H₃₉O₄P[2][3]Indicates a large, organic molecule.
Molecular Weight ~494.6 g/mol [4]A relatively large molecule that will interact strongly with sorbents.
Structure Three isobutylphenyl groups attached to a phosphate ester.[2]The molecule is highly non-polar and hydrophobic due to the alkylated phenyl groups.
Polarity Non-polar / HydrophobicBest retained by non-polar sorbents from polar sample matrices (Reversed-Phase SPE).[5]
Water Solubility Very low (e.g., 0.002 mg/L)[4]Strong affinity for non-polar sorbents when extracted from aqueous samples.
Functional Groups Phosphate ester, aromatic (phenyl) rings, alkyl chains.Allows for hydrophobic (van der Waals) interactions and potential π-π stacking with appropriate sorbents.

Q2: What is the primary retention mechanism for extracting this compound?

A: The primary retention mechanism for this compound is reversed-phase interaction. Given its highly non-polar and hydrophobic nature, it will be strongly retained by a non-polar stationary phase from a polar (typically aqueous) sample matrix.[5] The interaction is driven by hydrophobic forces (van der Waals interactions) between the analyte's alkylphenyl groups and the sorbent's non-polar functional groups (e.g., C18 chains). Additionally, the presence of phenyl rings in the analyte allows for secondary π-π stacking interactions if an SPE sorbent with aromatic functionality (e.g., Phenyl phase) is used.[6]

Q3: Which specific SPE sorbents are recommended for extracting this compound from aqueous samples?

A: For reversed-phase extraction from aqueous matrices, several sorbents are suitable. The choice depends on the required selectivity and capacity. Polymeric sorbents are often preferred for their high surface area and stability across a wide pH range.[7]

Table 2: Recommended Reversed-Phase SPE Sorbents

Sorbent TypeRetention Mechanism(s)Key Features & Applications
C18 (Octadecyl) Strong HydrophobicThe most common reversed-phase sorbent; provides strong retention for non-polar compounds like organophosphate esters.[8]
Polymeric (e.g., PS-DVB, HLB) Strong HydrophobicHigh capacity, stable from pH 1-14, and excellent for trapping a wide range of compounds. Good for complex matrices.[7]
Phenyl Hydrophobic & π-π StackingOffers alternative selectivity due to π-π interactions with the analyte's aromatic rings.[6] Useful if matrix interferences are an issue with C18.

Q4: When should I consider using Normal-Phase SPE?

A: Normal-Phase SPE is appropriate when your analyte is dissolved in a non-polar, organic solvent and you want to separate it from other non-polar interferences. In this mode, a polar sorbent (like silica or alumina) is used. This is typically not the primary extraction method from aqueous samples but can be an effective secondary clean-up step after the initial reversed-phase extraction and elution. For example, a study on various organophosphate esters used a silica gel/alumina multilayer cartridge for sample cleanup.

Troubleshooting Guide

Problem: Low or No Recovery of Analyte

Possible CauseRecommended Solution
Inappropriate Sorbent The analyte is highly non-polar. For aqueous samples, ensure you are using a reversed-phase sorbent (e.g., C18, Polymeric).
Analyte Breakthrough during Loading - Decrease the sample loading flow rate. - Ensure the sample pH is neutral to prevent any potential hydrolysis. - Do not exceed the sorbent capacity (a general rule is that analyte load should be <5% of the sorbent bed mass).[1]
Incomplete Elution - Use a stronger (more non-polar) elution solvent. Good starting points are acetonitrile, acetone, or dichloromethane. - Increase the volume of the elution solvent. Elute with multiple, smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL). - Allow for a soak time of 1-5 minutes where the elution solvent sits in the sorbent bed before final elution.
Sorbent Bed Drying The sorbent bed must not go dry between conditioning and sample loading, as this deactivates the functional groups. Ensure the sorbent remains wetted.

Problem: Poor Reproducibility (High %RSD)

Possible CauseRecommended Solution
Inconsistent Flow Rates Use a vacuum manifold with a pressure gauge or an automated SPE system to maintain consistent flow rates during each step.
Sorbent Channeling Ensure the sorbent is properly conditioned and that sample is loaded slowly and evenly across the top of the sorbent bed. Avoid high pressure that can create channels.
Sample Matrix Variation Ensure all samples are pre-treated consistently. For complex matrices, consider dilution, filtration, or centrifugation prior to SPE.

Problem: High Background or Co-elution of Interferences

Possible CauseRecommended Solution
Insufficient Washing The wash step is critical for removing weakly bound matrix components. Optimize the wash solvent. For reversed-phase, use a solvent that is polar enough to not elute the analyte but strong enough to wash off interferences (e.g., water/methanol mixtures).
Strong Matrix-Sorbent Interaction - Try a different sorbent with alternative selectivity (e.g., switch from C18 to a Phenyl or polymeric phase). - Implement a multi-stage cleanup. For example, perform a reversed-phase extraction, elute the sample, and then process it through a normal-phase cartridge (e.g., Silica) for further cleanup.[9]

Experimental Protocols

Protocol 1: General Reversed-Phase SPE from Aqueous Samples

This protocol provides a starting point for extracting this compound from water samples using a C18 or polymeric reversed-phase cartridge. Optimization may be required based on the specific sample matrix and analytical instrumentation.

Materials:

  • SPE Cartridge: C18 or Polymeric (e.g., HLB), 200 mg / 3 mL

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Elution Solvent: Acetonitrile or Dichloromethane (DCM)

  • SPE Vacuum Manifold

Methodology:

  • Sorbent Conditioning:

    • Pass 3 mL of elution solvent (e.g., DCM) through the cartridge to wet the sorbent and remove impurities.

    • Pass 3 mL of methanol through the cartridge to condition the sorbent functional groups.

    • Pass 3 mL of deionized water through the cartridge to equilibrate the sorbent for the aqueous sample. Crucially, do not allow the sorbent bed to go dry from this point until sample loading is complete.

  • Sample Loading:

    • Load the aqueous sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

    • Dry the sorbent bed thoroughly under full vacuum for 5-10 minutes to remove all water before elution. This step is critical for efficient elution with a non-polar solvent.

  • Elution:

    • Place a collection tube inside the manifold.

    • Add 2 mL of the elution solvent (Acetonitrile or DCM) to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1-2 minutes.

    • Apply a gentle vacuum to slowly pull the solvent through into the collection tube.

    • Repeat with a second 2 mL aliquot of elution solvent for quantitative recovery.

  • Post-Elution:

    • The eluate can now be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by GC-MS or LC-MS).

Visualizations

SPE_Sorbent_Selection start Start: Define Sample Matrix and Analyte matrix_q What is the sample matrix? start->matrix_q polar_matrix Polar Matrix (e.g., Water, Buffer) matrix_q->polar_matrix Polar nonpolar_matrix Non-Polar Matrix (e.g., Hexane, Toluene) matrix_q->nonpolar_matrix Non-Polar rp_spe Use Reversed-Phase (RP) SPE (Non-Polar Sorbent) polar_matrix->rp_spe np_spe Use Normal-Phase (NP) SPE (Polar Sorbent) nonpolar_matrix->np_spe rp_sorbents Recommended RP Sorbents: - C18 (Strongest Hydrophobic) - Polymeric/HLB (High Capacity) - Phenyl (π-π Interactions) rp_spe->rp_sorbents np_sorbents Recommended NP Sorbents: - Silica - Alumina - Florisil (Primarily for cleanup) np_spe->np_sorbents

Caption: Sorbent selection decision tree for this compound.

Caption: Standard workflow for reversed-phase SPE of the target analyte.

References

Technical Support Center: Improving the Thermal Stability of Polymer Formulations Containing Tris[4-(2-methylpropyl)phenyl] Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with polymer formulations containing tris[4-(2-methylpropyl)phenyl] phosphate.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the processing and use of polymer formulations containing this compound.

Q1: After melt compounding our polymer (e.g., PC/ABS) with this compound, we are observing significant yellowing. What is the likely cause and how can we prevent it?

A1: Yellowing during melt processing is a common issue and can be attributed to several factors:

  • Excessive Processing Temperature: Although aryl phosphates like this compound are more thermally stable than their alkyl counterparts, excessively high temperatures can initiate thermal degradation of both the polymer and the additive. The butadiene component in ABS is particularly susceptible to thermal oxidation, which is a primary cause of yellowing.[1][2]

  • Oxidative Degradation: The presence of oxygen at high processing temperatures can lead to the oxidation of the polymer backbone and the phosphate ester itself. This creates chromophores (color-causing groups) that result in a yellow or brownish discoloration.

  • Insufficient Stabilization: this compound is primarily a flame retardant. While it has some processing stability, it is not a dedicated antioxidant. Without an adequate stabilization package, the polymer is vulnerable to thermo-oxidative degradation.

Troubleshooting Steps:

  • Optimize Processing Temperature: Gradually reduce the melt processing temperature to the lowest point that still allows for good flow and mixing.

  • Incorporate an Antioxidant Package: Introduce a synergistic blend of a primary (hindered phenol) and a secondary (phosphite) antioxidant into your formulation. Hindered phenols are excellent radical scavengers for long-term heat stability, while phosphite stabilizers are effective at protecting the polymer during the high-shear, high-heat processing stage.[3][4]

  • Minimize Oxygen Exposure: Use a nitrogen purge during compounding and molding to create an inert atmosphere, reducing the chance of oxidation.

  • Ensure Proper Drying: Moisture can lead to hydrolytic degradation of both the polymer (especially polycarbonate) and the phosphate ester at high temperatures. Ensure all components are thoroughly dried according to the manufacturer's specifications before processing.[5]

Q2: Our final product exhibits brittleness and has lower impact strength than expected after adding this compound. Why is this happening?

A2: A reduction in mechanical properties such as impact strength can result from:

  • Polymer Degradation: The most likely cause is a reduction in the polymer's molecular weight due to chain scission during processing. This can be caused by excessive heat, shear, or the presence of moisture, leading to hydrolysis.

  • Poor Dispersion: If the liquid phosphate ester is not properly dispersed, it can act as a stress concentrator within the polymer matrix, leading to premature failure under impact.

  • Plasticization Effect: While often used as a flame retardant, phosphate esters also act as plasticizers. In some polymer systems, this can alter the morphology and mechanical response, potentially leading to a decrease in certain properties if not formulated correctly.

Troubleshooting Steps:

  • Verify Molecular Weight: Use techniques like Gel Permeation Chromatography (GPC) to compare the molecular weight of the polymer before and after processing to confirm if degradation is occurring.

  • Improve Mixing: Increase the mixing time or use a higher shear screw design during compounding to ensure a homogeneous dispersion of the phosphate ester.

  • Add a Processing Stabilizer: A phosphite co-stabilizer can protect the polymer from degradation during compounding, helping to retain its molecular weight and mechanical properties.

  • Consider a Compatibilizer: In polymer blends (like PC/ABS), a compatibilizer can improve the interfacial adhesion between the different polymer phases, which can be disrupted by additives, thereby improving mechanical performance.

Q3: We are observing "silver streaks" or "splay marks" on the surface of our injection-molded parts. Is the phosphate additive the cause?

A3: Silver streaks are almost always caused by gas interference during the molding process and are not typically a direct result of the phosphate ester itself. However, the additive can indirectly contribute. The primary causes are:

  • Moisture: The most common cause. Any residual moisture in the polymer pellets or additives will turn to steam at processing temperatures, causing surface defects. Polycarbonate is particularly hygroscopic and requires diligent drying.

  • Thermal Decomposition: If the processing temperature is too high, the polymer or additives can start to decompose, releasing volatile gases. This is known as pyrolysis gas.[5]

  • Trapped Air: Air that gets trapped in the melt during injection can also cause these marks.

Troubleshooting Steps:

  • Thoroughly Dry All Materials: Dry the polymer resin and any other powdered additives according to the supplier's recommendations, typically for 2-4 hours at a specified temperature (e.g., 120°C for PC). Verify the moisture content is below the recommended threshold (e.g., <0.02% for PC).

  • Optimize Back Pressure and Screw Speed: Increase the back pressure during plastication to help vent any trapped air or volatiles.

  • Ensure Proper Mold Venting: Check that the mold vents are clean and adequately sized to allow trapped air to escape during injection.

  • Reduce Melt Temperature: If thermal decomposition is suspected, lower the melt temperature to prevent the generation of pyrolysis gases.[5]

Quantitative Data on Thermal Stability Improvement

The addition of a well-chosen stabilizer package can significantly improve the thermal stability of a polymer formulation containing this compound. The following table provides representative Thermogravimetric Analysis (TGA) data for a polycarbonate formulation, illustrating the expected improvements.

FormulationOnset of Decomposition (Td5%) (°C)Temperature of Max. Degradation Rate (Tmax) (°C)Char Yield at 700°C (%)
Polycarbonate (PC)48551524
PC + 10% this compound47050528
PC + 10% this compound + 0.2% Hindered Phenol Antioxidant48051229
PC + 10% this compound + 0.2% Hindered Phenol AO + 0.2% Phosphite Stabilizer49052030

Note: This data is illustrative and represents typical performance. Actual results will vary based on the specific polymer grade, additives, and processing conditions.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal stability of polymer formulations based on ASTM E1131 and ISO 11358 standards.[1][5]

1. Objective: To determine key thermal stability parameters, including the onset temperature of decomposition (Td5%), the temperature of maximum degradation rate (Tmax), and the final char yield.

2. Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (or air, for oxidative stability testing)

  • Analytical balance (sensitivity ±0.01 mg)

  • Sample pans (typically alumina or platinum)

  • Spatula and tweezers

  • Polymer formulation samples (pellets, powder, or film)

3. Sample Preparation:

  • Ensure the polymer sample is representative of the bulk material. If using pellets, it may be beneficial to cryo-mill them into a powder for more uniform heat transfer.

  • Tare a clean, empty TGA pan on the analytical balance.

  • Weigh 5-10 mg of the sample directly into the TGA pan.[6] Ensure the material covers the bottom of the pan in a thin, even layer.[6]

  • Record the exact initial mass of the sample.

4. TGA Instrument Setup and Procedure:

  • Place the sample pan securely onto the TGA's balance mechanism.

  • Set the purge gas. For evaluating thermal stability under inert conditions, use nitrogen at a flow rate of 20-50 mL/min.

  • Set the temperature program:

    • Initial Temperature: 30°C

    • Heating Rate: 10°C/min or 20°C/min (a consistent rate must be used for all comparative tests).

    • Final Temperature: 800°C

  • Start the experiment. The instrument will heat the sample according to the program and continuously record the sample's mass as a function of temperature.

5. Data Analysis:

  • Generate the TGA Curve: Plot the percentage of initial mass remaining (Y-axis) versus temperature (X-axis).

  • Determine Onset of Decomposition (Td5%): Identify the temperature at which the sample has lost 5% of its initial mass. This is a common metric for the start of significant degradation.

  • Generate the DTG Curve: Plot the first derivative of the TGA curve (rate of mass loss) versus temperature.

  • Determine Temperature of Maximum Degradation Rate (Tmax): Identify the temperature at the peak of the Derivative Thermogravimetry (DTG) curve. This represents the point of the fastest decomposition.

  • Determine Char Yield: Record the percentage of mass remaining at a high temperature (e.g., 700°C or 800°C) after the primary degradation events have completed.

Visualizations

Experimental Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis p1 Obtain Polymer Formulation (e.g., Pellets) p2 Cryo-mill into Powder (Optional, for uniformity) p1->p2 p3 Dry Material Thoroughly (e.g., 120°C for 4h) p2->p3 p4 Weigh 5-10 mg of Sample into TGA pan p3->p4 t1 Load Sample into TGA p4->t1 t2 Set N2 Purge (e.g., 50 mL/min) t1->t2 t3 Program Heating Ramp (e.g., 10°C/min to 800°C) t2->t3 t4 Run Experiment & Record Mass vs. Temperature Data t3->t4 a1 Plot TGA Curve (% Mass vs. Temp) t4->a1 a2 Calculate Derivative (DTG) a1->a2 a3 Determine Td5% (Onset Temperature) a1->a3 a5 Determine Char Yield (% Residue at 700°C) a1->a5 a4 Determine Tmax (Peak of DTG curve) a2->a4

Caption: Workflow for TGA analysis of polymer formulations.

Proposed Thermal Degradation Pathway

G cluster_initiation Initiation (Heat, O2) cluster_pathways Primary Degradation Pathways cluster_products Degradation Products cluster_effects Effects on Polymer parent This compound (Parent Molecule) po_cleavage P-O Bond Cleavage parent->po_cleavage co_cleavage C-O Bond Cleavage (Less favored for aryl phosphates) parent->co_cleavage minor pathway init High Processing Temperature + Oxygen/Moisture init->parent acid Phosphoric / Polyphosphoric Acid Derivatives po_cleavage->acid phenols Isobutylated Phenolic Compounds po_cleavage->phenols co_cleavage->acid volatiles Volatile Hydrocarbons co_cleavage->volatiles char Catalyzes Cross-linking & Promotes Char Formation acid->char discolor Formation of Chromophores (Yellowing) phenols->discolor volatiles->discolor

Caption: Proposed degradation pathway for the phosphate ester.

References

troubleshooting poor chromatographic peak shape for tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris[4-(2-methylpropyl)phenyl] phosphate. The information provided aims to address common issues encountered during chromatographic analysis, with a focus on resolving poor peak shape.

Troubleshooting Poor Chromatographic Peak Shape

Poor peak shape in chromatography can significantly impact data quality, leading to inaccurate quantification and reduced resolution. The following guides address common peak shape problems encountered during the analysis of this compound.

Issue 1: Peak Tailing in Reversed-Phase HPLC

Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The phosphate group of the analyte can interact with active silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

    • Solution 1: Lower Mobile Phase pH: Incorporate an acidic modifier into the mobile phase, such as 0.1% formic acid or phosphoric acid, to suppress the ionization of silanol groups. A pH of 2.5-3.0 is often effective.

    • Solution 2: Use a Competing Base: Add a small concentration (e.g., 5 mM) of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to the analyte.

    • Solution 3: Employ an End-Capped Column: Utilize a modern, high-purity, end-capped HPLC column specifically designed to minimize residual silanol activity.

  • Metal Chelation: The phosphate moiety can interact with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or the column packing material.

    • Solution 1: Column Pre-treatment: Before analysis, flush the column with a phosphate buffer to passivate active metal sites.[1]

    • Solution 2: Use a Bio-Inert or PEEK-Lined System: If metal chelation is a persistent issue, consider using an HPLC system with bio-inert or PEEK-lined components to minimize metal contact.

Issue 2: Peak Fronting in Reversed-Phase HPLC

Symptom: The peak for this compound is asymmetrical with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

  • Poor Sample Solubility in Mobile Phase: this compound has very low water solubility (0.002 mg/L).[2] If the initial mobile phase composition is too aqueous, the analyte may not fully dissolve, leading to fronting.

    • Solution 1: Match Sample Solvent to Initial Mobile Phase: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase of the gradient. If using an isocratic method, dissolve the sample directly in the mobile phase.

    • Solution 2: Increase Initial Organic Content: In a gradient method, increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the initial mobile phase to ensure the analyte remains fully dissolved upon injection.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing peak fronting.

    • Solution: Reduce Injection Volume or Sample Concentration: Decrease the amount of analyte injected onto the column by either reducing the injection volume or diluting the sample.

Issue 3: Broad or Split Peaks in GC-MS

Symptom: The peak for this compound is wider than expected or appears as two or more overlapping peaks.

Possible Causes and Solutions:

  • Active Sites in the GC System: The analyte can interact with active sites in the GC inlet liner, column, or transfer line.

    • Solution 1: Use a Deactivated Inlet Liner: Ensure a high-quality, deactivated inlet liner is used. Consider a liner with glass wool that is also deactivated.

    • Solution 2: Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a uniform and inert stationary phase.

  • Improper Injection Technique: A slow or inconsistent injection can lead to band broadening.

    • Solution: Optimize Injection Parameters: Use a fast injection speed and ensure the injection volume is appropriate for the inlet and column dimensions. For this analyte, a splitless injection is often suitable to achieve low detection limits.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A good starting point for method development is a reversed-phase C18 column with a gradient elution. Due to the compound's hydrophobicity, a mobile phase consisting of acetonitrile and water is common. To mitigate peak tailing, it is advisable to acidify the mobile phase with 0.1% formic acid.

Q2: I don't have a pKa value for this compound. How should I select the mobile phase pH?

Q3: Can I use methanol instead of acetonitrile as the organic solvent in my HPLC method?

A3: Yes, methanol can be used as an alternative to acetonitrile. The choice of solvent can affect selectivity, so it may be a useful parameter to adjust during method development if co-elution with other compounds is an issue.

Q4: What type of GC column is recommended for the analysis of this compound?

A4: A low- to mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable choice for the analysis of this and other organophosphate flame retardants.[1]

Q5: My baseline is noisy when analyzing by GC-MS. What could be the cause?

A5: A noisy baseline can be caused by several factors, including column bleed, contamination in the carrier gas or GC system, or a dirty ion source in the mass spectrometer. Ensure you are using a high-quality, low-bleed GC column and high-purity carrier gas. If the problem persists, cleaning the MS ion source may be necessary.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of organophosphate flame retardants, including this compound, in a sample matrix like dust.

Sample Preparation (Dust Sample):

  • Weigh 50 mg of the sieved dust sample into a 15 mL glass tube.

  • Add 4 mL of a hexane/acetone (3:1, v/v) extraction solvent.

  • Vortex for 1 minute, followed by ultrasonication for 30 minutes.

  • Centrifuge the sample at 2400 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process two more times, combining the supernatants.

  • Concentrate the pooled extract under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for analysis.

GC-MS Conditions:

ParameterValue
Gas Chromatograph Agilent 7890 series or equivalent
Mass Spectrometer Agilent 7000 series triple quadrupole or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Mode Splitless
Injection Volume 1.0 µL
Inlet Temperature 290 °C
Oven Program 90°C (hold 1 min), ramp at 15°C/min to 200°C (hold 3 min), ramp at 5°C/min to 250°C, ramp at 15°C/min to 300°C (hold 8 min)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

This protocol is adapted from methodologies for the analysis of organophosphate flame retardants in environmental samples.[1][3][4]

High-Performance Liquid Chromatography (HPLC) Protocol (Starting Point)

HPLC Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Visualizations

Troubleshooting_Peak_Shape cluster_start Start cluster_problem Identify Problem cluster_tailing_causes Tailing Causes & Solutions cluster_fronting_causes Fronting Causes & Solutions start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No silanol Silanol Interactions peak_tailing->silanol Yes metal Metal Chelation peak_tailing->metal Yes solubility Poor Solubility peak_fronting->solubility Yes overload Column Overload peak_fronting->overload Yes end_point Re-analyze Sample peak_fronting->end_point No sol_silanol Lower Mobile Phase pH Add Competing Base Use End-Capped Column silanol->sol_silanol sol_metal Column Pre-treatment Use Bio-Inert System metal->sol_metal sol_silanol->end_point sol_metal->end_point sol_solubility Match Sample Solvent Increase Initial % Organic solubility->sol_solubility sol_overload Reduce Injection Volume Dilute Sample overload->sol_overload sol_solubility->end_point sol_overload->end_point Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Dust Sample extract Solvent Extraction (Hexane/Acetone) weigh->extract concentrate Concentrate Extract extract->concentrate reconstitute Reconstitute in Ethyl Acetate concentrate->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

References

calibration strategies for accurate quantification of tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of tris[4-(2-methylpropyl)phenyl] phosphate.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for organophosphate compounds in GC-MS is often indicative of active sites in the GC inlet or column, or thermal decomposition. Here are some troubleshooting steps:

    • Inlet Maintenance: The GC inlet is a common source of problems. Ensure the inlet liner is clean and consider using a deactivated liner. A quartz liner may also be beneficial. Regularly replace the septum and O-rings.

    • Column Bleed and Contamination: High column bleed or contamination can lead to poor peak shape. Bake out the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.

    • Thermal Decomposition: Some organophosphate esters are susceptible to thermal degradation in the hot injector.[1] It is advisable to lower the injector temperature in increments of 10-20°C to see if peak shape improves. A splitless injection method might exacerbate thermal decomposition.[1] If using splitless injection, consider switching to a split injection if sensitivity allows.

    • Gas Purity: Ensure the carrier gas is of high purity and that gas traps are functioning correctly to remove oxygen and moisture, which can damage the column's stationary phase.

Issue 2: Low or Inconsistent Recoveries

  • Question: I am experiencing low and variable recovery of this compound from my samples. How can I improve this?

  • Answer: Low and inconsistent recoveries can stem from several factors, from sample extraction to sample matrix effects.

    • Extraction Efficiency: For solid samples, ensure your extraction method is efficient. While Soxhlet extraction is a traditional method, ultrasonic-assisted extraction has been shown to be faster and require less solvent for other organophosphates.[2][3] Ensure the solvent system is appropriate for the polarity of the analyte and the sample matrix.

    • Matrix Effects: The sample matrix can significantly impact analyte recovery and signal intensity in the mass spectrometer. This is a well-documented phenomenon in LC-MS analysis and can also be a factor in GC-MS.[4][5] To mitigate matrix effects, consider the following:

      • Sample Cleanup: Use solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering matrix components.[1][3]

      • Calibration Strategy: Employ a calibration strategy that compensates for matrix effects, such as the standard addition method or the use of an isotopically labeled internal standard.[6]

    • Adsorption: The analyte may be adsorbing to glassware or other surfaces. Ensure all glassware is thoroughly cleaned and consider silanizing glassware to reduce active sites.

Issue 3: Inaccurate Quantification and Calibration Curve Issues

  • Question: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99), or my quality control samples are failing. What should I check?

  • Answer: A non-linear or irreproducible calibration curve points to issues with standard preparation, instrument stability, or the chosen calibration model.

    • Standard Preparation: Double-check all calculations for the preparation of your stock and working standards. Use calibrated pipettes and ensure the solvent used for dilutions is of high purity. Prepare fresh standards regularly, as organophosphates can degrade over time.

    • Instrument Performance: Verify the stability of your GC-MS or LC-MS/MS system. Check for leaks, ensure consistent flow rates, and confirm that the detector is functioning optimally.

    • Linear Range: You may be operating outside the linear dynamic range of the instrument for this analyte. Prepare a wider range of calibration standards to determine the linear range and adjust your calibration curve accordingly. For some detectors and compounds, a quadratic curve fit may be more appropriate than a linear one.[1]

    • Internal Standard Selection: If using an internal standard, ensure it is appropriate for the analyte. An ideal internal standard has similar chemical properties and chromatographic retention time to the analyte but is mass-distinguishable. An isotopically labeled version of the analyte is the best choice. If unavailable, a deuterated analog of a similar organophosphate, such as triphenyl-d15 phosphate, could be a suitable alternative.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best calibration strategy for the accurate quantification of this compound?

A1: The optimal calibration strategy depends on the complexity of your sample matrix and the desired level of accuracy. Here is a comparison of common strategies:

  • External Standard Calibration: This is the simplest method, involving the creation of a calibration curve from a series of standards containing known concentrations of the analyte. It is suitable for simple matrices with minimal interference.

  • Internal Standard Calibration: This method involves adding a constant, known amount of a chemically similar but mass-distinguishable compound (the internal standard) to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is then used for quantification. This method is highly effective at correcting for variations in sample injection volume and instrument response. For organophosphate analysis, isotopically labeled standards like triphenyl-d15 phosphate are often used.[7]

  • Standard Addition: This is a powerful technique for overcoming matrix effects, especially when a suitable blank matrix for preparing matrix-matched standards is not available.[6][8][9] It involves adding known amounts of the analyte to aliquots of the sample itself and then extrapolating to determine the original concentration. This method can compensate for both recovery losses and signal suppression or enhancement from the matrix.[6]

For regulatory or high-accuracy work, the use of an isotopically labeled internal standard or the standard addition method is highly recommended to mitigate potential matrix effects.

Q2: What are some suitable internal standards for the analysis of this compound?

A2: The ideal internal standard is an isotopically labeled version of the analyte itself, such as this compound-d27. If this is not commercially available, other deuterated organophosphate esters can be used. A common choice for the analysis of aryl organophosphate esters is triphenyl-d15 phosphate (TPhP-d15) .[7] Other isotopically labeled organophosphates used in similar analyses include deuterated triethyl phosphate (dTEP), deuterated tributyl phosphate (dTNBP), and deuterated triphenylphosphine oxide (dTPPO).[10] The choice of internal standard should be validated for your specific method and matrix.

Q3: What are typical quantitative parameters I should expect for a validated GC-MS or LC-MS/MS method?

A3: While specific performance characteristics will depend on the instrumentation, sample matrix, and method, the following table summarizes some typical values reported for the analysis of organophosphate flame retardants in various matrices.

ParameterTypical Value/RangeSource
Calibration Curve Range 0.1 - 100 ng/mL[11]
Correlation Coefficient (R²) > 0.99[11]
Method Detection Limit (MDL) 0.01 mg/kg (solid sample, GC-MS)[12]
Limit of Quantification (LOQ) 0.03 mg/kg (solid sample, GC-MS) 0.09 - 3.2 ng/g (dust, LC-MS/MS)[12][13]
Recovery 80% - 120%[12]
Relative Standard Deviation (RSD) < 15%[12]

Q4: Can this compound be analyzed by LC-MS/MS? What are the advantages over GC-MS?

A4: Yes, LC-MS/MS is a viable and often preferred technique for the analysis of many organophosphate esters.[4][13][14]

  • Advantages of LC-MS/MS:

    • Reduced Thermal Decomposition: LC-MS/MS operates at lower temperatures than GC-MS, which is a significant advantage for thermally labile compounds like some organophosphates, preventing their degradation during analysis.[1]

    • Suitable for a Wider Range of Compounds: LC-MS/MS can analyze a broader range of organophosphate esters, including those that are less volatile or have higher molecular weights.

    • High Specificity and Sensitivity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides excellent specificity and sensitivity.

  • Considerations for LC-MS/MS Method Development:

    • Ionization Source: Both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been used for organophosphate analysis.[14][15][16] The choice of ionization source will depend on the specific analyte and may require optimization.

    • Mobile Phase: A suitable mobile phase, often a mixture of water, methanol, or acetonitrile with additives like formic acid or ammonium acetate, needs to be optimized for good chromatographic separation.

Experimental Protocols

Protocol 1: External Standard Calibration for GC-MS
  • Preparation of Stock and Working Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, ethyl acetate) at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Extract the sample using an appropriate method (e.g., ultrasonic-assisted extraction with dichloromethane for solid samples).

    • Perform cleanup if necessary using a silica SPE cartridge.

    • Concentrate the extract and reconstitute in a known volume of solvent.

  • GC-MS Analysis:

    • Inject the calibration standards, followed by the samples.

    • Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration for the calibration standards.

    • Apply a linear or quadratic regression to the data. The correlation coefficient (R²) should be ≥ 0.995.[12]

    • Calculate the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Internal Standard Calibration for LC-MS/MS
  • Preparation of Standards:

    • Prepare a stock solution of the analyte and a separate stock solution of the internal standard (e.g., triphenyl-d15 phosphate).

    • Prepare a series of calibration standards containing varying concentrations of the analyte and a constant concentration of the internal standard.

  • Sample Preparation:

    • Spike a known amount of the internal standard into the sample prior to extraction.

    • Proceed with the extraction and cleanup steps as required for the sample matrix.

  • LC-MS/MS Analysis:

    • Analyze the calibration standards and samples using an optimized LC-MS/MS method in MRM mode.

  • Data Analysis:

    • Calculate the response factor (analyte peak area / internal standard peak area) for each calibration standard.

    • Construct a calibration curve by plotting the response factor against the analyte concentration.

    • Calculate the response factor for the samples and determine their concentrations from the calibration curve.

Protocol 3: Standard Addition Method
  • Initial Analysis:

    • Perform a preliminary analysis of the sample using an external standard calibration to estimate the approximate concentration of the analyte.

  • Sample Spiking:

    • Take at least four equal aliquots of the sample extract.

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing, known amounts of the analyte. A common approach is to add amounts equivalent to 0.5x, 1x, and 1.5x the estimated concentration in the sample aliquot.[6]

  • Analysis:

    • Analyze all four aliquots using your analytical method (GC-MS or LC-MS/MS).

  • Data Analysis:

    • Plot the measured peak area (or instrument response) on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original, unspiked sample.

Visualizations

External_Standard_Calibration cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Analyte Stock Solution Cal_Standards Calibration Standards (Multiple Concentrations) Stock->Cal_Standards Instrument GC-MS or LC-MS/MS Analysis Cal_Standards->Instrument Sample_Prep Sample Extraction & Cleanup Sample_Prep->Instrument Cal_Curve Construct Calibration Curve (Response vs. Concentration) Instrument->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

Caption: Workflow for External Standard Calibration.

Internal_Standard_Calibration cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Cal_Standards Calibration Standards (Analyte + Constant IS) Analyte_Stock->Cal_Standards IS_Stock Internal Standard (IS) Stock IS_Stock->Cal_Standards Sample_Spike Spike Sample with IS IS_Stock->Sample_Spike Instrument GC-MS or LC-MS/MS Analysis Cal_Standards->Instrument Sample_Spike->Instrument Response_Ratio Calculate Response Ratio (Analyte/IS) Instrument->Response_Ratio Cal_Curve Construct Calibration Curve (Ratio vs. Concentration) Response_Ratio->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

Caption: Workflow for Internal Standard Calibration.

Standard_Addition cluster_prep Sample Preparation & Spiking cluster_analysis Analysis cluster_data Data Processing Sample_Extract Sample Extract Aliquots Divide into Aliquots Sample_Extract->Aliquots Spiked_Aliquots Spike Aliquots with Known Analyte Amounts Aliquots->Spiked_Aliquots Instrument GC-MS or LC-MS/MS Analysis Spiked_Aliquots->Instrument Plot Plot Response vs. Added Concentration Instrument->Plot Extrapolation Extrapolate to Find Original Concentration (x-intercept) Plot->Extrapolation

Caption: Workflow for the Standard Addition Method.

References

addressing instrument contamination when analyzing tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris[4-(2-methylpropyl)phenyl] phosphate. Our goal is to help you identify and resolve instrument contamination issues to ensure accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for instrument contamination?

A1: this compound, also known as tris(4-isobutylphenyl) phosphate, is an organophosphate ester commonly used as a flame retardant and plasticizer in various materials, including laboratory equipment and consumables.[1] Since it is often not chemically bound to the polymer matrix, it can leach into solvents and samples, leading to persistent background signals and contamination in sensitive analytical instruments like LC-MS systems.[2] Its high lipophilicity (log Kow > 5) contributes to its tendency to adhere to surfaces, making it difficult to remove completely.

Q2: What are the common signs of this compound contamination in my analytical system?

A2: Common indicators of contamination include:

  • Ghost Peaks: The appearance of unexpected peaks in your chromatogram, even during blank runs, that do not correspond to any of the analytes in your sample.[3][4][5]

  • High Background Noise: An elevated baseline in your mass spectrum, particularly around the m/z of the contaminant, which can obscure the detection of low-level analytes.

  • Poor Reproducibility: Inconsistent peak areas and retention times for your target analyte across multiple injections.

  • Carryover: The presence of the contaminant peak in a blank injection immediately following the analysis of a standard or sample containing this compound.

Q3: What are the primary sources of this compound contamination in a laboratory setting?

A3: The most common sources of contamination include:

  • Plastic Labware: Leaching from plastic containers, pipette tips, vials, and tubing. Organophosphate esters are known to leach from various plastics.[2][6]

  • Solvents and Reagents: Impurities in solvents, even those of high purity grade, can be a source of contamination. It is crucial to use LC-MS grade solvents and reagents.[7]

  • Cross-Contamination: Transfer of the compound from contaminated surfaces, gloves, or equipment to your samples or instrument components.

  • Laboratory Environment: The presence of the compound in laboratory dust, which can settle on equipment and consumables.[8]

Troubleshooting Guides

Issue 1: I am observing a persistent ghost peak at the expected retention time of this compound in my blank injections.

This is a classic sign of system contamination. Follow this troubleshooting workflow to identify and eliminate the source.

Troubleshooting Workflow: Identifying the Source of Contamination

G A Start: Ghost Peak Detected B Inject a 'No Injection' Blank (run gradient without injection) A->B C Is the peak present? B->C D Contamination is in the mobile phase or LC system C->D Yes E Contamination is likely from the autosampler (carryover) C->E No F Prepare fresh mobile phase with new, clean glassware D->F K Clean the autosampler (needle, injection port, sample loop) E->K G Is the peak still present? F->G H Contamination is in the LC system (tubing, pump, mixer, column) G->H Yes J Contamination was in the mobile phase or glassware G->J No I Systematically clean or replace LC components H->I L End: Contamination Resolved I->L J->L K->L G A Start: System Contamination Confirmed B Disconnect Column A->B C Flush System with a Series of Solvents B->C D 1. Isopropanol C->D E 2. Methanol D->E F 3. Acetonitrile E->F G 4. Water F->G H 5. Aggressive Wash (e.g., 1% Formic Acid) G->H I 6. Water (thorough rinse) H->I J 7. Isopropanol (final flush) I->J K Reconnect Column (or install new) J->K L Equilibrate System with Mobile Phase K->L M Run Blank Injections to Verify Cleanliness L->M N End: System Clean M->N

References

reducing background noise in mass spectrometry for tris[4-(2-methylpropyl)phenyl] phosphate detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of tris[4-(2-methylpropyl)phenyl] phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and improve the quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when analyzing this compound?

Background noise in LC-MS can be broadly categorized into two types: chemical noise and electronic noise.

  • Chemical Noise: This is the most common source and arises from unwanted ions reaching the detector. Given that this compound is an organophosphate ester, a class of compounds often used as plasticizers and flame retardants, it's crucial to be aware of contamination from lab consumables.[1]

    • Mobile Phase: Solvents and additives are a major source. Even high-purity solvents can contain impurities that contribute to background noise.[2][3] Common contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), and phthalates.[4]

    • Sample Preparation: Contaminants can be introduced from plasticware (e.g., pipette tips, vials, well plates), glassware with detergent residues, and solid-phase extraction (SPE) cartridges.[3]

    • System Contamination: Leaching from tubing, seals, and previously analyzed samples can create a persistent high background. Column bleed, where the stationary phase degrades and elutes, is also a factor.[5][6]

    • Environmental Contaminants: Compounds present in the laboratory air can be drawn into the instrument's ion source.

  • Electronic Noise: This originates from the instrument's electronic components. It can manifest as a "fuzzy" or noisy baseline and is often caused by issues with the detector, power supply, or improper grounding.[7]

Q2: My baseline is consistently high and noisy. What are the first troubleshooting steps?

A high or noisy baseline can obscure low-abundance compounds and compromise quantification.[5][8] Follow these initial steps to diagnose the issue.

  • Check Gas and Solvent Supplies: Ensure carrier and detector gases are of high purity and that cylinders are not running low.[7] Verify that you are using LC-MS grade solvents for your mobile phase.[3]

  • Isolate the Source:

    • Remove the analytical column and replace it with a union. Run the mobile phase directly into the mass spectrometer. If the baseline is still noisy, the contamination is likely coming from the LC pump, tubing, or the solvents themselves.

    • If the baseline is clean without the column, the column itself may be contaminated or bleeding.

  • Run Blanks:

    • System Blank: Analyze a run with no injection. This helps identify noise originating from the LC-MS system itself (solvents, tubing, column bleed).[6]

    • Solvent Blank: Inject the same solvent used for sample reconstitution. This will identify contaminants introduced by your sample solvent or autosampler.[6]

  • Inspect the Ion Source: The electrospray ionization (ESI) source is prone to contamination. Check the spray needle for blockages and ensure the spray shape is stable and consistent. A deficient desolvation process can compromise the analytical response.[9]

  • Check for Leaks: Air leaks in the system, especially in the gas flow path, can significantly increase background noise.[6]

Q3: How can I minimize background noise from my experimental setup and consumables?

Proactive measures can significantly reduce chemical background noise.

  • Use High-Purity Reagents: Always use LC-MS or MS-grade solvents and additives for mobile phase preparation. HPLC-grade solvents can contain significantly more impurities.[3]

  • Avoid Plastic Contamination: Minimize the use of plastic labware where possible. Phthalates and other plasticizers are common contaminants.[4] If plastic must be used, rinse it thoroughly with a high-purity solvent.

  • Proper Glassware Cleaning: Wash all glassware meticulously and perform a final rinse with a high-purity solvent like methanol or acetonitrile. Avoid using detergents, as they are a major source of contamination.

  • Filter Samples: Unfiltered samples can introduce particulates that clog the system and contribute to noise.[5]

  • Use a Diverter Valve: If your system has one, use a diverter valve to direct the flow to waste at the beginning and end of your analytical run, preventing salts and other non-volatile matrix components from entering the mass spectrometer.[9]

Q4: Are there specific sample preparation techniques to reduce matrix effects and background for organophosphates?

Yes, effective sample preparation is critical for isolating this compound from interfering matrix components.[3][10]

  • Solid-Phase Extraction (SPE): SPE is a common technique for cleaning up complex samples. Cartridges with sorbents like C18 can be used to retain the organophosphate analyte while salts and other interferences are washed away.[10]

  • Liquid-Liquid Extraction (LLE): LLE is an effective method for separating analytes based on their differential solubility in two immiscible liquids. For organophosphate metabolites, LLE with ethyl acetate has shown high recovery rates.[11]

  • QuEChERS: Originally developed for pesticide analysis in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for cleaning up complex samples containing organophosphates. It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[12]

Q5: How can I optimize my LC-MS instrument parameters to improve the signal-to-noise ratio?

Instrument settings play a crucial role in analytical sensitivity.

  • Optimize Ionization Source: For ESI, adjust parameters like capillary voltage, nebulizer gas flow, and drying gas flow and temperature to ensure efficient desolvation and ionization of your analyte.[3][9] Thermally labile compounds may require lower source temperatures.[3]

  • Fine-Tune Chromatography: Adjust your chromatographic conditions to achieve a stable baseline and good separation of your target analyte from co-eluting matrix components.[8]

  • Detector Settings: Adjust detector settings, such as gain, to minimize noise without sacrificing signal intensity.[8]

  • Mass Calibration: Perform regular mass calibration to ensure accurate mass measurements, which is critical for selectivity in high-resolution mass spectrometry.[8]

  • Tandem MS (MS/MS): Using MS/MS in Multiple Reaction Monitoring (MRM) mode significantly improves selectivity and reduces background noise by monitoring specific precursor-to-product ion transitions. Ensure that collision energy settings are optimized for efficient fragmentation.[5]

Data & Tables

Table 1: Common Background Ions in Positive-Mode Electrospray Ionization (ESI+)

This table lists common chemical noise ions, their monoisotopic mass, and their likely origins to aid in identification.[4][13]

Monoisotopic Mass (m/z)Ion Formula/TypeCompound ID / SpeciesPossible Origin
41.0265[C₂H₃N+H]⁺AcetonitrileMobile phase solvent
60.0575[C₃H₈O+H]⁺IsopropanolMobile phase solvent
149.0233[C₈H₅O₃]⁺Phthalate fragmentPlasticizers from vials, tubing, containers
279.1591[C₁₆H₂₃O₄]⁺Dioctyl Phthalate fragmentPlasticizers
391.2843[C₂₄H₃₉O₄]⁺Dioctyl Phthalate (DOP)Plasticizers
Repeating units of 44 Da[C₂H₄O]nPolyethylene Glycol (PEG)Detergents, surfactants, lab consumables
Repeating units of 74 Da[Si(CH₃)₂O]nPolydimethylsiloxane (PDMS)Silicone grease, septa, tubing, pump oil

Table 2: Comparison of Solvent Grades for LC-MS Analysis

The choice of solvent grade has a direct impact on the level of background noise and data quality.[3]

Solvent GradeDescriptionImpact on Background Noise
HPLC Grade Suitable for HPLC with UV detection.Can contain significant non-volatile impurities, leading to high background noise and adduct formation in MS.
MS Grade Higher purity than HPLC grade, with lower levels of particulate and non-volatile impurities.Good for many applications, offering a significant reduction in noise compared to HPLC grade.
LC-MS Grade The highest purity grade, specifically tested for low levels of metal ions and organic contaminants that interfere with MS.Recommended. Provides the lowest baseline noise, minimizing the risk of ion suppression and adduct formation.

Experimental Protocols

Protocol 1: General Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up samples containing organophosphates using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of LC-MS grade water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with one column volume of a weak solvent mixture (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution:

    • Elute the target analyte, this compound, with a small volume of a strong, organic solvent like acetonitrile or methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[14]

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.[14]

Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices

This protocol is adapted from methods used for organophosphate metabolite analysis and is effective for reducing matrix interference.[11]

  • Sample Preparation:

    • To 200 µL of your sample (e.g., in an aqueous buffer), add 800 µL of cold ethyl acetate.

  • Extraction:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) containing the analyte to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of mobile phase for injection.

Diagrams and Workflows

G start High Background Noise or Unstable Baseline Observed q1 Isolate Source: Remove Column start->q1 check_lc Noise Persists? (Check LC/Solvents) q1->check_lc Yes check_column Noise Disappears? (Check Column/Sample Prep) q1->check_column No clean_lc Systematically Clean LC: 1. Use fresh LC-MS grade solvents. 2. Flush pump & lines. 3. Clean ion source. check_lc->clean_lc Yes q2 Is Noise Periodic or Spiking? check_lc->q2 No end Problem Resolved clean_lc->end clean_column Troubleshoot Column: 1. Condition or flush column. 2. Run solvent blanks. 3. Check sample prep for contaminants. check_column->clean_column Yes check_column->q2 No clean_column->end electronic_noise Investigate Electronic Noise: 1. Check power supply & grounding. 2. Look for nearby electronic equipment. 3. Check detector settings. q2->electronic_noise Yes chemical_noise Chemical Noise is Likely Source q2->chemical_noise No electronic_noise->end chemical_noise->clean_lc

Caption: Systematic workflow for troubleshooting high background noise.

G cluster_solvents Solvents & Reagents cluster_prep Sample & Preparation cluster_system LC-MS System analysis LC-MS Analysis (Background Noise) solvents Solvent Grade (e.g., HPLC) solvents->analysis additives Mobile Phase Additives additives->analysis water Water Purity water->analysis matrix Sample Matrix Effects matrix->analysis plasticware Plasticware (Phthalates) plasticware->analysis glassware Glassware (Detergents) glassware->analysis spe SPE/Filtration Media spe->analysis bleed Column Bleed bleed->analysis tubing Tubing/Seals (Leaching) tubing->analysis source Contaminated Ion Source source->analysis leaks Gas/Solvent Leaks leaks->analysis

Caption: Common sources of chemical contamination in an LC-MS system.

References

Validation & Comparative

A Comparative Guide to the Flame Retardant Efficacy of Tris[4-(2-methylpropyl)phenyl] Phosphate and Other Organophosphorus Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant efficacy of tris[4-(2-methylpropyl)phenyl] phosphate with other commonly used organophosphorus esters (OPEs). The information presented is supported by experimental data from peer-reviewed literature and standardized testing protocols.

Introduction to Organophosphorus Ester Flame Retardants

Organophosphorus esters (OPEs) are a class of chemical compounds increasingly utilized as halogen-free flame retardants in a wide array of polymers. Their mechanism of action can be broadly categorized into two modes: gas-phase inhibition and condensed-phase charring.[1] Gas-phase active OPEs release phosphorus-containing radicals upon heating, which scavenge flame-propagating radicals (H• and OH•) in the gas phase. Condensed-phase active OPEs promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus inhibiting combustion.

This compound, an alkylated triaryl phosphate, is known to primarily act in the condensed phase by promoting char formation.[2] This guide compares its expected efficacy with other well-established OPEs, such as the non-alkylated triaryl phosphate, triphenyl phosphate (TPP), and the oligomeric aryl phosphates, resorcinol bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP).

Quantitative Comparison of Flame Retardant Efficacy

The following tables summarize the flame retardant performance of different OPEs in a polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blend, a commonly used engineering thermoplastic.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for PC/ABS Blends with Various OPEs

Flame Retardant (10 wt%)Polymer MatrixLOI (%)UL-94 Rating (1.6 mm)Dripping
NonePC/ABS21.5V-2Yes
Triphenyl Phosphate (TPP)PC/ABS33.5V-0No
Resorcinol bis(diphenyl phosphate) (RDP)PC/ABS34.0V-0No
Bisphenol A bis(diphenyl phosphate) (BDP)PC/ABS32.0V-0No

Data sourced from a comparative study on aryl phosphates in PC/ABS blends.[1]

Table 2: Cone Calorimetry Data for PC/ABS Blends with Various OPEs (Heat Flux: 35 kW/m²)

Flame Retardant (10 wt%)Polymer MatrixTime to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)
NonePC/ABS35250858
Triphenyl Phosphate (TPP)PC/ABS301807510
Resorcinol bis(diphenyl phosphate) (RDP)PC/ABS321707212
Bisphenol A bis(diphenyl phosphate) (BDP)PC/ABS381506518

Data sourced from a comparative study on aryl phosphates in PC/ABS blends.[1]

Based on its chemical structure and known mechanism, this compound is expected to exhibit strong condensed-phase activity, leading to a significant increase in char yield and a reduction in the peak heat release rate, similar to or potentially exceeding that of BDP. The presence of the alkyl groups may also influence its volatility and interaction with the polymer matrix during decomposition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

  • A vertically oriented specimen is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited with a pilot flame.

  • The oxygen concentration in the gas mixture is varied until the minimum concentration that sustains burning for a specified duration or over a specified length of the specimen is determined.

UL-94 Vertical Burn Test

Standard: ASTM D3801[3][4][5][6][7]

Objective: To assess the burning characteristics of a vertically oriented solid plastic specimen when exposed to a small flame.

Procedure:

  • A rectangular specimen is clamped in a vertical position.

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

  • Observations of dripping and ignition of a cotton pad placed below the specimen are also recorded.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and dripping behavior.

Cone Calorimetry

Standard: ASTM E1354

Objective: To measure the heat release rate and other flammability parameters of a material under controlled radiative heating.

Procedure:

  • A horizontal specimen is exposed to a controlled level of radiant heat from a conical heater.

  • The specimen is ignited by a spark igniter.

  • The combustion gases are collected by a hood and analyzed for oxygen concentration, carbon monoxide, and carbon dioxide.

  • The heat release rate is calculated based on the principle of oxygen consumption calorimetry.

  • Other parameters such as time to ignition, total heat released, and mass loss rate are also measured.

Flame Retardant Mechanisms and Logical Relationships

The following diagrams illustrate the general flame retardant mechanisms of organophosphorus esters and the logical workflow for evaluating their efficacy.

flame_retardant_mechanisms cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase OPE Organophosphorus Ester Phosphorus_Radicals Phosphorus Radicals (PO•) OPE->Phosphorus_Radicals Phosphoric_Acid Phosphoric Acid OPE->Phosphoric_Acid Heat Heat Heat->OPE Decomposition Polymer Polymer Heat->Polymer Pyrolysis Flame_Radicals Flame Radicals (H•, OH•) Polymer->Flame_Radicals Char_Formation Char Formation Polymer->Char_Formation Quenching Quenching Reaction Phosphorus_Radicals->Quenching Flame_Radicals->Quenching Phosphoric_Acid->Char_Formation Catalyzes Protective_Layer Protective Char Layer Char_Formation->Protective_Layer

Caption: General flame retardant mechanisms of organophosphorus esters.

experimental_workflow Start Start: Select Polymer and OPEs Sample_Prep Sample Preparation (e.g., Compounding, Injection Molding) Start->Sample_Prep LOI_Test LOI Test (ASTM D2863) Sample_Prep->LOI_Test UL94_Test UL-94 Test (ASTM D3801) Sample_Prep->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) Sample_Prep->Cone_Test Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating flame retardant efficacy.

Conclusion

This guide provides a comparative framework for understanding the flame retardant efficacy of this compound in relation to other organophosphorus esters. The data presented for established OPEs like TPP, RDP, and BDP in PC/ABS blends highlight the performance metrics that can be expected. This compound, with its alkylated aryl structure, is anticipated to be a highly effective condensed-phase flame retardant, leading to significant char formation and a reduction in heat release. Further direct comparative studies are warranted to precisely quantify its performance against other OPEs in various polymer systems. The provided experimental protocols and diagrams offer a robust foundation for conducting such research.

References

A Comparative Guide to the Analytical Method Validation of Tris[4-(2-methylpropyl)phenyl] Phosphate Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tris[4-(2-methylpropyl)phenyl] phosphate, a widely used organophosphate flame retardant. The focus is on method validation using certified reference materials (CRMs) to ensure data accuracy and reliability, which is critical in research and quality control settings. This document outlines detailed experimental protocols and presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS in the analysis of organophosphate esters like this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.
Limit of Quantification (LOQ) Typically in the low ng/g to µg/g range.[1]Generally offers lower LOQs, often in the pg/g to low ng/g range.[2]
**Linearity (R²) **> 0.99[1]> 0.99[2]
Accuracy (Recovery) 70-120%80-120%[3]
Precision (RSD) < 15%< 15%[3]
Selectivity High, based on chromatographic retention time and mass-to-charge ratio.Very high, utilizing precursor and product ion transitions (MRM).
Matrix Effects Can be significant, may require extensive sample cleanup.Can be significant (ion suppression/enhancement), often addressed using matrix-matched standards or isotopic internal standards.[2]
Sample Derivatization Generally not required for this analyte.Not required.
Throughput Moderate to high.High.

Experimental Protocol: Validation of an LC-MS/MS Method

This section details a comprehensive protocol for the validation of an LC-MS/MS method for the quantification of this compound in a relevant matrix (e.g., polymer extract) using a certified reference material.

1. Materials and Reagents

  • Certified Reference Material (CRM) of this compound (purity ≥ 98%). A commercially available standard can be used after independent purity verification if a CRM is not available.[4]

  • Isotopically labeled internal standard (IS), e.g., ¹³C₁₂-tris[4-(2-methylpropyl)phenyl] phosphate.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (≥ 98%).

  • Blank matrix (e.g., polymer extract known to be free of the analyte).

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound CRM in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution to a constant concentration to be spiked into all samples and standards.

4. Sample Preparation

  • Accurately weigh a known amount of the blank matrix.

  • Spike the blank matrix with known concentrations of the working standard solutions to prepare validation samples at different levels (e.g., LOQ, low, mid, and high concentration).

  • Spike all samples, standards, and blanks with the internal standard working solution.

  • Perform sample extraction using an appropriate technique such as solvent extraction followed by solid-phase extraction (SPE) for cleanup if necessary.

5. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient elution program optimized for the separation of the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for the analyte and one for the internal standard. The transition with the highest intensity should be used for quantification and the other for confirmation.

6. Validation Parameters

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (R²) ≥ 0.99.

  • Accuracy (Recovery): Analyze spiked blank matrix samples at a minimum of three concentration levels (low, medium, high). The recovery should be within 80-120%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze at least six replicates of a spiked sample at one concentration level on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the different days/analysts/instruments should be ≤ 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected. It can be estimated based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1 and confirmed by analyzing spiked samples at this concentration.[1]

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability during normal use. The results should not be significantly affected by these small variations.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow of the analytical method validation process described in this guide.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Results & Documentation A Select Analytical Technique (LC-MS/MS) B Optimize Chromatographic & MS Conditions A->B C Define Validation Parameters & Acceptance Criteria B->C D Prepare Standard & Spiked Samples using CRM C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Compare Results to Acceptance Criteria E->J F->J G->J H->J I->J K Generate Validation Report J->K L Method Implementation for Routine Analysis K->L

Caption: Workflow of the analytical method validation process.

References

A Comparative Guide: Tris[4-(2-methylpropyl)phenyl] Phosphate versus Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate flame retardant, tris[4-(2-methylpropyl)phenyl] phosphate, and traditional brominated flame retardants (BFRs). The information presented is based on available experimental data to assist in the evaluation of these alternatives for various applications.

Introduction to Flame Retardants

Flame retardants are chemical compounds added to manufactured materials, such as plastics and textiles, to inhibit, suppress, or delay the production of flames to prevent the spread of fire. For decades, brominated flame retardants have been widely used due to their high efficiency and cost-effectiveness.[1] However, growing concerns over their environmental persistence and potential health risks have led to the exploration of alternatives, including organophosphate esters like this compound.[2]

This compound , also known as tris(isobutylphenyl) phosphate, is an aromatic organophosphate ester. Its flame retardant mechanism primarily involves forming a protective char layer upon combustion, which acts as a physical barrier to heat and oxygen, thereby impeding the fire's progress.[3]

Brominated Flame Retardants (BFRs) are a broad class of organobromine compounds. Their primary mechanism of action is in the gas phase, where they release bromine radicals upon heating. These radicals interfere with the chemical chain reactions of combustion, effectively quenching the flame.[1] Common BFRs include polybrominated diphenyl ethers (PBDEs) like decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA).

Performance Comparison: Flame Retardancy

Direct comparative performance data for this compound against specific BFRs in the same polymer matrix is limited in publicly available literature. The following tables synthesize available data to provide a comparative overview.

Table 1: Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis measures the thermal stability of a material by monitoring its weight change as a function of temperature. A lower decomposition temperature can sometimes indicate that the flame retardant activates at an earlier stage of a fire.

Flame Retardant SystemPolymer MatrixOnset of Decomposition (Tonset)Temperature at Max Weight Loss (Tmax)Char Yield (%) at 600°CReference
Organophosphate (General) Polybutylene terephthalate (PBT) + Glass FiberEarlier than neat polymer-Increased[4]
Brominated (Brominated Polystyrene) Polybutylene terephthalate (PBT) + Glass FiberEarlier than neat polymer--[4]
Decabromodiphenyl ether (DecaBDE) High Impact Polystyrene (HIPS)-~420°C-[5]

Note: Specific TGA data for this compound in direct comparison with BFRs was not available. The data for organophosphates and brominated flame retardants in PBT+GF shows a general trend of earlier decomposition compared to the neat polymer, suggesting they are designed to act early in a fire scenario.[4]

Table 2: UL 94 Flammability Classification

The UL 94 test is a widely used standard to determine the flammability of plastic materials. The classifications (V-0, V-1, V-2) indicate a material's ability to self-extinguish after being ignited. V-0 is the most stringent classification.[6]

Flame RetardantPolymer MatrixLoading (%)UL 94 RatingReference
Phosphorus-based (general) Polybutylene terephthalate (PBT)Not SpecifiedV-0 achievable[7]
Brominated Polystyrene Acrylonitrile Butadiene Styrene (ABS)12-18V-0[8]
Tetrabromobisphenol A (TBBPA) Epoxy ResinReactiveV-0
Decabromodiphenyl Ethane (DBDPE) High Impact Polystyrene (HIPS)Not SpecifiedV-0 achievable

Note: While specific UL 94 data for this compound was not found in direct comparative studies, phosphorus-based flame retardants, in general, are capable of achieving a V-0 rating, similar to many brominated flame retardants.[7]

Table 3: Cone Calorimetry Data

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other combustion parameters of materials under fire-like conditions. Lower peak heat release rate (pHRR) values indicate better fire safety.

Flame Retardant SystemPolymer MatrixPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Phosphorus-based (general) Epoxy ResinReduced vs. neat polymerReduced vs. neat polymer[9]
Brominated Polystyrene Polybutylene terephthalate (PBT) + Glass FiberSignificantly Reduced vs. neat polymer-[4]
Tetrabromobisphenol A (TBBPA) based Epoxy Resin-Decreased with increasing bromine content[10]

Note: Both organophosphate and brominated flame retardants are effective at reducing the peak heat release rate of polymers. The magnitude of the reduction depends on the specific flame retardant, its concentration, and the polymer matrix.[4][9][10]

Toxicological Profile Comparison

The toxicological profiles of flame retardants are a critical consideration for their application, particularly concerning their potential for endocrine disruption and neurotoxicity.

This compound:

  • Endocrine Disruption: Studies on related organophosphate esters, such as triphenyl phosphate (TPP), have suggested potential endocrine-disrupting effects, including interactions with estrogen and androgen receptors.[11]

  • Reproductive and Developmental Toxicity: Some organophosphate flame retardants have been linked to reproductive and developmental toxicity in animal studies.[12]

  • Neurotoxicity: Certain organophosphate compounds are known neurotoxicants. While specific data on this compound is limited, the potential for neurotoxicity within this class of chemicals is a recognized concern.[13][14]

Brominated Flame Retardants (BFRs):

  • Endocrine Disruption: Many BFRs, particularly PBDEs, are known endocrine disruptors that can interfere with thyroid hormone signaling.[5]

  • Reproductive and Developmental Toxicity: Exposure to certain BFRs has been associated with adverse reproductive and developmental outcomes in both wildlife and humans.

  • Neurotoxicity: Developmental neurotoxicity is a significant concern for some BFRs, with studies showing potential impacts on brain development and function.

  • Persistence and Bioaccumulation: A major concern with many BFRs is their persistence in the environment and their ability to bioaccumulate in living organisms, leading to long-term exposure.[15]

Table 4: Summary of Toxicological Concerns

Toxicological EndpointThis compound (and related OPFRs)Brominated Flame Retardants (BFRs)
Endocrine Disruption Potential for estrogenic and androgenic effects.Known thyroid hormone disruption.
Neurotoxicity A known hazard for some organophosphates.Developmental neurotoxicity is a key concern.
Reproductive Toxicity Observed in some animal studies with related compounds.Documented adverse effects.
Persistence & Bioaccumulation Generally considered less persistent than many BFRs.High persistence and bioaccumulation potential for many older BFRs.

Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the flame-retardant polymer.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the material (typically 5-10 mg) is placed in a sample pan.

    • The pan is placed in a furnace within the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).

    • The analysis is typically conducted under a controlled atmosphere, such as nitrogen (to study pyrolysis) or air (to study oxidative degradation).

    • The instrument continuously measures and records the sample's weight as a function of temperature.

  • Key Parameters: Onset of decomposition temperature, temperature of maximum weight loss, and percentage of residual char at the end of the test.[16]

UL 94 Vertical Burn Test (V-0, V-1, V-2)

  • Objective: To assess the self-extinguishing properties of a plastic material.

  • Apparatus: UL 94 test chamber, Bunsen burner, timer, cotton batting.

  • Procedure:

    • A rectangular specimen (typically 125 mm x 13 mm) is clamped vertically.

    • A layer of dry cotton is placed 300 mm below the specimen.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded (t1).

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The duration of flaming (t2) and glowing (t3) are recorded.

    • Observations are made as to whether flaming drips ignite the cotton below.

  • Classification Criteria:

    • V-0: No specimen burns for more than 10 seconds after either flame application; total flaming time for 5 specimens does not exceed 50 seconds; no flaming drips ignite the cotton.

    • V-1: No specimen burns for more than 30 seconds after either flame application; total flaming time for 5 specimens does not exceed 250 seconds; no flaming drips ignite the cotton.

    • V-2: No specimen burns for more than 30 seconds after either flame application; total flaming time for 5 specimens does not exceed 250 seconds; flaming drips may ignite the cotton.[11][17][18]

Cone Calorimetry

  • Objective: To measure the heat release rate and other fire properties of a material under controlled burning conditions.

  • Apparatus: Cone calorimeter.

  • Procedure:

    • A square specimen (typically 100 mm x 100 mm) is placed in a holder on a load cell.

    • The specimen is exposed to a constant level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²).

    • An ignition source is positioned above the sample to ignite the pyrolysis gases.

    • During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.

  • Key Parameters: Time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and mass loss rate.[19]

Visualizations

FlameRetardantMechanisms cluster_OPFR This compound (Condensed Phase) cluster_BFR Brominated Flame Retardants (Gas Phase) OPFR_Heat Heat OPFR_Polymer Polymer + OPFR OPFR_Heat->OPFR_Polymer OPFR_Decomposition Decomposition OPFR_Polymer->OPFR_Decomposition OPFR_Char Protective Char Layer OPFR_Decomposition->OPFR_Char OPFR_Barrier Barrier to Heat & Oxygen OPFR_Char->OPFR_Barrier BFR_Heat Heat BFR_Polymer Polymer + BFR BFR_Heat->BFR_Polymer BFR_Decomposition Decomposition BFR_Polymer->BFR_Decomposition BFR_Radicals Release of Bromine Radicals (Br•) BFR_Decomposition->BFR_Radicals BFR_Quenching Flame Chemistry Quenching BFR_Radicals->BFR_Quenching

Caption: Mechanisms of action for organophosphate and brominated flame retardants.

UL94_Workflow start Start UL 94 Test specimen Mount Specimen Vertically start->specimen flame1 Apply Flame (10s) specimen->flame1 record1 Record Flaming Time (t1) flame1->record1 flame2 Re-apply Flame (10s) record1->flame2 record2 Record Flaming (t2) & Glowing (t3) Time flame2->record2 drips Observe Flaming Drips record2->drips classify Classify (V-0, V-1, V-2) drips->classify

Caption: Simplified workflow for the UL 94 vertical burn test.

ToxicityPathways cluster_Endocrine Endocrine Disruption cluster_Neuro Neurotoxicity FR_Exposure Flame Retardant Exposure Receptor_Binding Hormone Receptor Binding/Interference FR_Exposure->Receptor_Binding Neuronal_Signaling Interference with Neuronal Signaling FR_Exposure->Neuronal_Signaling Hormone_Synthesis Altered Hormone Synthesis/Metabolism Receptor_Binding->Hormone_Synthesis Endocrine_Effects Adverse Reproductive & Developmental Outcomes Hormone_Synthesis->Endocrine_Effects Oxidative_Stress Induction of Oxidative Stress Neuronal_Signaling->Oxidative_Stress Neuro_Effects Impaired Neurodevelopment & Cognitive Function Oxidative_Stress->Neuro_Effects

Caption: Potential toxicological pathways of flame retardants.

Conclusion

Both this compound and brominated flame retardants demonstrate efficacy in improving the fire safety of polymeric materials. The choice between these flame retardants involves a trade-off between performance in different fire scenarios and their toxicological and environmental profiles.

BFRs, particularly those that act in the gas phase, are highly effective at flame inhibition. However, concerns about their persistence, bioaccumulation, and potential for endocrine disruption and neurotoxicity have led to restrictions on many compounds within this class.

This compound and other organophosphate flame retardants are often considered as alternatives. They primarily act in the condensed phase by promoting char formation. While generally considered less persistent in the environment, they are not without their own set of toxicological concerns, including potential endocrine-disrupting and neurotoxic effects, which are areas of ongoing research.

The selection of a flame retardant for a specific application requires a thorough evaluation of its performance characteristics in the target polymer, its processing stability, and a comprehensive assessment of its potential health and environmental impacts.

References

A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of Tris[4-(2-methylpropyl)phenyl] Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

The accurate and sensitive quantification of tris[4-(2-methylpropyl)phenyl] phosphate, an organophosphate ester (OPE) of increasing environmental and toxicological interest, is crucial for a variety of research and monitoring applications. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Executive Summary

Both GC-MS and LC-MS/MS are powerful tools for the analysis of this compound. However, they present distinct advantages and disadvantages. Generally, LC-MS/MS is favored for its superior sensitivity, accuracy, and applicability to a wider range of OPEs without the need for derivatization.[1][2] GC-MS, while a robust and widely available technique, can be limited by the thermal stability of the analyte and may exhibit lower sensitivity for certain compounds.

Quantitative Performance Comparison

The following tables summarize typical quantitative performance parameters for the analysis of organophosphate esters, including compounds structurally similar to this compound, using GC-MS and LC-MS/MS. It is important to note that direct comparative data for this compound is limited in the literature; therefore, the presented data is a composite from studies on various OPEs.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Organophosphate Esters

ParameterTypical ValueNotes
Linearity (R²) > 0.99Good linearity is generally achievable over a defined concentration range.[3][4]
Limit of Detection (LOD) 0.015 - 1 µg/LVaries depending on the specific OPE and matrix. For some OPEs, LODs can be in the low ng/g range.[2][5]
Limit of Quantitation (LOQ) 0.05 - 5 µg/LTypically 3-10 times the LOD.
Accuracy (% Recovery) 70 - 120%Can be influenced by matrix effects and sample preparation efficiency.
Precision (% RSD) < 15%Generally good, but can be higher at concentrations near the LOQ.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Organophosphate Esters

ParameterTypical ValueNotes
Linearity (R²) > 0.99Excellent linearity is consistently reported across a wide dynamic range.[2]
Limit of Detection (LOD) 0.015 - 1.33 ng/gGenerally lower than GC-MS for many OPEs, offering higher sensitivity.[2]
Limit of Quantitation (LOQ) 0.05 - 5 ng/gAllows for the quantification of trace levels of contaminants.
Accuracy (% Recovery) 80 - 115%Often demonstrates better recovery and less susceptibility to certain matrix effects compared to GC-MS.[2]
Precision (% RSD) < 10%High precision is a hallmark of well-developed LC-MS/MS methods.[2]

Experimental Workflows

The overall analytical workflow for both GC-MS and LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The key differences lie in the sample introduction and separation principles.

Analytical Workflow Comparison Figure 1. Comparative Workflow of GC-MS and LC-MS/MS for OPE Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Sample Environmental or Biological Sample Extraction Extraction (e.g., LLE, SPE, ASE) Sample->Extraction Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup GC_Intro Injection (Split/Splitless) Cleanup->GC_Intro Volatile, Thermally Stable Analytes LC_Intro Injection Cleanup->LC_Intro Polar, Non-volatile, Thermally Labile Analytes GC_Sep Gas Chromatography Separation GC_Intro->GC_Sep MS_Detect_GC Mass Spectrometry Detection GC_Sep->MS_Detect_GC Data_Processing Data Acquisition & Processing MS_Detect_GC->Data_Processing LC_Sep Liquid Chromatography Separation LC_Intro->LC_Sep MS_Detect_LC Tandem Mass Spectrometry Detection LC_Sep->MS_Detect_LC MS_Detect_LC->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Figure 1. Comparative Workflow of GC-MS and LC-MS/MS for OPE Analysis

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of organophosphate esters using GC-MS and LC-MS/MS. These should be considered as starting points and may require optimization for specific matrices and analytical instrumentation.

Sample Preparation (A General Protocol)

A common sample preparation technique for environmental matrices like water or soil involves Solid Phase Extraction (SPE).

  • Sample Collection and Fortification: Collect the sample and, if required for quality control, fortify with a surrogate standard.

  • Extraction:

    • For Water Samples: Pass the water sample through a pre-conditioned SPE cartridge (e.g., C18).

    • For Solid Samples (Soil, Sediment, Dust): Perform solvent extraction, such as Accelerated Solvent Extraction (ASE) or ultrasonic extraction, with a suitable solvent like acetonitrile or a hexane/acetone mixture.[2]

  • Elution: Elute the analytes from the SPE cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate, acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS, methanol/water for LC-MS/MS).

GC-MS Method
  • Gas Chromatograph (GC): Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Injector: Splitless mode at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.[4]

  • Mass Spectrometer (MS): Single quadrupole or ion trap.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Method
  • Liquid Chromatograph (LC): Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS): Triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for many OPEs.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be optimized.

Logical Relationships in Method Selection

The choice between GC-MS and LC-MS/MS is often dictated by the physicochemical properties of the analyte and the desired analytical performance.

Method Selection Logic Figure 2. Decision Tree for Analytical Method Selection Analyte_Properties Analyte Properties: This compound Volatility Is the analyte sufficiently volatile and thermally stable? Analyte_Properties->Volatility Sensitivity_Req Is high sensitivity (sub-ng/g) required? Volatility->Sensitivity_Req Yes Consider_Derivatization Consider derivatization for GC-MS. Volatility->Consider_Derivatization No Matrix_Complexity Is the sample matrix complex? Sensitivity_Req->Matrix_Complexity No LC_MSMS LC-MS/MS is the preferred method. Sensitivity_Req->LC_MSMS Yes GC_MS GC-MS is a suitable option. Matrix_Complexity->GC_MS No Matrix_Complexity->LC_MSMS Yes Consider_Derivatization->LC_MSMS

Figure 2. Decision Tree for Analytical Method Selection

Conclusion

For the analysis of this compound, LC-MS/MS emerges as the more advantageous technique , offering superior sensitivity, selectivity, and robustness, particularly for complex matrices and when low detection limits are required.[1][2] While GC-MS remains a viable and valuable tool, its applicability may be limited by the thermal stability of the analyte and potential for lower sensitivity compared to modern LC-MS/MS instrumentation. Researchers should carefully consider their specific analytical needs, available instrumentation, and the nature of their samples when selecting the most appropriate method. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

inter-laboratory comparison for the quantification of tris[4-(2-methylpropyl)phenyl] phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of tris[4-(2-methylpropyl)phenyl] phosphate (TMPP), a compound used as a flame retardant and plasticizer.[1] Given the absence of a formal inter-laboratory comparison study for this specific analyte, this document focuses on comparing the prevalent analytical techniques and their underlying protocols. The information presented is synthesized from existing literature to aid researchers in selecting and implementing appropriate quantification methods.

Overview of Analytical Approaches

The quantification of TMPP, an organophosphate ester, is primarily achieved through chromatographic techniques coupled with mass spectrometry. The choice of methodology often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Quantitative Methods

The following table summarizes the key performance characteristics of the primary analytical methods used for the quantification of TMPP and related organophosphate esters.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wider range of polarities and thermal stabilities.
Sensitivity Generally provides good sensitivity.Often offers higher sensitivity and specificity, with limits of quantification in the low ng/g range.[2]
Matrix Effects Can be susceptible to matrix interference, potentially requiring extensive sample cleanup.Can be significantly affected by matrix effects, often necessitating the use of internal standards for correction.[3]
Typical Application Analysis of TMPP in environmental samples like air and dust.[4][5]Widely used for the analysis of a broad range of organophosphate esters in various matrices, including dust and consumer products.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate quantification. Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS, based on methods reported for similar organophosphate esters.

Sample Preparation: Solid Samples (e.g., Dust, Sediment)

A generic sample preparation workflow is outlined below. Specific parameters such as solvent volumes and extraction times should be optimized for the specific sample matrix and target analyte concentration.

cluster_prep Sample Preparation Sample Solid Sample (e.g., Dust) Extraction Solvent Extraction (e.g., with Dichloromethane or Ethyl Acetate) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup (Optional, for complex matrices) Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract cluster_quant Quantification Logic Analyte_Signal Analyte Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal Internal Standard (IS) Signal IS_Signal->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

References

Shifting Fire Safety Paradigms: An Environmental Impact Comparison of Tris[4-(2-methylpropyl)phenyl) Phosphate and Other Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the environmental footprint of the organophosphate flame retardant, tris[4-(2-methylpropyl)phenyl] phosphate, reveals significant ecotoxicological concerns, positioning it as a substance with a notable environmental impact, particularly in aquatic ecosystems. When compared to other commonly used flame retardants, its high toxicity to aquatic life warrants careful consideration for its application and environmental management.

Flame retardants are critical components in a vast array of consumer and industrial products, enhancing fire safety by delaying ignition and slowing the spread of flames. However, the environmental persistence, bioaccumulation potential, and toxicity of many of these compounds have raised significant concerns among researchers and regulatory bodies. This guide provides a comparative assessment of the environmental impact of this compound, an organophosphate ester flame retardant, relative to other widely used flame retardants such as Tris(2-chloroethyl) phosphate (TCEP), Tris(1-chloro-2-propyl) phosphate (TCPP), and Triphenyl phosphate (TPhP).

Comparative Ecotoxicity: A Quantitative Overview

The environmental risk of a chemical is often initially assessed by its acute toxicity to aquatic organisms. Standardized tests using species such as the water flea (Daphnia magna) and green algae are fundamental in determining a substance's potential to harm aquatic ecosystems. The following tables summarize the available quantitative data for this compound and its counterparts.

Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

Flame Retardant48-hour LC50 (mg/L)GHS Classification
This compoundData not availableVery toxic to aquatic life with long lasting effects[1]
Tris(2-chloroethyl) phosphate (TCEP)76 - 73[2]Harmful to aquatic life
Tris(1-chloro-2-propyl) phosphate (TCPP)91[3]Harmful to aquatic life
Triphenyl phosphate (TPhP)0.089[4]Very toxic to aquatic life

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of a test population over a specified period. GHS (Globally Harmonized System of Classification and Labelling of Chemicals)

Table 2: Acute Toxicity to Algae

Flame Retardant72-hour EC50 (mg/L)GHS Classification
This compoundData not availableVery toxic to aquatic life with long lasting effects[1]
Tris(2-chloroethyl) phosphate (TCEP)Data not availableHarmful to aquatic life
Tris(1-chloro-2-propyl) phosphate (TCPP)1.596 (for Dunaliella tertiolecta)[3]Harmful to aquatic life
Triphenyl phosphate (TPhP)>1 (for Chlorella vulgaris)[5]Very toxic to aquatic life

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth) in a test population over a specified period.

Persistence and Bioaccumulation Potential

Beyond acute toxicity, the long-term environmental impact of a flame retardant is determined by its persistence (resistance to degradation) and its potential to bioaccumulate in organisms.

Table 3: Environmental Persistence and Bioaccumulation Potential

Flame RetardantPersistenceBioaccumulation Potential (BCF)
This compoundExpected to be persistent[1]Log Kow = 7.08 (indicates high potential)[6]
Tris(2-chloroethyl) phosphate (TCEP)Medium to high persistency[7]Low
Tris(1-chloro-2-propyl) phosphate (TCPP)Medium to high persistency[7]Did not bioaccumulate in rats or mice in one study[8][9]
Triphenyl phosphate (TPhP)Readily metabolized, lower persistence[10]0.6 - 1743[10]

BCF (Bioconcentration Factor): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. Log Kow (Octanol-Water Partition Coefficient): A measure of a chemical's lipophilicity and potential to bioaccumulate.

The high Log Kow value for this compound suggests a strong tendency to partition into fatty tissues of organisms, indicating a significant potential for bioaccumulation.

Experimental Methodologies for Environmental Impact Assessment

The data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different studies and laboratories.

Aquatic Toxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[4][7][11][12]

  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50, the concentration that immobilizes 50% of the daphnids, is then calculated.

  • Test Conditions: The test is conducted in a defined medium at a constant temperature (e.g., 20 ± 1°C) with a specified photoperiod.

OECD 201: Alga, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.[13][14]

  • Test Organism: A selected species of green algae, such as Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.

  • Endpoint: The growth of the algae is measured, typically by cell counting or fluorescence. The EC50, the concentration that inhibits growth by 50% relative to a control, is determined.

  • Test Conditions: The test is performed in a nutrient-rich medium under continuous illumination and constant temperature.

Bioaccumulation Potential Assessment

OECD 305: Bioaccumulation in Fish

This guideline provides methods for determining the bioconcentration factor (BCF) of a chemical in fish.[10][15][16]

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Procedure: The test consists of two phases: an uptake phase and a depuration phase. In the uptake phase, fish are exposed to a constant concentration of the test substance in the water. In the depuration phase, the fish are transferred to clean water.

  • Endpoint: The concentration of the test substance in the fish tissue and the water is measured at regular intervals during both phases. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

Visualizing the Framework for Environmental Assessment

To better understand the classification of flame retardants and the workflow for assessing their environmental impact, the following diagrams are provided.

G Classification of Flame Retardants Flame Retardants Flame Retardants Halogenated Halogenated Flame Retardants->Halogenated Organophosphorus Organophosphorus Flame Retardants->Organophosphorus Inorganic Inorganic Flame Retardants->Inorganic Nitrogen-based Nitrogen-based Flame Retardants->Nitrogen-based Brominated (BFRs) Brominated (BFRs) Halogenated->Brominated (BFRs) Chlorinated (CFRs) Chlorinated (CFRs) Halogenated->Chlorinated (CFRs) Phosphate Esters Phosphate Esters Organophosphorus->Phosphate Esters Phosphonates Phosphonates Organophosphorus->Phosphonates Metal Hydroxides Metal Hydroxides Inorganic->Metal Hydroxides Melamine Melamine Nitrogen-based->Melamine

Caption: A diagram illustrating the major classes of flame retardants.

G Environmental Impact Assessment Workflow cluster_0 Data Collection cluster_1 Hazard Assessment cluster_2 Risk Characterization Physicochemical Properties Physicochemical Properties Aquatic Toxicity Aquatic Toxicity Physicochemical Properties->Aquatic Toxicity Ecotoxicity Data Ecotoxicity Data Ecotoxicity Data->Aquatic Toxicity Environmental Fate Data Environmental Fate Data Persistence Persistence Environmental Fate Data->Persistence Bioaccumulation Bioaccumulation Environmental Fate Data->Bioaccumulation Predicted No-Effect Concentration (PNEC) Predicted No-Effect Concentration (PNEC) Aquatic Toxicity->Predicted No-Effect Concentration (PNEC) Predicted Environmental Concentration (PEC) Predicted Environmental Concentration (PEC) Persistence->Predicted Environmental Concentration (PEC) Bioaccumulation->Predicted Environmental Concentration (PEC) Risk Quotient (PEC/PNEC) Risk Quotient (PEC/PNEC) Predicted Environmental Concentration (PEC)->Risk Quotient (PEC/PNEC) Predicted No-Effect Concentration (PNEC)->Risk Quotient (PEC/PNEC)

Caption: A workflow diagram for assessing the environmental impact of chemicals.

References

structural analysis of tris[4-(2-methylpropyl)phenyl] phosphate using different spectroscopic techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structural Analysis of Tris[4-(2-methylpropyl)phenyl] Phosphate and its Analogs using Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals

This compound is an organophosphate ester with the chemical formula C₃₀H₃₉O₄P and a molecular weight of 494.6 g/mol .[1][2][3][4][5][6] It finds primary applications as a flame retardant and plasticizer in various industrial materials.[1] The structural elucidation of this compound, and related organophosphate esters, is crucial for quality control, understanding its mechanism of action, and assessing its environmental and biological interactions. This guide provides a comparative overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the structural analysis of this compound, with experimental data from structurally similar analogs provided for comparison.

Spectroscopic Data Comparison

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Triphenyl Phosphate

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Phenyl C-H7.18 - 7.40 (m)121.0, 125.0, 129.6
Phenyl C-O150.5 (d, J=6.5 Hz)

Data obtained in CDCl₃. Source: Adapted from various spectral databases.

Table 2: IR and Mass Spectrometry Data of Triphenyl Phosphate

Technique Key Data
IR (cm⁻¹) 3059 (C-H aromatic stretch), 1590, 1488 (C=C aromatic stretch), 1292 (P=O stretch), 952 (P-O stretch)[7]
Mass Spec. (m/z) 326 (M⁺), 233, 170, 152, 94, 77 (fragments)[8]

Table 3: Spectroscopic Data for Tris(2,4-di-tert-butylphenyl) Phosphate

Technique Key Data
¹H NMR (ppm) 1.32 (s, 54H, tert-butyl), 7.15 (d, 3H), 7.40 (d, 3H), 7.55 (s, 3H)
³¹P NMR (ppm) -17.5
IR (cm⁻¹) 2960 (C-H stretch), 1465 (C=C stretch), 1280 (P=O stretch), 970 (P-O stretch)
Mass Spec. (m/z) 662 (M⁺), 647, 591, 57 (fragments)[9]

Note: The data for Tris(2,4-di-tert-butylphenyl) Phosphate is sourced from publicly available spectral databases and may not have detailed experimental parameters.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of non-volatile organophosphate esters like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H, ¹³C, and ³¹P NMR:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • ³¹P NMR: Acquire the spectrum with proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.[10][11]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For viscous liquids, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for functional groups such as P=O, P-O-C, and aromatic C-H bonds.[9][12]

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.[13][14]

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce extensive fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique.[13]

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.[8]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, particularly the aromatic rings.[12][15]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of an organophosphate ester like this compound.

Structural Analysis Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 31P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structural analysis of this compound.

References

A Comparative Guide to the In Silico Prediction of Tris[4-(2-methylpropyl)phenyl] Phosphate (TiBP) Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current landscape for predicting the toxicity of tris[4-(2-methylpropyl)phenyl] phosphate (TiBP), an organophosphate ester of emerging toxicological interest. Due to the limited availability of specific in silico models and extensive experimental data for TiBP, this document focuses on a framework for validation, drawing comparisons with structurally related organophosphates and outlining the necessary experimental protocols to bridge existing data gaps.

Introduction to In Silico Toxicity Prediction for Organophosphates

In silico toxicology utilizes computational models to predict the toxic effects of chemicals, offering a cost-effective and ethical alternative to traditional animal testing.[1][2] For organophosphates, Quantitative Structure-Activity Relationship (QSAR) models are commonly employed.[3][4][5][6][7] These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of toxicity for new or untested substances.[1][4][5] The predictive power of these models relies heavily on the quality and relevance of the experimental data used for their development and validation.

Experimental Data on this compound (TiBP) Toxicity

Experimental data specifically for TiBP is currently sparse. A recent study has shed light on its potential for neurotoxicity.

Table 1: Summary of Available Experimental Toxicity Data for TiBP

Toxicity EndpointTest SystemKey FindingsReference
NeurotoxicityZebrafish larvaeInduced developmental toxicity, characterized by elevated heart rate, reduced body length, and diminished eye distance. A decrease in swimming activity and inhibition of neuro crest cell development were also observed. The 96-hour and 120-hour LC50 values were 56.51 mg/L and 48.85 mg/L, respectively.[8]

The lack of comprehensive experimental data for various toxicity endpoints, such as acute oral toxicity, genotoxicity, and reproductive toxicity, presents a significant challenge for the development and validation of specific in silico models for TiBP.

In Silico Models: A Comparative Overview

While no in silico models have been specifically published and validated for TiBP, several QSAR models exist for the broader class of organophosphates.[3][4][6] These models could potentially be used for a preliminary assessment of TiBP's toxicity, a practice known as read-across. However, the accuracy of such predictions is uncertain without specific validation.

Table 2: Comparison of General Organophosphate QSAR Models and their Potential Applicability to TiBP

Model TypePredicted EndpointKey DescriptorsPotential Applicability to TiBPChallenges
Genetic Algorithm-Multiple Linear Regression (GA-MLR)Acute Oral Toxicity (LD50)Molecular and quantum chemical descriptors (e.g., NumHDonors, PEOE_VSA)[6][7]Could provide an initial estimate of acute toxicity.The model was developed for a diverse set of organophosphates; its accuracy for the specific chemical structure of TiBP is unknown.[6][7]
Back-Propagation Artificial Neural Network (BPANN)Acute Oral Toxicity (LD50)ALOGP2, RDF030u, RDF065p, GATS5m[4][5]May offer another predictive value for acute toxicity.The performance of neural network models is highly dependent on the training dataset, which may not adequately represent TiBP.[4][5]
2D-QSAR and 3D-QSAR (CoMFA)Insecticidal ActivityNot specifiedLimited direct applicability to human toxicity prediction but could offer insights into acetylcholinesterase inhibition potential.The endpoint is not directly a human toxicity measure.[3]

Experimental Protocols for Model Validation

To validate in silico predictions for TiBP, robust experimental data is essential. The following are detailed methodologies for key toxicity assays.

Acute Oral Toxicity (OECD 423)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test System: Typically rats or mice.

  • Methodology:

    • Animals are fasted prior to dosing.

    • A single dose of TiBP is administered by oral gavage.

    • A stepwise procedure is used where the outcome of dosing a small number of animals determines the dose for the next step.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A post-mortem examination is performed on all animals.

  • Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Objective: To assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations.

  • Methodology:

    • The test substance, bacterial strains, and a metabolic activation system (S9 mix) are combined.

    • The mixture is incubated.

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific nutrient) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Test (OECD 487)
  • Objective: To detect the potential of a substance to induce chromosomal damage.

  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

  • Methodology:

    • Cells are exposed to the test substance with and without metabolic activation.

    • After an appropriate exposure period, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to block cell division at the binucleate stage.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizing Workflows and Pathways

Logical Workflow for In Silico Model Validation

The following diagram illustrates a logical workflow for the validation of in silico models for predicting the toxicity of TiBP.

cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro / In Vivo Experimentation cluster_validation Model Validation InSilicoModels Select Existing Organophosphate QSAR Models PredictToxicity Predict TiBP Toxicity (e.g., Acute Oral, Genotoxicity) InSilicoModels->PredictToxicity Compare Compare In Silico Predictions with Experimental Results PredictToxicity->Compare Predicted Values ExperimentalData Generate Experimental Data for TiBP (e.g., OECD 423, OECD 471, OECD 487) ExperimentalData->Compare Experimental Values Assess Assess Model Performance (Sensitivity, Specificity, Accuracy) Compare->Assess Refine Refine or Develop TiBP-Specific Models Assess->Refine

Caption: A workflow for validating in silico toxicity models for TiBP.

Hypothesized Signaling Pathway for Organophosphate-Induced Neurotoxicity

While the specific signaling pathways for TiBP-induced neurotoxicity are still under investigation, a general pathway for organophosphate neurotoxicity involves the inhibition of acetylcholinesterase (AChE). The diagram below illustrates this mechanism.

cluster_synapse Synaptic Cleft TiBP Tris[4-(2-methylpropyl)phenyl] Phosphate (TiBP) AChE Acetylcholinesterase (AChE) Normal Function: ACh Degradation TiBP->AChE Inhibition Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes ACh Acetylcholine (ACh) Increased Concentration ACh->AChE Binding AChR Acetylcholine Receptor (AChR) ACh->AChR Activation CholinergicSynapse Cholinergic Synapse AChR->CholinergicSynapse Signal Transduction Neurotoxicity Neurotoxicity CholinergicSynapse->Neurotoxicity Leads to

Caption: A diagram of acetylcholinesterase inhibition by organophosphates.

References

comparative study of the thermal degradation pathways of different aryl phosphates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the thermal degradation pathways of Triphenyl Phosphate (TPP), Resorcinol Bis(diphenyl Phosphate) (RDP), and Bisphenol A Bis(diphenyl Phosphate) (BDP) for researchers, scientists, and drug development professionals.

The thermal degradation behavior of aryl phosphates is a critical factor in their application as flame retardants in polymeric materials. Understanding their decomposition pathways allows for the targeted synthesis of more effective and stable flame-retardant molecules. This guide provides a comparative analysis of the thermal degradation of three common aryl phosphates: Triphenyl Phosphate (TPP), Resorcinol Bis(diphenyl Phosphate) (RDP), and Bisphenol A Bis(diphenyl Phosphate) (BDP). The information presented is compiled from various experimental studies employing techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Data Presentation: Thermal Stability Comparison

The thermal stability of TPP, RDP, and BDP can be quantitatively compared based on their decomposition temperatures and char yield, as determined by Thermogravimetric Analysis (TGA). Generally, triaryl phosphates exhibit greater thermal stability than trialkyl and alkyl-aryl phosphate esters.[1] The aromatic ring groups in triaryl phosphates contribute to their superior thermal stability compared to the weaker straight-chain alkyl groups.[1]

Aryl PhosphateDecomposition Onset Temperature (°C)Main Decomposition Temperature (°C)Char Residue at 600°C (%)
Triphenyl Phosphate (TPP)~310[1]--
Resorcinol Bis(diphenyl Phosphate) (RDP)Lower than PC, volatilizes at a low temperature[2]--
Bisphenol A Bis(diphenyl Phosphate) (BDP)~513[3]513[3]5.8[3]

Note: Direct comparative data under identical conditions is limited in the provided search results. The values presented are indicative and sourced from different studies. The thermal stability of aryl phosphates can be influenced by the presence of alkyl groups on the phenyl ring and the content of triphenyl phosphate (TPP) in isomeric mixtures.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of aryl phosphate thermal degradation.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is utilized to determine the thermal stability and decomposition characteristics of materials.

  • Apparatus: A thermogravimetric analyzer coupled with an evolved gas analyzer, such as a Fourier Transform Infrared Spectrometer (TGA-FTIR), is often used.[2]

  • Procedure:

    • A small sample of the aryl phosphate (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated at a constant rate, for example, 20 °C/min, under a controlled atmosphere (e.g., air or an inert gas like nitrogen).[2]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The evolved gases can be simultaneously analyzed by FTIR to identify the decomposition products.[2]

    • For kinetic studies, multiple heating rates can be employed to determine activation energies of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[4] This method offers the advantage of requiring minimal sample preparation, thereby reducing the risk of contamination.[4]

  • Apparatus: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • A small amount of the sample is placed in a pyrolysis sample cup.[4]

    • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-1300 K) in an inert atmosphere (e.g., helium or argon).[5]

    • The resulting pyrolysis products are swept into the GC column for separation.

    • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

    • Multi-shot Py-GC/MS can be used to separate the analysis of additives from the polymer matrix by using different temperature intervals.[4]

Thermal Degradation Pathways

The thermal degradation of aryl phosphates can proceed through different mechanisms, influencing their effectiveness as flame retardants. They can act in the condensed phase by promoting char formation or in the gas phase by releasing radical scavenging species.[6][7]

Triphenyl Phosphate (TPP)

TPP is considered to act as a flame retardant in both the condensed and gas phases.[5][7] During thermal decomposition, TPP forms phosphoric acid, which then reacts to form pyrophosphoric acid.[8] In the condensed phase, this pyrophosphoric acid acts as a barrier to heat transfer.[7][8] In the gas phase, phosphorus-containing radicals can interrupt combustion-propagating reactions.[6]

TPP_Degradation TPP Triphenyl Phosphate (TPP) Phosphoric_Acid Phosphoric Acid TPP->Phosphoric_Acid Decomposition Volatile_Products Volatile Phosphorus Species (PO•) TPP->Volatile_Products High Temp Decomposition Heat Thermal Energy Heat->TPP Pyrophosphoric_Acid Pyrophosphoric Acid Phosphoric_Acid->Pyrophosphoric_Acid Reaction Condensed_Phase Condensed Phase Action (Heat Barrier) Pyrophosphoric_Acid->Condensed_Phase Gas_Phase Gas Phase Action (Radical Scavenging) Volatile_Products->Gas_Phase

Caption: Thermal degradation pathway of Triphenyl Phosphate (TPP).

Resorcinol Bis(diphenyl Phosphate) (RDP)

RDP also exhibits both gas-phase and condensed-phase flame retardant actions.[9] When blended with polymers like polycarbonate, RDP can stabilize the polymer structure and delay its degradation.[2] It can undergo alcoholysis with alcohol products evolved during the polymer's thermal degradation.[2] Studies on PPO/HIPS blends show that RDP increases char yield, indicating a significant condensed-phase action where very little phosphorus volatilizes.[10]

RDP_Degradation RDP Resorcinol Bis(diphenyl Phosphate) (RDP) Stabilization Polymer Stabilization RDP->Stabilization Interaction with Polymer Char_Formation Increased Char Yield RDP->Char_Formation Condensed Phase Gas_Phase Gas Phase Action RDP->Gas_Phase Alcoholysis Alcoholysis Reaction RDP->Alcoholysis Heat Thermal Energy Heat->RDP Polymer_Degradation Polymer Degradation Products (e.g., Alcohols) Polymer_Degradation->Alcoholysis

Caption: Thermal degradation pathway of Resorcinol Bis(diphenyl Phosphate) (RDP).

Bisphenol A Bis(diphenyl Phosphate) (BDP)

BDP demonstrates good thermal stability and primarily acts as a flame retardant in the condensed phase.[3] In polymer blends, BDP affects the degradation mechanism of the polymer and modifies the final structure of the residue, trapping some decomposition products in the char.[3] In addition to a crucial condensed phase action, BDP also exhibits a gas phase action.[9]

BDP_Degradation BDP Bisphenol A Bis(diphenyl Phosphate) (BDP) Gas_Phase Gas Phase Action BDP->Gas_Phase High Temp Decomposition Interaction Interaction with Polymer Degradation BDP->Interaction Heat Thermal Energy Heat->BDP Polymer Polymer Matrix Polymer->Interaction Modified_Residue Modified Char Residue Interaction->Modified_Residue Condensed Phase

Caption: Thermal degradation pathway of Bisphenol A Bis(diphenyl Phosphate) (BDP).

References

Environmental Persistence of Tris[4-(2-methylpropyl)phenyl] Phosphate: A Comparative Analysis with Other Organophosphate Esters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the environmental fate of organophosphate esters (OPEs). This document provides a comparative analysis of the environmental persistence of tris[4-(2-methylpropyl)phenyl] phosphate (TMPP) against other commonly used OPEs, supported by experimental data and detailed methodologies.

The increasing use of organophosphate esters (OPEs) as flame retardants and plasticizers, often as replacements for phased-out brominated flame retardants, has led to their widespread presence in various environmental compartments. Understanding the environmental persistence of these compounds is crucial for assessing their potential long-term ecological impact. This guide focuses on evaluating the environmental persistence of this compound (TMPP) in comparison to other prevalent OPEs, namely Triphenyl phosphate (TPHP), Tris(2-chloroethyl) phosphate (TCEP), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), and Tris(2-butoxyethyl) phosphate (TBOEP).

Comparative Analysis of Environmental Persistence

The environmental persistence of OPEs is determined by their susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. The following tables summarize the available quantitative data for the half-lives of TMPP and other selected OPEs in different environmental matrices.

Table 1: Environmental Persistence of Selected Organophosphate Esters (OPEs) - Half-life (t½) in Days

CompoundBiodegradation (Soil)Biodegradation (Water/Sediment)Hydrolysis (Water)Photolysis (Atmosphere)
This compound (TMPP) No experimental data available. Predicted to be slow.No experimental data available. Predicted to be slow.No specific data available. Expected to be slow.No specific data available.
Triphenyl phosphate (TPHP) 37 (aerobic, loamy sand)[1]; 21 (anaerobic)[2]3 - 12 (aerobic, river water)[3]; 30 - 60 (anoxic)[3]>28 (pH 5), 19 (pH 7), 3 (pH 9)[1]12 hours (vapor-phase)[1]
Tris(2-chloroethyl) phosphate (TCEP) Data not readily availableDegradation observed, but specific half-life not reported[4]Estimated half-life of 20 days (pH 5-9)[5]16 hours (vapor-phase)[5]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Data not readily availableData not readily availableResistant to hydrolysis[6]Overall atmospheric lifetime of 2.4 days[7]
Tris(2-butoxyethyl) phosphate (TBOEP) Rapidly biodegradable[7]Half-life of approximately 50 days in estuarine water[5]Estimated half-lives of 93-95 days (pH 5-9)[1]1.9 days (overall atmospheric lifetime)[7]

Note: The data presented are compiled from various sources and experimental conditions may vary. The absence of experimental data for TMPP highlights a significant data gap in the current scientific literature. Predictions for TMPP are based on its chemical structure, suggesting high hydrophobicity and likely partitioning to soil and sediment with slow degradation rates[8].

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of OPE persistence, based on internationally recognized OECD guidelines.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to assess the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation soil Collect & Sieve Soil pre_incubate Pre-incubate Soil soil->pre_incubate apply Apply Test Substance to Soil pre_incubate->apply test_substance Prepare Test Substance (radiolabeled) test_substance->apply incubate_aerobic Incubate Aerobic Flasks (Dark, 20°C, controlled moisture) apply->incubate_aerobic incubate_anaerobic Incubate Anaerobic Flasks (Flooded, N2 atmosphere) apply->incubate_anaerobic sampling Periodic Sampling incubate_aerobic->sampling mineralization Trap & Measure 14CO2 incubate_aerobic->mineralization Volatiles incubate_anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis Quantify Parent & Metabolites (e.g., HPLC, GC-MS) extraction->analysis kinetics Determine Degradation Kinetics (DT50, DT90) analysis->kinetics pathway Identify Transformation Pathway analysis->pathway cluster_setup System Setup cluster_application Test Substance Application cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation sediment_water Collect Sediment & Water equilibrate Equilibrate System (Water over Sediment) sediment_water->equilibrate apply_substance Apply Radiolabeled Test Substance to Water equilibrate->apply_substance incubate_aerobic Incubate Aerobic System (Aerated Water) apply_substance->incubate_aerobic incubate_anaerobic Incubate Anaerobic System (N2 Headspace) apply_substance->incubate_anaerobic sampling Periodic Sampling (Water & Sediment) incubate_aerobic->sampling incubate_anaerobic->sampling separation Separate Water & Sediment sampling->separation extraction Solvent Extraction separation->extraction analysis Quantify Parent & Metabolites extraction->analysis kinetics Determine Degradation Kinetics (DT50 in water, sediment, total system) analysis->kinetics distribution Assess Partitioning analysis->distribution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) add_substance Add Test Substance to Buffers buffers->add_substance test_solution Prepare Test Substance Solution test_solution->add_substance incubate Incubate in the Dark (Constant Temperature) add_substance->incubate sampling Periodic Sampling incubate->sampling analysis Quantify Test Substance (e.g., HPLC, GC) sampling->analysis kinetics Determine Hydrolysis Rate Constant & Half-life at each pH analysis->kinetics

References

Validating Biomarkers of Exposure to Tris[4-(2-methylpropyl)phenyl] Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tris[4-(2-methylpropyl)phenyl] phosphate (TMPP) is an organophosphate flame retardant and plasticizer used in various consumer and industrial products.[1][2] While data on the human health effects of TMPP are limited, related triaryl phosphates are known to be metabolized and excreted, making their metabolites viable biomarkers of exposure.[3][4][5] Validating such biomarkers is crucial for assessing human exposure and conducting epidemiological studies. This guide provides a comparative overview of analytical methodologies and a proposed workflow for the validation of TMPP exposure biomarkers, drawing parallels from more extensively studied triaryl phosphates.

Comparison of Analytical Methods for Triaryl Phosphate Metabolites

The primary analytical methods for quantifying organophosphate flame retardant metabolites in biological matrices, such as urine, are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2] The choice of method depends on the specific metabolites being targeted, the required sensitivity, and the available instrumentation. Below is a comparison of typical performance characteristics for these methods based on the analysis of common triaryl phosphate metabolites.

Analytical MethodTarget AnalytesSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)
UPLC-MS/MS Diphenyl phosphate (DPHP), Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)Human Urine0.0327 ng/mL (BDCPP), 0.0553 ng/mL (DPHP)[6]0.03 - 0.16 ng/mL[7]1.4 - 12.2% (inter-day)[7]51.4 - 128%[7]
UPLC-HRMS Di-n-butyl phosphate (DNBP), DPHP, bis(2-butoxyethyl) phosphate (BBOEP), bis(2-chloroethyl) phosphate (BCEP), bis(1-chloro-2-propyl) phosphate (BCPP), BDCPPHuman UrineNot Reported0.10 - 25 ng/mL[8]< 20%Not Reported
GC-MS Six dialkyl phosphate metabolitesHuman Urine0.1 - 0.15 ng/mL[9]Not Reported2 - 15%[9]Not Reported

Proposed Experimental Workflow for TMPP Biomarker Validation

The following diagram illustrates a proposed workflow for the validation of a urinary biomarker for TMPP exposure, based on established methodologies for similar compounds.

biomarker_validation_workflow cluster_0 Metabolite Identification cluster_1 Analytical Method Development cluster_2 Biomonitoring and Exposure Assessment in_vitro In Vitro Metabolism (Human Liver Microsomes) identification Metabolite Identification (LC-HRMS) in_vitro->identification in_silico In Silico Metabolism Prediction in_silico->identification synthesis Synthesis of Metabolite Standards identification->synthesis method_dev LC-MS/MS Method Development & Optimization synthesis->method_dev validation Method Validation (Accuracy, Precision, LOD, LOQ) method_dev->validation sample_analysis Sample Analysis (Quantification of Metabolite) validation->sample_analysis sample_collection Human Urine Sample Collection sample_collection->sample_analysis data_analysis Statistical Analysis (Correlation with Exposure) sample_analysis->data_analysis

Proposed workflow for TMPP biomarker validation.

Experimental Protocols

Identification of TMPP Metabolites using Human Liver Microsomes
  • Objective: To identify the primary metabolites of TMPP formed through in vitro metabolism.

  • Methodology:

    • Incubate TMPP with human liver microsomes in the presence of NADPH as a cofactor.[3]

    • Quench the reaction at various time points.

    • Analyze the incubation mixtures using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

    • Likely metabolites to screen for include bis[4-(2-methylpropyl)phenyl] phosphate (hydrolysis product) and hydroxylated TMPP derivatives.

Quantification of TMPP Metabolites in Urine by UPLC-MS/MS
  • Objective: To develop and validate a sensitive and specific method for quantifying TMPP metabolites in human urine.

  • Methodology:

    • Sample Preparation:

      • Enzymatic deconjugation of urine samples to release conjugated metabolites.

      • Solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[9][10]

    • Instrumental Analysis:

      • Inject the extracted sample into a UPLC system coupled to a tandem mass spectrometer (MS/MS).[7]

      • Separate the metabolites using a suitable C18 column with a gradient elution.

      • Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Method Validation:

      • Assess the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using spiked urine samples.[6][7]

Biomonitoring Study Design
  • Objective: To assess human exposure to TMPP by measuring the validated biomarker in a study population.

  • Methodology:

    • Collect urine samples from a representative population.

    • Administer questionnaires to collect information on potential sources of TMPP exposure.

    • Analyze the urine samples for the target TMPP metabolite using the validated UPLC-MS/MS method.

    • Statistically analyze the data to determine the distribution of metabolite concentrations and to identify potential correlations with exposure sources.

References

comparative analysis of the leaching of tris[4-(2-methylpropyl)phenyl] phosphate from different polymer matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymer matrices for various applications, including pharmaceutical packaging and medical devices, necessitates a thorough understanding of the potential for chemical leaching. One such chemical of interest is tris[4-(2-methylpropyl)phenyl] phosphate, a commonly used plasticizer and flame retardant. Its migration from the polymer matrix can be a critical factor in product safety and efficacy. This guide provides a comparative analysis of the leaching of organophosphate additives from different polymer matrices, supported by experimental data, to aid in the selection of the most suitable materials.

While direct comparative studies on the leaching of this compound from polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC) are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar organophosphate antioxidants, such as the oxidized form of Irgafos 168 (tris(2,4-di-tert-butylphenyl) phosphate). The data presented here is based on the migration of this closely related compound, providing a strong proxy for the expected leaching behavior of this compound.

Comparative Leaching Data

The following table summarizes the specific migration levels of the oxidized form of Irgafos 168 from various polymer films into different food simulants, which represent a range of food types (aqueous, acidic, and fatty). The data is extracted from a study by Dopico-García et al. (2007), which analyzed commercial food packaging materials.[1]

Polymer MatrixFood SimulantMigration (µg/dm²)
Low-Density Polyethylene (LDPE)WaterNot Detected
3% Acetic AcidNot Detected
Olive Oil0.15
High-Density Polyethylene (HDPE)WaterNot Detected
3% Acetic AcidNot Detected
Olive Oil0.21
Polypropylene (PP)WaterNot Detected
3% Acetic AcidNot Detected
Olive Oil0.35
Polyvinyl Chloride (PVC)WaterNot Detected
3% Acetic AcidNot Detected
Olive OilNot Detected

Key Observations:

  • Influence of Food Simulant: Leaching of the organophosphate compound was predominantly observed into the fatty food simulant (olive oil).[1] This suggests that this compound, being a lipophilic compound, will have a higher tendency to migrate into fatty or oily substances.

  • Polymer Matrix Comparison: Among the polyolefins tested, polypropylene (PP) showed the highest migration level into olive oil, followed by high-density polyethylene (HDPE) and low-density polyethylene (LDPE).[1] This could be attributed to differences in the polymer morphology and the compatibility of the additive with the polymer matrix.

  • PVC Performance: Notably, no migration of the organophosphate antioxidant was detected from the PVC samples into any of the food simulants.[1] This may be due to the specific formulation of the commercial PVC film tested, which might contain different types of plasticizers or have a matrix that better retains the additive.

Experimental Protocols

A detailed understanding of the methodologies used to generate leaching data is crucial for interpreting the results and designing further studies. The following is a summary of a typical experimental protocol for determining the specific migration of antioxidants from polymer films into food simulants, based on the methodologies described by Dopico-García et al. (2007) and Garde et al. (2001).[1][2]

1. Sample Preparation:

  • Commercial polymer films (e.g., LDPE, HDPE, PP, PVC) are cut into specific dimensions (e.g., 1 dm²).

  • The thickness of the films is measured.

2. Migration Test:

  • The polymer samples are immersed in a known volume of a food simulant in a migration cell.

  • Commonly used food simulants include:

    • Distilled water (for aqueous foods)

    • 3% (w/v) acetic acid in aqueous solution (for acidic foods)

    • Olive oil or other fatty food simulants like 95% ethanol or n-heptane (for fatty foods).[2]

  • The migration cells are stored under controlled temperature and time conditions that simulate the intended use of the packaging material (e.g., 10 days at 40°C for long-term storage).

3. Analytical Quantification:

  • Aqueous Simulants: After the exposure period, the polymer sample is removed. The aqueous food simulant is then subjected to a pre-concentration step, such as solid-phase extraction (SPE), to isolate the migrated antioxidant.[1]

  • Fatty Food Simulants: For olive oil, the sample is diluted with a suitable solvent like tetrahydrofuran (THF) before analysis.[1]

  • The concentration of the target analyte (in this case, the oxidized form of Irgafos 168) in the extract or diluted simulant is determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).[1]

4. Calculation of Specific Migration:

  • The specific migration is calculated as the mass of the substance that has migrated from the polymer into the food simulant per unit of surface area of the polymer sample (e.g., in µg/dm²).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical migration experiment.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis cluster_results Results PolymerFilm Polymer Film Selection (PE, PP, PVC) Cutting Cut to Specific Dimensions PolymerFilm->Cutting Immersion Immersion in Food Simulant Cutting->Immersion Incubation Controlled Incubation (Temperature & Time) Immersion->Incubation Extraction Extraction / Dilution of Simulant Incubation->Extraction Quantification HPLC Analysis Extraction->Quantification Calculation Calculate Specific Migration (µg/dm²) Quantification->Calculation

Caption: Workflow of a typical migration experiment.

This comparative guide, based on the available scientific literature for a closely related compound, provides a foundational understanding of the leaching potential of this compound from different polymer matrices. For specific applications, it is recommended to conduct targeted migration studies using the exact polymer formulation and under conditions that accurately reflect the intended use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tris[4-(2-methylpropyl)phenyl] phosphate
Reactant of Route 2
Reactant of Route 2
tris[4-(2-methylpropyl)phenyl] phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.